molecular formula C8H17NO B1398776 4-Isopropylpiperidin-4-ol CAS No. 553631-46-2

4-Isopropylpiperidin-4-ol

Cat. No.: B1398776
CAS No.: 553631-46-2
M. Wt: 143.23 g/mol
InChI Key: AREAPMVZFHKETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropylpiperidin-4-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)8(10)3-5-9-6-4-8/h7,9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREAPMVZFHKETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725968
Record name 4-(Propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553631-46-2
Record name 4-(Propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Imperative of Structural Certainty

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-Isopropylpiperidin-4-ol

In the landscape of drug discovery and chemical synthesis, the piperidine scaffold is a cornerstone, forming the structural basis of numerous pharmaceuticals and bioactive molecules. The seemingly subtle addition of functional groups, such as the isopropyl and hydroxyl moieties in this compound, can profoundly alter a molecule's physicochemical properties, biological activity, and metabolic fate. Therefore, unambiguous structural elucidation is not merely an academic exercise; it is a fundamental prerequisite for advancing research, ensuring reproducibility, and meeting stringent regulatory standards. This guide provides a holistic, multi-technique framework for the definitive characterization of this compound, moving beyond procedural steps to explain the strategic rationale behind the analytical workflow.

Foundational Profile of this compound

Before delving into complex spectral analysis, a foundational understanding of the target molecule is essential. This initial data provides the theoretical framework upon which all subsequent experimental evidence is built.

  • Molecular Formula: C₈H₁₇NO[1]

  • Molecular Weight: 143.23 g/mol [1]

  • CAS Number: 553631-46-2

  • Canonical SMILES: CC(C)C1(CCNCC1)O

Table 1: Predicted Physicochemical Properties

Property Value Source
LogP (Octanol/Water Partition Coeff.) 1.642 Cheméo[2]
Topological Polar Surface Area (TPSA) 32.26 Ų ChemScene
Hydrogen Bond Donors 2 ChemScene
Hydrogen Bond Acceptors 2 ChemScene

| Rotatable Bonds | 1 | ChemScene |

These predicted values suggest a moderately lipophilic compound with the capacity for hydrogen bonding, properties that are critical for designing chromatographic methods and predicting its behavior in biological systems.

The Core of Elucidation: A Multi-Modal Spectroscopic Approach

No single analytical technique can provide absolute structural proof. True confidence is achieved through the convergence of evidence from orthogonal methods. Our strategy integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

cluster_0 Analytical Workflow Sample Pristine Sample of This compound MS Mass Spectrometry (MS) [Molecular Weight & Fragmentation] Sample->MS NMR NMR Spectroscopy [Connectivity & Stereochemistry] Sample->NMR IR Infrared (IR) Spectroscopy [Functional Group Identification] Sample->IR Data Convergent Data Analysis MS->Data NMR->Data IR->Data Structure Unambiguous Structure Confirmed Data->Structure

Figure 1: A high-level overview of the integrated analytical workflow for structure elucidation.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Blueprint

Principle & Rationale: Mass spectrometry is the first line of inquiry, providing the most direct measurement of a molecule's mass. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can confirm the elemental composition derived from the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation, which provides a "blueprint" of the molecule's substructures. For piperidine alkaloids, fragmentation analysis is a powerful tool for characterization.[3][4]

Expected Results:

  • Molecular Ion: Using electrospray ionization in positive mode (ESI+), we expect to observe the protonated molecule, [M+H]⁺, at m/z 144.24.

  • Key Fragments: A primary and highly diagnostic fragmentation pathway for alcohols is the neutral loss of water (H₂O, 18 Da).[3] We anticipate a prominent fragment ion at m/z 126.23, corresponding to the [M+H-H₂O]⁺ species. Further fragmentation may involve the loss of the isopropyl group.

parent [M+H]⁺ m/z 144 frag1 [M+H-H₂O]⁺ m/z 126 parent->frag1 - H₂O (18 Da) frag2 Further Fragments (e.g., loss of isopropyl) frag1->frag2

Figure 2: Predicted primary fragmentation pathway for this compound in ESI-MS/MS.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol (HPLC grade) to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL using a 50:50 mixture of water and methanol with 0.1% formic acid. The acid ensures efficient protonation for ESI+ mode.

  • Chromatographic Separation (Optional but Recommended):

    • System: A high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer.[5][6]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • MS/MS: Perform data-dependent acquisition, selecting the most intense ion from the full scan (expecting m/z 144) for collision-induced dissociation (CID) with nitrogen gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Atomic Skeleton

Principle & Rationale: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, proximity, and bonding of atoms. For piperidine derivatives, NMR can also offer insights into the ring's preferred conformation.[7][8]

¹H NMR: Mapping the Proton Environment

Expected Results: Based on the structure, we can predict the signals for each unique proton.

Table 2: Predicted ¹H NMR Signals for this compound (in CDCl₃)

Protons Environment Predicted Shift (δ, ppm) Multiplicity Integration
H-a Isopropyl CH₃ ~0.9 Doublet (d) 6H
H-b Piperidine CH₂ (C3, C5) ~1.5-1.7 Multiplet (m) 4H
H-c Isopropyl CH ~1.8-2.0 Septet (sept) 1H
H-d Piperidine CH₂ (C2, C6) ~2.7-2.9 Multiplet (m) 4H
H-e NH Variable, ~1.5-3.0 Broad Singlet (br s) 1H

| H-f | OH | Variable, ~1.5-3.0 | Broad Singlet (br s) | 1H |

Causality: The protons on C2 and C6 (H-d) are adjacent to the electron-withdrawing nitrogen atom, causing them to be "deshielded" and appear at a higher chemical shift (downfield) compared to the protons on C3 and C5 (H-b).[9] The isopropyl methyl protons (H-a) are split into a doublet by the single neighboring methine proton (H-c), which in turn is split into a septet by the six equivalent methyl protons. The OH and NH signals are often broad due to chemical exchange and their chemical shift is highly dependent on solvent and concentration. A D₂O shake experiment would confirm their assignment, as these labile protons would be replaced by deuterium and their signals would disappear.

¹³C NMR: Counting the Carbon Atoms

Expected Results: The structure has 8 carbon atoms, but due to molecular symmetry (the two isopropyl methyls are equivalent, as are the pairs of piperidine carbons C2/C6 and C3/C5), we expect to see 5 distinct signals in the ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Signals for this compound

Carbon Environment Predicted Shift (δ, ppm)
C-a Isopropyl C H₃ ~17
C-c Isopropyl C H ~36
C-b Piperidine C H₂ (C3, C5) ~38
C-d Piperidine C H₂ (C2, C6) ~45

| C-4 | Quaternary C -OH | ~70 |

Causality: The carbon atom bonded to the electronegative oxygen (C-4) is the most deshielded and appears furthest downfield.[10] The carbons adjacent to the nitrogen (C-d) are also deshielded relative to other aliphatic carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Experiments:

      • Standard ¹H acquisition.

      • Standard ¹³C acquisition (proton-decoupled).

      • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations. This is critical to confirm that the isopropyl methine proton is coupled to the methyl protons, and to trace the connectivity through the piperidine ring.

      • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon signal, confirming the assignments made in Tables 2 and 3.

cluster_H ¹H Signals Ha H-a (CH₃) Hc H-c (CH) Ha->Hc J-coupling Hb H-b (C3/5-H) Hc->Hb J-coupling Hd H-d (C2/6-H) Hb->Hd J-coupling

Figure 3: Key ¹H-¹H COSY correlations expected for this compound.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Principle & Rationale: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent and rapid technique for confirming their presence.[11]

Expected Results: The key is to identify the stretches associated with the O-H (alcohol) and N-H (secondary amine) groups.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
O-H (Alcohol) Stretch 3200 - 3500 Strong, Broad
N-H (Amine) Stretch 3300 - 3500 Medium, may overlap with O-H
C-H (Aliphatic) Stretch 2850 - 2970 Strong, Sharp

| C-O (Alcohol) | Stretch | 1050 - 1150 | Medium-Strong |

Causality: The broadness of the O-H stretching band is due to hydrogen bonding between molecules. The C-H stretching region will show sharp, intense peaks characteristic of the sp³-hybridized carbons in the structure. The presence of these key bands provides strong, self-validating evidence for the proposed functional groups.[12]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact. This method is fast and requires minimal sample preparation.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

Conclusion: A Triangulated Approach to Structural Certainty

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical strategy. Mass spectrometry confirms the molecular weight (m/z 144 for [M+H]⁺) and provides a predictable fragmentation pattern (loss of water). Infrared spectroscopy offers rapid and definitive evidence of the key alcohol and amine functional groups. Finally, and most powerfully, 1D and 2D NMR spectroscopy meticulously piece together the atomic framework, confirming the connectivity of the isopropyl group and the piperidine ring. The convergence of data from these three orthogonal techniques provides an unassailable, self-validating confirmation of the structure, establishing the necessary foundation for any further research or development involving this important chemical entity.

References

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. Available from: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate. Available from: [Link]

  • Piperidine. Wikipedia. Available from: [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available from: [Link]

  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed. Available from: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • 4-Isopropyl-piperidine - Chemical & Physical Properties. Cheméo. Available from: [Link]

  • Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine). Analytice. Available from: [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. Available from: [Link]

  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Available from: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available from: [Link]

  • Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. PLOS One. Available from: [Link]

  • The Use of Infrared Spectroscopy for the Quantification of Bioactive Compounds in Food: A Review. MDPI. Available from: [Link]

  • Synthesis of lysine methyltransferase inhibitors. National Institutes of Health. Available from: [Link]

  • Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. ResearchGate. Available from: [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO. Available from: [Link]

  • An infrared spectroscopic study of the conformational transition of elastin-like polypeptides. PubMed. Available from: [Link]

  • Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. National Institutes of Health. Available from: [Link]

  • Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach. PubMed Central. Available from: [Link]

  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. ResearchGate. Available from: [Link]

Sources

The Synthesis of 4-Isopropylpiperidin-4-ol: A Technical Guide to Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 4-Isopropylpiperidin-4-ol, a key building block in modern medicinal chemistry. The 4-hydroxypiperidine scaffold is a privileged structure in numerous pharmacologically active agents, particularly those targeting the central nervous system. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the primary synthetic routes, the rationale behind experimental choices, and practical, step-by-step protocols. We will focus on two core strategies: the robust and widely-used Grignard reaction with N-protected 4-piperidones and a plausible alternative route commencing from pyridine derivatives. Each approach is analyzed from a retrosynthetic perspective, with an emphasis on the availability and synthesis of the requisite starting materials.

Introduction: The Significance of the this compound Moiety

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The introduction of a hydroxyl group at the 4-position, as seen in 4-hydroxypiperidine derivatives, provides a crucial hydrogen bond donor/acceptor site, enhancing solubility and modulating binding affinity.[2][3]

This compound, in particular, combines this hydrophilic center with a bulky, lipophilic isopropyl group. This specific combination is of significant interest in the design of novel therapeutics, where the interplay of hydrophilic and hydrophobic interactions is critical for achieving desired potency and pharmacokinetic profiles. This guide will deconstruct the synthesis of this valuable intermediate, providing a clear roadmap from common starting materials to the final product.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with a retrosynthetic analysis, which involves conceptually breaking down the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, two primary disconnection strategies emerge, each forming the basis of a major synthetic route.

.dot

G target This compound disconnection_A C-C Disconnection (Grignard Route) target->disconnection_A Route A disconnection_B Ring Reduction (Pyridine Route) target->disconnection_B Route B start_A1 N-Protected-4-piperidone disconnection_A->start_A1 start_A2 Isopropyl Grignard Reagent (e.g., i-PrMgCl) disconnection_A->start_A2 start_B1 4-Isopropylpyridine disconnection_B->start_B1 start_B2 Reduction Sequence disconnection_B->start_B2

Caption: Retrosynthetic analysis of this compound.

  • Route A: The Grignard Approach. This is the most direct and industrially favored method. The key disconnection is at the C4-isopropyl bond. This leads back to an N-protected 4-piperidone electrophile and an isopropyl nucleophile, typically in the form of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide or chloride).

  • Route B: The Pyridine Approach. This strategy involves the construction of the piperidine ring from a corresponding pyridine derivative. This route first requires the synthesis of 4-isopropylpyridine, followed by a reduction of the aromatic ring to the saturated piperidine. The hydroxyl group can be introduced before or after the reduction.

This guide will now explore each of these routes in detail.

Synthetic Strategy 1: The Grignard Reaction with 4-Piperidones

The nucleophilic addition of an organometallic reagent to a carbonyl group is a cornerstone of organic synthesis. The preparation of this compound via this method is highly efficient and reliable.

Core Starting Materials

The success of this route hinges on two key components:

  • An N-Protected 4-Piperidone: The secondary amine of the piperidine ring must be protected to prevent it from reacting with the highly basic Grignard reagent. Common protecting groups include:

    • Benzyl (Bn): N-Benzyl-4-piperidone is a stable and widely used starting material. The benzyl group can be removed later via catalytic hydrogenation.

    • tert-Butoxycarbonyl (Boc): N-Boc-4-piperidone is another excellent choice, favored for its ease of removal under acidic conditions.[4]

  • An Isopropyl Grignard Reagent: Isopropylmagnesium chloride or bromide are commercially available or can be readily prepared from the corresponding isopropyl halide and magnesium metal.[5][6]

Synthesis of a Key Precursor: N-Benzyl-4-piperidone

While commercially available, N-Benzyl-4-piperidone can also be synthesized in-house via a well-established multi-step, one-pot procedure starting from benzylamine and an acrylic ester (e.g., methyl or ethyl acrylate).[7] This process involves a sequential Michael addition and a Dieckmann condensation.

.dot

G start Benzylamine + 2 eq. Acrylic Ester michael Michael Addition (Formation of Diester) start->michael dieckmann Dieckmann Condensation (Na, Toluene) michael->dieckmann hydrolysis Hydrolysis & Decarboxylation (H+) dieckmann->hydrolysis product N-Benzyl-4-piperidone hydrolysis->product

Caption: Workflow for the synthesis of N-Benzyl-4-piperidone.

The reaction sequence begins with the double Michael addition of benzylamine to two equivalents of an acrylic ester. The resulting diester is then cyclized via an intramolecular Dieckmann condensation using a strong base like sodium metal in toluene. The final step involves acidic hydrolysis and decarboxylation to yield the target N-benzyl-4-piperidone.[7]

In-Depth Protocol: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis starting from N-Boc-4-piperidone. The Boc protecting group is chosen for its straightforward acidic deprotection.

Table 1: Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.2510.0 g50.2
Isopropylmagnesium ChlorideC₃H₇ClMg102.8530.1 mL60.2
(2.0 M solution in THF)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Saturated Aqueous NH₄ClNH₄Cl53.4950 mL-
Ethyl AcetateC₄H₈O₂88.11200 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Hydrochloric Acid (in Dioxane)HCl36.46As needed-

Experimental Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Reagent Addition: The flask is charged with N-Boc-4-piperidone (10.0 g, 50.2 mmol) and dissolved in anhydrous THF (50 mL). The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: The solution of isopropylmagnesium chloride (30.1 mL of 2.0 M solution, 60.2 mmol) is added dropwise via the dropping funnel over 30 minutes. Causality Insight: A slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.[8]

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by slowly adding 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. This step neutralizes the unreacted Grignard reagent and hydrolyzes the magnesium alkoxide intermediate.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-4-isopropylpiperidin-4-ol.

  • Deprotection: The crude product is dissolved in 1,4-dioxane (30 mL), and a saturated solution of HCl in dioxane is added until the solution is acidic. The mixture is stirred at room temperature for 2 hours.[4] The solvent is then removed under vacuum to yield the hydrochloride salt of this compound.

  • Final Product Isolation: The free base can be obtained by dissolving the hydrochloride salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent like dichloromethane.

Mechanism of the Grignard Addition

The core of this synthesis is the nucleophilic attack of the carbanionic carbon of the isopropyl Grignard reagent on the electrophilic carbonyl carbon of the N-Boc-4-piperidone.

.dot

G reactants N-Boc-4-piperidone + i-PrMgCl transition Nucleophilic Attack reactants->transition THF, 0°C intermediate Magnesium Alkoxide Intermediate transition->intermediate workup Aqueous Workup (H+) intermediate->workup NH4Cl (aq) product N-Boc-4-isopropylpiperidin-4-ol workup->product

Caption: Mechanism of the Grignard addition to N-Boc-4-piperidone.

Synthetic Strategy 2: The Pyridine Route

An alternative, though less commonly documented for this specific target, is to begin with a pyridine precursor. This route is conceptually appealing as it builds the piperidine ring from a simple aromatic heterocycle.

Conceptual Steps

This pathway would logically proceed in two main stages:

  • Functionalization of the Pyridine Ring: Introduction of the isopropyl group at the 4-position of pyridine. Due to the electron-deficient nature of the pyridine ring, standard Friedel-Crafts alkylations are generally ineffective.[9] However, reactions with organometallic reagents like organolithiums can be used to achieve alkylation.[10]

  • Reduction of the Ring: The substituted pyridine ring must then be reduced to the corresponding piperidine. This is typically achieved via catalytic hydrogenation.

Proposed Synthetic Sequence

A plausible, though challenging, sequence would be:

  • Synthesis of 4-Isopropylpyridine: Reacting pyridine with an isopropyl lithium reagent. This reaction can be complex, sometimes leading to mixtures of isomers or dihydropyridine intermediates.[7][10]

  • Hydroxylation/Oxidation: Introduction of the hydroxyl group at the 4-position to form 4-isopropyl-4-hydroxypyridine. This is a non-trivial step.

  • Catalytic Hydrogenation: The resulting substituted hydroxypyridine would then be hydrogenated to the final piperidine product. The hydrogenation of hydroxypyridines can be difficult but is facilitated by performing the reaction in an acidic anhydride solvent, which protects the hydroxyl group as an ester during the reduction.[11]

While chemically sound, this route is more complex and likely to result in lower overall yields compared to the more direct Grignard strategy. It remains a viable area for process development, particularly if specific pyridine starting materials are readily and economically available.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through the Grignard reaction of an isopropylmagnesium halide with an N-protected 4-piperidone. This method is high-yielding, scalable, and utilizes readily available starting materials, making it the preferred choice for both laboratory and industrial applications. The synthesis of the key N-benzyl-4-piperidone precursor is also well-established. While a synthetic route starting from pyridine is conceptually feasible, it presents significant challenges in regioselectivity and requires multi-step transformations, rendering it a less practical alternative at present. This guide provides the necessary foundational knowledge and a detailed protocol for the successful synthesis of this important medicinal chemistry building block.

References

  • Giam, C. S., & Goodwin, T. E. (n.d.). Interactions of 4-isopropylpyridine with organolithium reagents and lithium aluminium hydride: unusual electrophilic substitutions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Hoffmann-La Roche. (1974). 4-hydroxy-piperidine derivatives and their preparation. US Patent 3,845,062A.
  • Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. US Patent 3,408,354A.
  • Parham, W. E., & Stright, P. L. (1976). chlorodiisopropylphosphine. Organic Syntheses, 56, 36. Available at: [Link]

  • Anderson, D. R., & Fañanás-Mastral, M. (2016). ENANTIOSELECTIVE SYNTHESIS OF (S)-NONAFLUOROBUTANESULFINAMIDE FROM NONAFLUORO-1-IODOBUTANE. Organic Syntheses, 93, 265-280. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Available at: [Link]

  • Normant, H. (1973). 6-CHLORO-1-HEXENE. Organic Syntheses, 53, 30. Available at: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

  • LookChem. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Available at: [Link]

  • The Dow Chemical Company. (1971). Process for making grignard reagents. US Patent 3,597,488A.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

Sources

Biological activity of piperidin-4-ol compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Piperidin-4-ol Compounds

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Within this class, piperidin-4-ol and its derivatives represent a particularly versatile core, offering a three-dimensional structure and key hydrogen bonding features that facilitate diverse biological interactions. This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of piperidin-4-ol compounds. We delve into their significant potential as antimicrobial, anticancer, and neuroprotective agents, supported by detailed experimental protocols and an analysis of the causal relationships between chemical structure and pharmacological effect. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.

The Piperidin-4-ol Scaffold: A Privileged Structure in Medicinal Chemistry

The efficacy of the piperidine scaffold in drug design stems from its ability to adopt a stable chair conformation, which allows for precise spatial orientation of substituents.[3][4] The introduction of a hydroxyl group at the C4 position, as in piperidin-4-ol, adds a critical pharmacophoric feature. This hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly enhancing the molecule's ability to bind with biological targets such as enzymes and receptors.[5] Furthermore, the C4 position serves as a strategic point for introducing aryl groups, creating the 4-aryl-4-hydroxypiperidine core that is central to many biologically active compounds.[5] The interplay between the piperidine nitrogen, the C4-hydroxyl, and the aryl ring defines the molecule's pharmacological profile.

Synthetic Strategies for Piperidin-4-ol Derivatives

The exploration of piperidin-4-ol's biological potential is intrinsically linked to the synthetic accessibility of its derivatives. The most common and versatile route to the core structure is through the synthesis of piperidin-4-one precursors, which can then be reduced to the corresponding alcohol. The Mannich reaction is a classical and widely used method for synthesizing substituted piperidin-4-ones, involving the condensation of an aldehyde, a primary amine or ammonia, and a ketone with two α-hydrogens.[3][6]

G cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde Aromatic Aldehyde (R'-CHO) Condensation Mannich Condensation Aldehyde->Condensation Ketone Ketone (e.g., Ethyl Methyl Ketone) Ketone->Condensation Amine Amine Source (e.g., Ammonium Acetate) Amine->Condensation Piperidinone Piperidin-4-one Derivative Condensation->Piperidinone Forms core ring Reduction Reduction (e.g., NaBH4) Piperidinol Piperidin-4-ol Derivative Reduction->Piperidinol Piperidinone->Reduction C=O to C-OH

Caption: Synthetic workflow from reactants to piperidin-4-ol derivatives.

Other synthetic routes, such as Dieckmann condensation followed by hydrolysis and decarboxylation, provide alternative pathways to the piperidin-4-one intermediate.[7] The choice of synthetic strategy is critical as it dictates the range of possible substitutions on the piperidine ring and the aryl moiety, directly influencing the subsequent biological screening outcomes.

Key Biological Activities of Piperidin-4-ol Compounds

The unique structural features of piperidin-4-ol derivatives have led to their investigation across a wide spectrum of therapeutic areas.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potential of piperidin-4-ol and its precursors, piperidin-4-ones, as antimicrobial agents.[8] Derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi.

  • Antibacterial Effects: Studies have shown that various 2,6-diaryl-piperidin-4-one derivatives exhibit good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with efficacy comparable to the standard drug ampicillin.[6][9] The lipophilicity conferred by the aryl and other substituents is believed to enhance penetration through the bacterial cell membrane.

  • Antifungal Effects: The piperidine scaffold is also effective against fungal pathogens. Certain piperidin-4-one thiosemicarbazone derivatives have shown significant antifungal activity against species like Candida albicans, Aspergillus niger, and various dermatophytes.[6][10] The addition of the thiosemicarbazone moiety appears to enhance the antifungal potency of the parent piperidinone.[6] Combining the piperidine core with other antifungal pharmacophores, like the isoquinoline structure, has also yielded hybrid molecules with potent activity against clinically relevant yeasts, including the often-resistant Candida krusei.[11]

Anticancer Activity

The piperidine nucleus is a key component in several anticancer drugs, and derivatives of piperidin-4-one/ol have emerged as promising candidates for cancer therapy.[1][12] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation and migration, and disruption of key signaling pathways.

  • Targeting STAT3 Signaling: A notable example involves diarylidenyl piperidone derivatives, such as HO-4200. These compounds have been shown to inhibit cell survival and migration in platinum-resistant ovarian cancer cells by targeting the FAS and STAT3 signaling pathways.[13]

  • Induction of Apoptosis and Cell Cycle Arrest: Halogenated bis(benzylidene)-4-piperidone curcuminoids have demonstrated potent antiproliferative effects against various cancer cell lines.[14] These compounds can cause an increase in reactive oxygen species (ROS), leading to apoptosis.[14] Depending on their specific structure, they can arrest the cell cycle in either the G1 or G2/M phase.[14]

  • Anti-Angiogenic Properties: Some of these curcuminoid derivatives also exhibit anti-angiogenic activity, a crucial attribute for limiting tumor growth and metastasis, by inhibiting the formation of new blood vessels.[14]

G Compound Piperidin-4-one/ol Derivative (e.g., HO-4200) STAT3 STAT3 Pathway Compound->STAT3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Angiogenesis Angiogenesis (VEGF) Compound->Angiogenesis Inhibits Proliferation ↓ Cell Proliferation & Migration STAT3->Proliferation Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Growth ↓ Tumor Growth Angiogenesis->Growth

Caption: Anticancer mechanisms of piperidin-4-ol/one derivatives.

Anti-mycobacterial Activity

Tuberculosis remains a global health threat, and novel therapeutics are urgently needed. Direct screening of compound libraries has identified aryl piperidinol compounds with potent anti-tuberculosis activity against Mycobacterium tuberculosis.[15] Structure optimization has yielded derivatives with minimum inhibitory concentrations (MICs) as low as 1.4 µg/mL.[15] While in vivo side effects have hindered the advancement of some candidates, this research highlights the piperidin-4-ol scaffold as a valuable starting point for developing new anti-TB drugs.[15]

Neuroprotective Effects

The piperidine ring is found in many centrally acting drugs. While direct studies on piperidin-4-ol are emerging, the broader class of piperidine-containing compounds, notably the natural alkaloid piperine, demonstrates significant neuroprotective potential that provides a strong rationale for investigating piperidin-4-ol derivatives in this area.[12][16] Piperine has shown protective effects in models of Parkinson's disease and epilepsy.[17][18] The proposed mechanisms include:

  • Anti-inflammatory and Antioxidant Action: Reducing activated microglia and the expression of inflammatory cytokines like IL-1β.[18][19]

  • Anti-apoptotic Effects: Maintaining the balance of pro- and anti-apoptotic proteins such as Bax and Bcl-2.[18]

  • Modulation of Neuronal Excitability: Inhibiting synchronized calcium oscillations in neuronal networks and suppressing presynaptic glutamate release, thereby preventing excitotoxicity.[17]

These mechanisms provide a clear therapeutic hypothesis for the evaluation of novel piperidin-4-ol compounds in models of neurodegenerative diseases.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For 4-aryl-4-hydroxypiperidines, the activity can be finely tuned by modifying several key positions.[5]

SAR SAR_Points label_N1 N1 Substitution: - Modulates solubility, PK - Can interact with target label_N1->p_N1 label_Aryl Aryl Ring Substitution: - Affects potency & selectivity - Electronic/steric effects label_Aryl->p_Aryl label_C4 C4 Stereochemistry: - Critical for chiral recognition at target site label_C4->p_C4

Caption: Key modification points for SAR studies of 4-aryl-4-hydroxypiperidines.

  • N1-Substitution: The piperidine nitrogen is a common site for modification. Alkyl or aryl groups at this position can significantly alter the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.[4] For anti-TB agents, specific N-hydroxypropyl side chains were found to be critical for potent activity.[15]

  • Aryl Ring Substitution: The nature and position of substituents on the C4-aryl ring are crucial determinants of potency and selectivity. Electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups can modulate the electronic properties of the ring and its interaction with the target protein. For example, a 4-chloro-3-(trifluoromethyl)phenyl group was a key feature of the potent anti-TB piperidinols.[15]

  • Stereochemistry at C4: The C4 position is a chiral center when the substituents are appropriate. The stereochemistry (R vs. S configuration) can have a profound impact on biological activity, as enantiomers often exhibit different affinities for chiral biological targets like enzymes and receptors.[15]

Experimental Protocols for Biological Evaluation

A systematic screening cascade is essential for identifying and characterizing the biological activity of novel piperidin-4-ol derivatives.[20]

Protocol: In Vitro Antimicrobial Susceptibility Testing

Causality: This protocol determines the lowest concentration of a compound that inhibits visible microbial growth (Minimum Inhibitory Concentration, MIC), a fundamental measure of antimicrobial potency. The broth microdilution method is chosen for its efficiency and suitability for screening compound libraries.

Methodology:

  • Preparation: A 96-well microtiter plate is used. A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The compound is serially diluted two-fold across the wells in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Final concentrations may range from 512 µg/mL to 0.25 µg/mL.[21]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).

  • Controls: Include a positive control (medium with inoculum and a standard antibiotic like ampicillin), a negative control (medium with inoculum and DMSO, to check for solvent toxicity), and a sterility control (medium only).[6]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading: The MIC is determined as the lowest concentration of the compound where no visible growth is observed. This can be done visually or by measuring absorbance with a plate reader.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Causality: Before assessing specific activities like anticancer effects, it is crucial to determine a compound's general toxicity to cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.[20]

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549 lung cancer) or normal cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[22]

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., from 100 µM down to 6.25 µM).[22] A vehicle control (DMSO) is included.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[22]

Future Perspectives and Drug Development

Piperidin-4-ol compounds continue to be a fertile ground for drug discovery. Their synthetic tractability allows for the creation of large, diverse libraries amenable to high-throughput screening. Future research will likely focus on:

  • Target Deconvolution: Identifying the specific molecular targets (e.g., enzymes, receptors) for compounds that show promising activity in phenotypic screens.

  • Improving Pharmacokinetics: Optimizing lead compounds to enhance their metabolic stability, oral bioavailability, and safety profiles to overcome challenges like the in vivo side effects observed with some anti-TB candidates.[4][15]

  • Multi-target Ligands: Designing single molecules based on the piperidin-4-ol scaffold that can modulate multiple targets, a potential strategy for complex diseases like cancer and neurodegeneration.

The versatility and proven biological relevance of the piperidin-4-ol scaffold ensure its continued importance in the quest for novel and effective therapeutics.

References

  • SUN, H., et al. Synthesis and biological activity of novel piperidin-4-ol derivatives. Journal of Agro-Environment Science. Available at: [Link]

  • Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Ananthan, S., et al. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available at: [Link]

  • Al-Hazmi, G. H., et al. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • Arulraj, R., et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Dalil, M., et al. Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. ResearchGate. Available at: [Link]

  • Selvendiran, K., et al. Anticancer potential of diarylidenyl piperidone derivatives, HO-4200 and H-4318, in cisplatin resistant primary ovarian cancer. PubMed Central. Available at: [Link]

  • Arulraj, R., & Sivakumar, S. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • Kumar, N., & Sharma, A. Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Jin, C. H., et al. Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed. Available at: [Link]

  • Arslan, S., et al. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry. Available at: [Link]

  • Le, T. T., et al. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. PubMed. Available at: [Link]

  • Mphahlele, M., et al. Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. Available at: [Link]

  • DTIC. Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Rather, R. A., & Bhagat, M. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Pinto, D. C. G. A., et al. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. Available at: [Link]

  • Bak, A., et al. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]

  • Sabancilar, I., et al. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. Available at: [Link]

  • Herrera-Mayorga, V., et al. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]

  • Yang, W., et al. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. Available at: [Link]

  • Abdelshaheed, M., et al. Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Zhuravlev, A. V., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Wróbel, T. M., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Rengasamy, B., et al. Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders. PubMed Central. Available at: [Link]

  • Rengasamy, B., et al. Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders. ResearchGate. Available at: [Link]

Sources

The Unassuming Architect: A Technical Guide to 4-Isopropylpiperidin-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, a privileged structure found in a vast array of pharmaceuticals. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an ideal building block for molecules designed to interact with biological targets. Within this important class of heterocycles, 4-Isopropylpiperidin-4-ol emerges as a molecule of significant, yet understated, importance. Its unique combination of a tertiary alcohol and an isopropyl group at the 4-position of the piperidine ring offers a fascinating starting point for the exploration of chemical space in the quest for novel therapeutics.

This technical guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its potential applications in drug discovery. As a senior application scientist, the aim is not merely to present facts, but to provide a narrative that illuminates the causality behind experimental choices and underscores the scientific integrity of the described methodologies.

The Strategic Synthesis of a Versatile Scaffold: A Grignard Approach

The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This classic organometallic reaction allows for the formation of a carbon-carbon bond at the carbonyl carbon of a ketone, in this case, a protected 4-piperidone. The choice of starting materials and reaction conditions is critical to ensure a high yield and purity of the final product.

A common and effective strategy involves the use of an N-protected 4-piperidone, with the tert-butyloxycarbonyl (Boc) group being a frequent choice due to its stability under the reaction conditions and its facile removal under acidic conditions. The Grignard reagent, isopropylmagnesium bromide, is typically prepared in situ from isopropyl bromide and magnesium turnings in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

Synthesis_Workflow

Experimental Protocol: Synthesis of 1-Boc-4-isopropylpiperidin-4-ol

This protocol is a representative example based on established Grignard reaction procedures with 4-piperidones.

Materials:

  • N-Boc-4-piperidone

  • Isopropyl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of isopropyl bromide (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Slowly add the remaining isopropyl bromide solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared isopropylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield pure 1-Boc-4-isopropylpiperidin-4-ol.

Deprotection: The Boc protecting group can be readily removed by treating the purified intermediate with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane, to yield the final product, this compound, as its corresponding salt.

Physicochemical and Spectroscopic Profile

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₈H₁₇NOBased on chemical structure.
Molecular Weight 143.23 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule piperidinols.
pKa 9.5 - 10.5The piperidine nitrogen is basic.
LogP 1.0 - 2.0The isopropyl and piperidine ring contribute to lipophilicity, while the hydroxyl group increases hydrophilicity.
Solubility Soluble in methanol, ethanol, and dichloromethane. Sparingly soluble in water.The polar hydroxyl group and basic nitrogen allow for some water solubility, while the hydrocarbon portions favor organic solvents.
Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton). The piperidine ring protons will appear as complex multiplets in the aliphatic region. The protons of the hydroxyl and amine groups will be visible as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. Key signals would include those for the two methyl carbons and the methine carbon of the isopropyl group, the quaternary carbon at the 4-position bearing the hydroxyl and isopropyl groups, and the carbons of the piperidine ring.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A peak in the range of 3300-3500 cm⁻¹ for the N-H stretch of the secondary amine is also expected. C-H stretching vibrations for the aliphatic groups will be observed around 2850-3000 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the isopropyl group, or cleavage of the piperidine ring.

The Role of this compound in Medicinal Chemistry

While direct pharmacological data on this compound is scarce, its value lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The 4-hydroxypiperidine scaffold is a common feature in numerous approved drugs and clinical candidates. The presence of the isopropyl group provides a degree of lipophilicity and steric bulk that can be exploited to fine-tune the binding of a molecule to its biological target.

Applications

Several studies have highlighted the importance of the 4-hydroxypiperidine moiety in achieving potent and selective biological activity:

  • Analgesics: A series of 4,4-disubstituted piperidines have been synthesized and shown to possess potent analgesic properties, with some analogues exhibiting potency comparable to morphine.[1]

  • Dopamine Transporter Ligands: The introduction of a hydroxyl group into the piperidine ring of dopamine transporter ligands has been shown to lead to high-affinity compounds with potential applications in the treatment of cocaine addiction.

  • Histamine H3 Receptor Antagonists: 4-Oxypiperidine derivatives have been designed as histamine H3 receptor antagonists, which are being investigated for the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).

  • Lysine Specific Demethylase 1 (LSD1) Inhibitors: The 3-(piperidin-4-ylmethoxy)pyridine scaffold has been identified as a potent inhibitor of LSD1, an important target in epigenetic cancer therapy.

  • Antifungal Agents: Analogues of the antimalarial drug mefloquine, which contain a piperidine methanol group, have demonstrated potent antifungal activity against clinically relevant fungal pathogens.[2]

The isopropyl group in this compound can play a crucial role in these contexts by occupying hydrophobic pockets in the binding sites of target proteins, thereby enhancing binding affinity and selectivity.

Conclusion: A Building Block of Untapped Potential

This compound, while not a therapeutic agent in its own right, represents a valuable and versatile starting material for the synthesis of novel drug candidates. Its straightforward synthesis via the Grignard reaction, coupled with the proven importance of the 4-hydroxypiperidine scaffold in medicinal chemistry, makes it a molecule of significant interest to researchers in drug discovery. The strategic incorporation of the isopropyl group offers a handle for fine-tuning the pharmacological properties of lead compounds. As the demand for novel therapeutics continues to grow, the unassuming yet powerful architecture of this compound is poised to play an increasingly important role in the design and synthesis of the medicines of tomorrow.

References

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chem Pharm Bull (Tokyo). 2005 Jan;53(1):64-6. doi: 10.1248/cpb.53.64. [Link]

  • High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. J Med Chem. 2003;46(24):5270-9. doi: 10.1021/jm0302095. [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chem Neurosci. 2020;11(15):2374-2388. doi: 10.1021/acschemneuro.0c00323. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Med Chem Lett. 2013;4(11):1081-6. doi: 10.1021/ml4002845. [Link]

  • Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Med Chem Lett. 2024 May 1;15(6):822-827. doi: 10.1021/acsmedchemlett.4c00031. [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. J Med Chem. 1983 Jan;26(1):42-50. doi: 10.1021/jm00355a010. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Isopropylpiperidin-4-ol in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, forming the backbone of numerous approved pharmaceuticals. Its three-dimensional geometry allows for the precise spatial orientation of substituents, enabling complex and specific interactions with biological targets. Within this class of compounds, 1-Isopropylpiperidin-4-ol (CAS: 5570-78-5) emerges as a particularly valuable building block. Its structure combines the foundational piperidine ring with a tertiary amine, a secondary alcohol, and a sterically influential N-isopropyl group.

This guide provides an in-depth analysis of the core physicochemical properties of 1-Isopropylpiperidin-4-ol. As Senior Application Scientists, we recognize that a thorough understanding of these foundational parameters is not merely an academic exercise; it is the bedrock upon which successful drug development is built. Properties such as solubility, pKa, and lipophilicity govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its journey from a promising lead compound to a viable therapeutic agent.

It is important to clarify a point of nomenclature. The topic requested was "4-Isopropylpiperidin-4-ol," which would imply both the isopropyl and hydroxyl groups are attached to the same carbon (C4). This structure is chemically unlikely and not commercially available. The standard, stable, and widely used isomer is 1-Isopropylpiperidin-4-ol , where the isopropyl group is attached to the piperidine nitrogen at position 1. This document will focus exclusively on this latter, scientifically relevant compound.

Herein, we will not only present the known properties of this molecule but also provide the detailed, field-proven experimental protocols required to determine them. This approach is designed to be a self-validating system, empowering researchers to generate their own high-quality data and understand the causality behind each experimental choice.

Molecular Identity and Core Properties

A precise characterization begins with unambiguous molecular identification. The following tables summarize the key identifiers and known physicochemical properties for 1-Isopropylpiperidin-4-ol.

Table 1: Molecular Identifiers for 1-Isopropylpiperidin-4-ol

IdentifierValueSource
CAS Number 5570-78-5[1]
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Canonical SMILES CC(C)N1CCC(CC1)O
InChI InChI=1S/C8H17NO/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3[1]
InChIKey UZRXHHMTKCJKTQ-UHFFFAOYSA-N[1]

Table 2: Summary of Physicochemical Properties

PropertyValueSource / Comment
Physical Form Solid[1]
Melting Point Not Reported[2] This value is not consistently reported in public literature, necessitating experimental determination.
Boiling Point 226.6 °C at 760 mmHg 113-114 °C at 23 Torr[2][3]
Density 0.9529 g/cm³[2]
Refractive Index 1.486[3]
pKa Not Experimentally ReportedPredicted to be in the range of 9.0 - 10.5 for the protonated amine, based on similar N-alkyl piperidines.
LogP (Octanol/Water) 0.9 (Predicted) Predicted XlogP value. This indicates a relatively balanced hydrophilic/lipophilic character.
Aqueous Solubility Not Quantitatively ReportedThe presence of both a hydroxyl group and a basic nitrogen suggests moderate aqueous solubility, particularly at acidic pH.

Detailed Analysis and Methodologies

A deep understanding of a compound requires not just knowing its properties, but knowing how to measure them reliably. The following sections detail the significance of each key parameter and provide robust, step-by-step protocols for their determination.

Melting Point: A Critical Indicator of Purity and Stability

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range. For drug development, it influences storage conditions, stability, and choices for solid-state formulation.

This protocol is based on the internationally recognized OECD Guideline 102.[4]

  • Sample Preparation: Ensure the 1-Isopropylpiperidin-4-ol sample is completely dry and finely powdered.

  • Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Heat the block rapidly to determine an approximate melting range. Allow the block to cool.

  • Accurate Determination: Insert a new sample. Heat rapidly to within 15-20 °C of the scouted melting point.

  • Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

  • Causality Insight: The slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

Acidity and Basicity (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably one of the most critical parameters in drug development. For 1-Isopropylpiperidin-4-ol, the tertiary amine is basic and will be protonated at physiological pH. The pKa value dictates the degree of ionization in different environments, which profoundly affects solubility, membrane permeability, receptor binding, and formulation strategies. A compound's absorption in the gastrointestinal tract is directly linked to its pKa and the local pH.

This method follows the principles outlined in OECD Guideline 112 for determining dissociation constants.

  • Solution Preparation: Accurately weigh approximately 10-20 mg of 1-Isopropylpiperidin-4-ol and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is limited, but results must be extrapolated back to 0% co-solvent.

  • Titrant: Use a standardized solution of a strong acid, such as 0.1 M Hydrochloric Acid (HCl).

  • Apparatus Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, 10.01). Place the dissolved sample in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with gentle stirring.

  • Titration: Add the HCl titrant in small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH value at the half-equivalence point (the point where half of the amine has been neutralized). More accurate values can be obtained using derivative plots (e.g., d(pH)/dV vs. V) to precisely locate the equivalence point.

Lipophilicity (LogP): Balancing Water and Fat Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is quantified by the n-octanol/water partition coefficient (P), typically expressed as its logarithm (LogP). This value measures a compound's relative affinity for a lipid-like environment (octanol) versus an aqueous one. It is a key predictor of membrane permeability, protein binding, and overall ADME properties. The predicted LogP of 0.9 for 1-Isopropylpiperidin-4-ol suggests it has a favorable balance, being neither excessively lipophilic (which can lead to poor solubility and metabolic instability) nor excessively hydrophilic (which can hinder membrane crossing).[5]

This protocol is a standard and reliable method adapted from OECD Guideline 107.

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Stock Solution: Prepare a stock solution of 1-Isopropylpiperidin-4-ol in n-octanol.

  • Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of pre-saturated water. The volume ratios should be varied in different runs (e.g., 1:1, 2:1, 1:2 octanol:water).

  • Equilibration: Shake the tubes vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Phase Separation: Separate the two phases by centrifugation (e.g., 3000 rpm for 15 minutes).

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, GC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

  • Trustworthiness Check: The total amount of compound recovered from both phases should be within 90-110% of the amount initially added. This validates that no significant degradation or adsorption to the vessel occurred.

Aqueous Solubility: The Prerequisite for Biological Activity

A compound must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility is a primary reason for the failure of promising drug candidates. Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for preclinical and formulation development.

This "shake-flask" type protocol is the gold standard for determining thermodynamic solubility.[3]

  • Sample Preparation: Add an excess amount of solid 1-Isopropylpiperidin-4-ol to several vials (in triplicate). A visible amount of undissolved solid must remain at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is crucial to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, filter the slurry through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the saturated solution (supernatant) from the excess solid.

  • Quantification: Prepare a standard curve of the compound in the analysis solvent. Dilute the saturated filtrate with a suitable solvent and quantify the concentration using a validated HPLC-UV method.

  • Calculation: Calculate the solubility in units such as µg/mL or µM based on the measured concentration and the dilution factor.

Visualization of Key Relationships and Workflows

To better illustrate the connections between these properties and the experimental process, the following diagrams are provided.

G cluster_0 Physicochemical Profiling Workflow Start Compound Synthesis (1-Isopropylpiperidin-4-ol) Purity Purity & Identity (NMR, MS, HPLC) Start->Purity Melt Melting Point (OECD 102) Purity->Melt Pure Compound pKa pKa Determination (OECD 112) Purity->pKa Pure Compound LogP LogP Determination (OECD 107) Purity->LogP Pure Compound Sol Solubility Assay (Thermodynamic) Purity->Sol Pure Compound Data Comprehensive Data Package Melt->Data pKa->Data LogP->Data Sol->Data G cluster_1 Key Physicochemical Properties cluster_2 Biological Barriers & Processes pKa pKa (Ionization State) Solubility Aqueous Solubility (Dissolution) pKa->Solubility influences LogP LogP (Lipophilicity) Permeability Membrane Permeability (Absorption) LogP->Permeability governs Solubility->Permeability enables ADME Oral Bioavailability & Drug Distribution Permeability->ADME

Caption: The interplay between pKa, LogP, and key ADME processes like absorption and distribution.

Predicted Spectroscopic Profile

  • ¹H NMR (Proton NMR): The spectrum is expected to be complex but highly informative. Key signals would include:

    • A septet for the single methine proton (-CH) of the isopropyl group, coupled to the six methyl protons.

    • A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group.

    • A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

    • A multiplet for the proton at the C4 position (-CHOH).

    • A series of complex, overlapping multiplets for the eight protons on the piperidine ring, likely in the 1.5-3.0 ppm range.

  • ¹³C NMR (Carbon NMR): The spectrum should display six distinct signals corresponding to the unique carbon environments:

    • Two signals for the isopropyl group (one for the methine carbon, one for the two equivalent methyl carbons).

    • A signal for the C4 carbon bearing the hydroxyl group, expected around 65-70 ppm.

    • Signals for the C2/C6 and C3/C5 carbons of the piperidine ring. The N-substitution will make C2/C6 non-equivalent to C3/C5.

  • IR (Infrared) Spectroscopy:

    • A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol group.

    • Strong C-H stretching absorptions just below 3000 cm⁻¹ from the alkyl groups.

    • A C-N stretching absorption in the fingerprint region, typically around 1100-1250 cm⁻¹ .

  • Mass Spectrometry (MS):

    • In an Electron Ionization (EI) experiment, the molecular ion peak (M⁺˙) would be expected at m/z = 143 .

    • A common fragmentation would be the loss of water (M-18), resulting in a peak at m/z = 125 .

    • Another likely fragmentation is the loss of an isopropyl group, leading to a fragment at m/z = 100 .

Applications in Research and Drug Development

The structure of 1-Isopropylpiperidin-4-ol makes it a versatile intermediate. The secondary alcohol at the 4-position is a key functional handle that can be oxidized to a ketone (1-isopropyl-4-piperidone), used in ether or ester linkages, or displaced in nucleophilic substitution reactions. The tertiary amine provides a basic center for salt formation and can participate in hydrogen bonding. This combination allows for its incorporation into larger, more complex molecules targeting a wide array of diseases. Derivatives of N-substituted-4-hydroxypiperidines have been investigated for analgesic and hypotensive activities, highlighting the therapeutic potential of this scaffold.

Safety and Handling

Based on available Safety Data Sheet (SDS) information, 1-Isopropylpiperidin-4-ol is considered hazardous. [1]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Handling Precautions: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and direct contact with skin and eyes. [4]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]

Conclusion

1-Isopropylpiperidin-4-ol is a foundational building block whose utility in drug discovery is underpinned by its physicochemical properties. While some experimental data points like melting point and pKa are not widely published, this guide provides the authoritative, standardized protocols necessary for their determination in a research and development setting. A comprehensive understanding and experimental validation of its solubility, pKa, and lipophilicity are non-negotiable first steps in leveraging this versatile scaffold to its full potential, enabling the rational design and development of next-generation therapeutics.

References

  • OECD (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • PubChemLite. 1-isopropylpiperidin-4-ol (C8H17NO). [Link]

  • Protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. As novel derivatives are synthesized and explored, a thorough understanding of their specific safety and handling requirements is paramount. This guide provides a comprehensive, in-depth technical overview of the safe handling, storage, and disposal of 4-Isopropylpiperidin-4-ol, a substituted piperidine derivative. In the absence of a complete, officially published Safety Data Sheet (SDS) with definitive toxicological data for this specific compound, this document synthesizes information from available data on the parent piperidine molecule, structurally related compounds, and established best practices for handling hazardous research chemicals. The protocols herein are designed to be self-validating systems, grounded in the principles of causality and risk mitigation.

The Compound Profile: Understanding this compound

This compound is a tertiary alcohol derivative of piperidine. Its chemical structure suggests it shares properties with both piperidine and tertiary alcohols.

PropertyValueSource
CAS Number 553631-46-2[1]
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Physical State Solid (presumed based on related compounds)N/A
Storage 4°C, protect from light[1]

The presence of the piperidine ring suggests potential for biological activity and associated toxicity, while the hydroxyl group may influence its solubility and reactivity. The isopropyl group adds steric bulk, which could modulate its interaction with biological targets and its physical properties.

Hazard Identification: An Evidence-Based Extrapolation

Due to the limited specific toxicological data for this compound, a conservative approach to hazard assessment is essential. This involves extrapolating from the known hazards of the parent piperidine molecule and other substituted piperidines.

Piperidine, the parent compound, is classified as:

  • Flammable: It is a highly flammable liquid and vapor.[2][3]

  • Toxic: It is toxic in contact with skin or if inhaled, and harmful if swallowed.[2][4]

  • Corrosive: It causes severe skin burns and eye damage.[5]

Therefore, it is prudent to assume that this compound may exhibit some or all of these hazardous properties. The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion.

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Systemic Toxicity: Absorption through the skin or ingestion could potentially lead to systemic toxic effects, a known characteristic of many piperidine derivatives.[4][6]

Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to PPE is critical to minimize exposure. The following recommendations are based on a "Level C" protection level, which is appropriate when the concentration and type of airborne substance are not fully known but are not expected to be at a level requiring a fully encapsulated suit.[7]

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE):

  • Gloves: Double gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of immediately after handling the compound.[8]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

DOT Script for PPE Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling in Fume Hood cluster_doffing Doffing Sequence (Contamination Removal) Assess_Risk Assess Experimental Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Coat 1. Don Lab Coat Select_PPE->Don_Coat Don_Goggles 2. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Inner Gloves Don_Goggles->Don_Gloves Don_Outer_Gloves 4. Don Outer Gloves Don_Gloves->Don_Outer_Gloves Handle_Compound Perform Chemical Manipulations Don_Outer_Gloves->Handle_Compound Doff_Outer_Gloves 1. Doff Outer Gloves Handle_Compound->Doff_Outer_Gloves Doff_Coat 2. Doff Lab Coat Doff_Outer_Gloves->Doff_Coat Doff_Goggles 3. Doff Goggles/Face Shield Doff_Coat->Doff_Goggles Doff_Inner_Gloves 4. Doff Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash_Hands 5. Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Caption: Workflow for selecting, donning, and doffing PPE for handling this compound.

Handling and Storage Protocols: Ensuring Chemical Integrity and Safety

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the stability of the compound.

Handling:

  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.

  • Weighing: Weigh the solid compound in a fume hood, preferably within a containment device like a glove bag if available.

  • Solution Preparation: Prepare solutions in a fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Spills: In case of a spill, immediately evacuate the area and follow the emergency procedures outlined below.

Storage:

  • Temperature: Store at 4°C as recommended.[1]

  • Light: Protect from light to prevent degradation.[1]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Store in a tightly sealed, properly labeled container.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential for any laboratory working with hazardous materials.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Spill Response:

  • Small Spills (in a fume hood):

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry to the area.

    • Contact the institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Disposal Route: Dispose of the hazardous waste through a licensed and approved chemical waste disposal company. Do not dispose of it down the drain or in the regular trash.

  • Empty Containers: "Empty" containers may still contain hazardous residues and should be disposed of as hazardous waste.

DOT Script for Safe Handling and Disposal Workflow

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling cluster_waste Waste Management and Disposal cluster_emergency Emergency Response Receipt Receive Compound Inspect Inspect for Damage Receipt->Inspect Store Store at 4°C, Protected from Light Inspect->Store PPE Don Appropriate PPE Store->PPE Fume_Hood Work in Fume Hood PPE->Fume_Hood Weigh Weigh Compound Fume_Hood->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Collect_Waste Collect Waste (Solid & Liquid) Prepare_Solution->Collect_Waste Label_Waste Label Waste Containers Collect_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Dispose Dispose via Licensed Contractor Store_Waste->Dispose Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate First_Aid Exposure Occurs Administer_First_Aid Administer First Aid First_Aid->Administer_First_Aid Contact_EHS Contact EHS Evacuate->Contact_EHS Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention

Caption: A comprehensive workflow for the safe handling and disposal of this compound.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like this compound in research and development is predicated on a robust culture of safety. While this guide provides a detailed framework for its safe handling, it is not a substitute for a thorough risk assessment specific to your experimental setup. Always consult your institution's EHS department for guidance and adhere to all local, state, and federal regulations. By integrating these principles of proactive safety, researchers can confidently explore the scientific potential of this and other novel compounds while ensuring the well-being of themselves, their colleagues, and the environment.

References

  • Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide. (2025). Benchchem.
  • Personal Protective Equipment | US EPA. (2025). US EPA. [Link]

  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety D
  • Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. (2025). Benchchem.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. (n.d.). OSHA. [Link]

  • SAFETY DATA SHEET. (2024). Actylis Lab Solutions.
  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). MDPI. [Link]

  • Piperidine: Human health tier II assessment. (2016).
  • Substituted piperidine challenge. (2025). Enamine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]

Sources

Methodological & Application

Synthesis of 4-Isopropylpiperidin-4-ol via Grignard Reaction: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous and privileged scaffold in modern drug discovery, forming the core structure of numerous blockbuster pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with biological targets.[3] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including applications as CNS modulators, analgesics, anti-cancer agents, and antihistamines.[1][4] The synthesis of novel, substituted piperidine derivatives, such as 4-Isopropylpiperidin-4-ol, is therefore of significant interest to researchers and drug development professionals seeking to expand chemical space and develop new therapeutic agents.[5] This application note provides a detailed, in-depth guide to the synthesis of this compound via the robust and versatile Grignard reaction, offering insights into the underlying chemical principles and a comprehensive, step-by-step protocol.

Reaction Overview: The Grignard Addition to a Protected Piperidinone

The synthesis of this compound is achieved through a two-step process commencing with the Grignard reaction between isopropylmagnesium chloride and N-Boc-4-piperidone, followed by the deprotection of the resulting N-Boc-4-isopropylpiperidin-4-ol. The tert-butyloxycarbonyl (Boc) protecting group is crucial for this reaction as it prevents the acidic N-H proton of the piperidine ring from quenching the highly basic Grignard reagent.

Step 1: Grignard Reaction

Caption: Mechanism of the Grignard reaction for the synthesis of N-Boc-4-isopropylpiperidin-4-ol.

Step 2: Deprotection

Caption: Deprotection of the N-Boc group to yield the final product.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of tert-Butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Magnesium turnings24.311.46 g60.0
Isopropyl chloride78.544.71 g (5.45 mL)60.0
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
N-Boc-4-piperidone199.2510.0 g50.2
Saturated aqueous NH₄Cl53.4950 mL-
Ethyl acetate88.11150 mL-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • Grignard Reagent Preparation:

    • All glassware must be rigorously dried in an oven overnight and assembled hot under a nitrogen atmosphere to ensure anhydrous conditions.

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (1.46 g, 60.0 mmol).

    • In the dropping funnel, prepare a solution of isopropyl chloride (4.71 g, 60.0 mmol) in anhydrous THF (40 mL).

    • Add a small portion (approx. 5 mL) of the isopropyl chloride solution to the magnesium turnings. The reaction is expected to initiate, evidenced by gentle bubbling and a slight exotherm. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine can be used for activation.[6]

    • Once the reaction has initiated, add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The concentration of the Grignard reagent can be determined by titration.[7]

  • Grignard Addition:

    • In a separate three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (60 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add the freshly prepared isopropylmagnesium chloride solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice-water bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate as a colorless oil.

Part 2: Synthesis of this compound (Deprotection)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
tert-Butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate243.3510.0 g41.1
4 M HCl in 1,4-Dioxane-50 mL-
Diethyl ether74.12100 mL-
Saturated aqueous NaHCO₃84.01As needed-
Dichloromethane84.93100 mL-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • Deprotection:

    • Dissolve tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate (10.0 g, 41.1 mmol) in 4 M HCl in 1,4-dioxane (50 mL) at room temperature.

    • Stir the solution for 2-4 hours, monitoring the reaction progress by TLC until the starting material is fully consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • To the residue, add diethyl ether (100 mL) and triturate to precipitate the hydrochloride salt of the product.

    • Filter the solid and wash with cold diethyl ether to obtain this compound hydrochloride.

    • To obtain the free base, dissolve the hydrochloride salt in water and basify to pH > 10 with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as signals for the piperidine ring protons.

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbon at the 4-position of the piperidine ring.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the final product.

Expected Spectroscopic Data for the N-Boc protected intermediate (tert-Butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate):

  • ¹H NMR (500 MHz, CDCl₃): δ 3.87 – 3.78 (m, 2H), 3.36 – 3.23 (m, 2H), 1.90 (sept, J = 6.8 Hz, 1H), 1.65 – 1.55 (m, 4H), 1.46 (s, 9H), 0.90 (d, J = 6.8 Hz, 6H).[4]

  • ¹³C NMR (126 MHz, CDCl₃): δ 154.9, 79.4, 70.8, 41.5 (2C), 36.2, 35.8 (2C), 28.5 (3C), 17.0 (2C).

Safety and Handling Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[8][9] Anhydrous solvents are essential for the success of the reaction.

  • Isopropyl Chloride: Isopropyl chloride is a flammable liquid and should be handled with care.

  • Hydrochloric Acid in Dioxane: This is a corrosive reagent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Troubleshooting

  • Failure of Grignard Reaction to Initiate: This is a common issue, often due to an oxide layer on the magnesium surface or the presence of moisture. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[6] Ensuring all glassware and solvents are scrupulously dry is critical.

  • Low Yield: Low yields can result from incomplete Grignard reagent formation, quenching of the Grignard reagent by moisture or acidic protons, or side reactions. Titrating the Grignard reagent before use can help ensure the correct stoichiometry.

  • Incomplete Deprotection: If the Boc deprotection is incomplete, extending the reaction time or gently warming the reaction mixture may be necessary.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound, a valuable building block in drug discovery. By following the detailed protocols and adhering to the safety precautions outlined, researchers can reliably synthesize this compound for further elaboration into novel therapeutic agents. The strategic use of the Grignard reaction highlights its power and versatility in constructing complex molecular architectures.

References

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
  • Quora. (2022).
  • University of California, Berkeley. (n.d.).
  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(10), 1235-1254.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • PubMed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.
  • Macmillan Group - Princeton University. (n.d.).
  • PubChem. (n.d.).
  • PubMed Central. (n.d.).
  • Voskuil, W., & Arens, J. F. (1968). Chlorodiisopropylphosphine. Organic Syntheses, 48, 47.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Jasperse, C. (n.d.). Grignard Reaction.
  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Substituted Piperidin-4-ol Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, the 4-substituted piperidin-4-ol motif is of particular importance. This structural unit provides a three-dimensional framework with a tertiary alcohol, offering a key hydrogen bond donor and a stereogenic center that can be crucial for specific, high-affinity interactions with biological targets. 4-Isopropylpiperidin-4-ol is a valuable building block in this domain, serving as a key intermediate for creating more complex molecules with potential applications in areas such as analgesics and central nervous system (CNS) agents.

This guide provides a detailed, field-proven protocol for the synthesis of this compound. The primary synthetic strategy detailed herein is the nucleophilic addition of an organometallic isopropyl species to a protected 4-piperidone core, a robust and scalable method known as the Grignard reaction.[1][2][3] We will explore the causality behind each experimental choice, ensuring a protocol that is not only repeatable but also fundamentally understood.

Overall Synthetic Strategy

The synthesis is executed in two primary stages:

  • Grignard Addition: An isopropyl Grignard reagent (isopropylmagnesium bromide) is added to an N-protected 4-piperidone. The nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the strongly basic conditions of the Grignard reaction.[4][5]

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions to yield the final target compound, this compound.

G N_Boc_Piperidone N-Boc-4-piperidone step1 Step 1: Grignard Addition N_Boc_Piperidone->step1 Grignard Isopropylmagnesium bromide (i-PrMgBr) in Anhydrous THF Grignard->step1 Protected_Product N-Boc-4-isopropylpiperidin-4-ol step2 Step 2: Deprotection Protected_Product->step2 Final_Product This compound Acid HCl or TFA Acid->step2 step1->Protected_Product step2->Final_Product

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of N-Boc-4-isopropylpiperidin-4-ol via Grignard Reaction

This section details the nucleophilic addition of the Grignard reagent to the ketone. The success of this step is critically dependent on maintaining anhydrous (water-free) conditions, as Grignard reagents are highly reactive towards protic solvents like water.[5]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (equiv.)Notes
Magnesium TurningsMg24.311.46 g0.060 (1.2)
IodineI₂253.811 crystal-Initiator
2-BromopropaneC₃H₇Br123.007.38 g (5.8 mL)0.060 (1.2)
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.2510.0 g0.050 (1.0)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~150 mL-Solvent
Saturated aq. NH₄ClNH₄Cl53.49~100 mL-Quenching solution
Ethyl AcetateC₄H₈O₂88.11~200 mL-Extraction solvent
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-Drying agent
Equipment
  • 500 mL three-neck round-bottom flask

  • 250 mL dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Standard laboratory glassware for work-up

Detailed Experimental Protocol
  • Preparation of Anhydrous Apparatus: All glassware must be oven-dried at 120 °C for at least 4 hours and assembled while hot under a constant, gentle stream of dry nitrogen or argon. This ensures the complete removal of atmospheric moisture.

  • Grignard Reagent Formation:

    • Place the magnesium turnings (1.46 g) into the three-neck flask.

    • Add a single crystal of iodine. The purple vapor or brown discoloration upon gentle heating indicates activation of the magnesium surface.

    • In the dropping funnel, prepare a solution of 2-bromopropane (5.8 mL) in 40 mL of anhydrous THF.

    • Add approximately 5 mL of this solution to the magnesium turnings. The reaction is initiated when the color fades and gentle bubbling is observed. If the reaction does not start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the grey, cloudy mixture for an additional 30-45 minutes to ensure complete formation of the Grignard reagent. Cool the flask to room temperature.

  • Addition to N-Boc-4-piperidone:

    • Dissolve N-Boc-4-piperidone (10.0 g) in 60 mL of anhydrous THF.

    • Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath.

    • Add the N-Boc-4-piperidone solution dropwise to the stirred Grignard reagent over 30 minutes. Causality Note: A slow addition rate is crucial to control the reaction exotherm and prevent side reactions.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours, or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting ketone.

  • Reaction Quench and Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Very slowly and carefully, add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction. Expertise Note: Saturated NH₄Cl is a mild proton source that effectively protonates the intermediate magnesium alkoxide and destroys excess Grignard reagent without causing undesired side reactions.[4]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude N-Boc-4-isopropylpiperidin-4-ol as a viscous oil or solid. This material is often pure enough for the next step.

Part 2: Deprotection to this compound

The final step involves the acid-catalyzed removal of the Boc protecting group to liberate the piperidine nitrogen.

Materials and Reagents
ReagentFormulaNotes
Crude N-Boc-4-isopropylpiperidin-4-olC₁₃H₂₅NO₃From Part 1
Hydrochloric Acid (4M in 1,4-Dioxane)HClDeprotection agent
Dichloromethane (DCM)CH₂Cl₂Solvent
Sodium Hydroxide (10% aq. solution)NaOHBasifying agent
Diethyl EtherC₄H₁₀OExtraction solvent
Detailed Experimental Protocol
  • Acidic Cleavage:

    • Dissolve the crude product from Part 1 in dichloromethane (50 mL).

    • Add 4M HCl in 1,4-dioxane (25 mL, ~2 equivalents) and stir the solution at room temperature.

    • Monitor the reaction by TLC. The deprotection is typically complete within 1-3 hours. Effervescence (CO₂ evolution) may be observed.

  • Isolation of Final Product:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Dissolve the resulting residue in a minimal amount of water and cool in an ice bath.

    • Slowly add 10% aqueous NaOH solution until the pH is >12 to ensure the piperidine nitrogen is in its free base form.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid or oil.

  • Purification (Optional): If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

Workflow Visualization

G cluster_0 Part 1: Grignard Reaction cluster_1 Part 2: Deprotection A Assemble Dry Glassware under Nitrogen B Prepare Isopropylmagnesium Bromide in THF A->B C Cool Grignard Reagent to 0 °C B->C D Add N-Boc-4-piperidone Solution Dropwise C->D E Stir at Room Temp (Monitor by TLC) D->E F Quench with sat. aq. NH4Cl E->F G Extract with Ethyl Acetate & Concentrate F->G H Dissolve Crude Product in DCM G->H Crude Protected Product I Add HCl in Dioxane J Stir at Room Temp (Monitor by TLC) K Concentrate Solvent L Basify with NaOH (aq) M Extract with Ether & Concentrate N This compound M->N Final Product

Caption: Step-by-step experimental workflow diagram.

References

  • McElvain, S. M., & Barnett, M. D. (1958). Piperidine Derivatives. XXXII. Reaction of 1-Acyl-4-piperidones with Organometallic Compounds. Journal of the American Chemical Society. [Link]

  • Ziering, A., & Lee, J. (1947). Piperidine Derivatives. V. 1,3-Dialkyl-4-aryl-4-acyloxypiperidines. Journal of Organic Chemistry, 12(6), 911-914. [Link]

  • Kranke, B., & Kunz, H. (2007). Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions. Organic & Biomolecular Chemistry, 5(2), 349-354. [Link]

  • Ziering, A., Berger, L., Heineman, S. D., & Lee, J. (1947). Piperidine Derivatives. III. 1-Methyl-4-aryl-4-acyloxypiperidines. Journal of Organic Chemistry. [Link]

  • Bull, S. D., et al. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]

  • Eisai Co., Ltd. (1966).

Sources

Application Note & Protocol: High-Performance Purification of 4-Isopropylpiperidin-4-ol using Hydrophilic Interaction Liquid Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Isopropylpiperidin-4-ol is a key heterocyclic building block in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of novel therapeutic agents.[1] Its molecular structure, featuring a polar tertiary alcohol and a basic piperidine nitrogen, imparts significant hydrophilicity. This polarity presents a considerable challenge for purification via conventional reversed-phase chromatography (RP-HPLC), where the compound often exhibits poor retention, eluting at or near the solvent front.[2] Furthermore, the basic nature of the piperidine nitrogen can lead to undesirable interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape and reduced resolution.[3]

This application note details a highly effective purification strategy employing Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC, also known as Aqueous Normal-Phase (ANP) chromatography, is an ideal technique for separating highly polar compounds.[4][5] We will explain the mechanistic principles of HILIC, provide a detailed, step-by-step preparative protocol, and discuss the critical parameters for achieving high purity and recovery of this compound.

The Chromatographic Challenge & The HILIC Solution

Causality of Poor Performance in Reversed-Phase

In RP-HPLC, separation is driven by hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18).[6] Highly polar molecules like this compound have minimal affinity for the stationary phase and are swept through the column by the polar mobile phase, resulting in little to no retention. While adding ion-pairing agents or using highly aqueous mobile phases can sometimes improve retention, these methods often fail to provide adequate separation from other polar impurities.

The HILIC Mechanism: A Superior Approach

HILIC utilizes a polar stationary phase (e.g., bare silica, amino, diol) and a mobile phase composed of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a smaller amount of an aqueous component.[5] The separation mechanism is primarily based on the partitioning of the polar analyte into an immobilized, water-enriched layer on the surface of the stationary phase.[4] For basic analytes like this compound, secondary electrostatic interactions (ion exchange) with the stationary phase also contribute significantly to retention and selectivity.[4] In this mode, water acts as the strong, eluting solvent; increasing the water content in the mobile phase decreases retention time.[5] This principle is illustrated in the diagram below.

HILIC_Mechanism cluster_column HILIC Stationary Phase cluster_mobile Mobile Phase StationaryPhase Polar Surface (e.g., Silica) Immobilized Water Layer -Si-OH Analyte This compound (Polar, Basic) Analyte->StationaryPhase:water Partitioning (Primary Mechanism) Analyte->StationaryPhase:silanol Ionic Interaction (Secondary Mechanism) Acetonitrile Acetonitrile (Weak Solvent)

Caption: HILIC separation mechanism for this compound.

Materials & Methods

Equipment & Consumables
  • Preparative High-Performance Liquid Chromatography (HPLC) system with gradient capability and a fraction collector.

  • Detector: Mass Spectrometer (MS), Evaporative Light-Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) is highly recommended due to the lack of a strong UV chromophore. A UV detector set to a low wavelength (200-210 nm) may be used if other detectors are unavailable, but sensitivity will be limited.

  • HILIC Preparative Column: Amine-bonded (NH2) or bare silica columns are suitable. Amine columns can offer improved peak shape for basic compounds.[2]

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure Water.

  • Mobile Phase Additive: Ammonium formate or ammonium acetate (LC-MS grade).

Chromatographic Conditions

The following table summarizes the recommended starting parameters for the preparative purification of this compound. These may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended SettingRationale
Column Amino (NH2) Bonded Silica, 5-10 µm, ≥20 mm IDAmino phase provides good retention for polar compounds and can mitigate peak tailing for bases.[2] Larger ID is for preparative scale.
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium FormateHigh organic content ensures strong retention in HILIC. Ammonium formate acts as a buffer and improves peak shape.
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium FormateWater is the strong eluting solvent in HILIC.[4][5] Maintaining some ACN helps with miscibility.
Gradient Program 0% B to 60% B over 20 minutesA shallow gradient is used to effectively separate the target compound from closely eluting polar impurities. Adjust based on scouting runs.
Flow Rate 20 mL/min (for a 21.2 mm ID column)Adjust proportionally based on column diameter to maintain optimal linear velocity.
Column Temperature 30 °CProvides better reproducibility by controlling mobile phase viscosity.
Detection MS (Positive ESI), ELSD, or CADProvides universal detection for a compound with a weak or no UV chromophore. MS provides mass confirmation.
Sample Preparation Dissolve crude material in 90:10 ACN:Water or Mobile Phase A at 20-50 mg/mL. Filter through a 0.45 µm PTFE filter.The sample solvent should be weak (high organic) to prevent peak distortion and band broadening upon injection.[4]

Experimental Protocol: A Self-Validating Workflow

This protocol follows a logical progression from system preparation to the isolation of the final, pure compound. Each step includes checks to ensure the integrity of the process.

Purification_Workflow cluster_prep Preparation cluster_hplc Chromatography cluster_post Post-Purification A 1. Prepare Mobile Phases C 3. Equilibrate System & Column A->C B 2. Prepare Crude Sample D 4. Perform Analytical Scouting Run B->D C->D System Ready E 5. Execute Preparative Run D->E Gradient Optimized F 6. Collect Fractions E->F G 7. Analyze Fractions (TLC/HPLC) F->G Fractions Collected H 8. Pool Pure Fractions G->H Purity >98% I 9. Solvent Evaporation H->I J 10. Final Purity & Identity Confirmation I->J

Caption: Step-by-step workflow for the purification of this compound.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare Mobile Phases A and B as described in the table in Section 3.2. Filter each through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation: Accurately weigh the crude this compound and dissolve it in the recommended sample solvent. Ensure complete dissolution and filter the solution to remove any particulates.

  • System Equilibration: Install the preparative HILIC column. Purge the HPLC system with both mobile phases. Equilibrate the column with 100% Mobile Phase A (or the initial gradient condition) for at least 10 column volumes, or until a stable detector baseline is achieved.

  • Analytical Scouting Run (Optional but Recommended): Perform a small injection (5-10 µL) of the prepared sample onto an analytical HILIC column using the same mobile phases and a scaled-down gradient. This validates the separation method and helps to accurately identify the retention time of the target compound and its impurities, preventing wasted sample in the preparative run.

  • Preparative Run Execution: Inject the desired volume of the crude sample onto the equilibrated preparative column. The loading amount will depend on the column size and the complexity of the crude mixture, typically starting at 1-2% of the column's packing material weight.

  • Fraction Collection: Begin collecting fractions just before the elution of the first major peak. Use a fraction collector set to trigger by time or detector signal (slope or threshold). Collect small, uniform fraction volumes to ensure high resolution.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate or inject a small aliquot into an analytical HPLC system to determine the purity of each fraction. A suitable TLC system might be silica gel with a mobile phase of Dichloromethane:Methanol:Ammonia (e.g., 90:9:1).

  • Pooling of Pure Fractions: Combine only those fractions that meet the required purity specification (e.g., >98% by analytical HPLC).

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator. Be mindful that residual ammonium formate is a salt; it can be removed by lyophilization or by redissolving the compound in a minimal amount of a different solvent and re-evaporating if necessary.

  • Final Confirmation: Dry the resulting solid/oil under high vacuum. Confirm the identity and final purity of the material using analytical techniques such as NMR, MS, and analytical HPLC.

Conclusion

The purification of polar, basic compounds like this compound requires a tailored chromatographic strategy. Standard reversed-phase methods are often inadequate due to poor retention. This application note demonstrates that Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior and robust technique for this purpose. By leveraging a polar stationary phase and a high-organic mobile phase, HILIC provides excellent retention and selectivity, enabling the isolation of this compound at high purity. The detailed protocol herein provides researchers, scientists, and drug development professionals with a reliable, scalable, and self-validating workflow for obtaining high-quality material essential for subsequent synthetic steps and pharmacological studies.

References

  • chemeurope.com. (n.d.). Aqueous Normal Phase Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(p-Tolyl)piperidin-4-ol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (2023). Aqueous normal-phase chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Maghchiche, A. (2025). Answer to "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?". ResearchGate. Retrieved from [Link]

  • Zhang, Q., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Liu, X., et al. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Retrieved from [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]

  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Arabian Journal of Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. Retrieved from [Link]

  • Jadhav, S. B., et al. (2014). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 4-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylpiperidin-4-ol is a key synthetic intermediate in the development of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, rigorous characterization is essential to ensure its identity, purity, and quality, which directly impacts the safety and efficacy of the final drug product.[1][2] This document provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, offering both theoretical insights and practical, step-by-step protocols. The selection of appropriate analytical techniques is crucial for reliable and efficient pharmaceutical analysis.[3]

I. Structural Elucidation and Identification

The initial step in characterizing a new batch of this compound is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[4] For this compound, both ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. Key expected signals include:

  • Isopropyl Group: A doublet for the two methyl groups and a septet for the methine proton.

  • Piperidine Ring: Complex multiplets for the methylene protons on the piperidine ring. The protons adjacent to the nitrogen will be shifted downfield.

  • Hydroxyl and Amine Protons: Broad singlets that may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different carbon environments. For this compound, distinct signals are expected for the isopropyl methyl and methine carbons, the quaternary carbon bearing the hydroxyl and isopropyl groups, and the methylene carbons of the piperidine ring.

Advanced NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecule.[5]

B. Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.[4] It also provides valuable structural information through the analysis of fragmentation patterns.[6]

Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination.[6]

  • Electron Ionization (EI): A higher-energy technique that causes extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and library matching.[6] A dominant fragmentation pathway in piperidine derivatives under EI-MS is α-cleavage, leading to the formation of a stable iminium ion.[6]

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum will show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: A moderate band in the region of 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C-O stretch: A band in the region of 1000-1200 cm⁻¹.

II. Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical. Chromatographic techniques are the primary methods for separating and quantifying the main component from any process-related impurities or degradation products.[7]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds.[3][8] A reversed-phase HPLC (RP-HPLC) method is generally suitable for a polar compound like this compound.

Key Considerations for Method Development:

  • Column: A C18 column is a common starting point for reversed-phase separations.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[8][10] The pH of the mobile phase should be controlled to ensure consistent ionization of the basic piperidine nitrogen, which affects retention and peak shape. The addition of a small amount of an amine modifier, like diethylamine, can improve the peak shape for basic compounds.[1]

  • Detection: UV detection is often suitable if the molecule possesses a chromophore.[8] For compounds lacking a strong chromophore, alternative detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used. Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity for impurity identification.[7]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[9]
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.
  • Water: Deionized or HPLC grade.
  • Formic Acid: Analytical grade.
  • This compound Reference Standard: Of known purity.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve in a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and water, to a final concentration of 1 mg/mL.[8]
  • Prepare a series of calibration standards from the reference standard in the same solvent.

5. Data Analysis:

  • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor.
  • For quantitative analysis, construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the samples. A correlation coefficient (R²) of >0.999 is desirable.[8]
B. Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4][8] For polar compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance.[6][8]

Derivatization: Silylation or acylation of the hydroxyl and amine groups can increase the volatility and reduce the polarity of the analyte, leading to better peak shape and resolution.

Detection:

  • Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity.[8]

  • Mass Spectrometry (MS): GC-MS provides both separation and structural information, making it an excellent tool for identifying unknown impurities.[6]

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete analytical characterization of a new batch of this compound.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity and Impurity Analysis cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Consistent Data MS Mass Spectrometry (ESI, EI, HRMS) MS->Structure_Confirmed FTIR FTIR Spectroscopy FTIR->Structure_Confirmed HPLC HPLC-UV/CAD/ELSD (Purity Assay) LC_MS LC-MS (Impurity Identification) HPLC->LC_MS Investigate Unknowns Impurity_Profile Complete Impurity Profile HPLC->Impurity_Profile LC_MS->Impurity_Profile Identified Impurities GC_MS GC-MS (Volatile Impurities) GC_MS->Impurity_Profile DSC_TGA Thermal Analysis (DSC, TGA) pKa pKa Determination LogP LogP/LogD Determination Sample New Batch of This compound Sample->NMR Identity Confirmation Sample->MS Molecular Weight Confirmation Sample->FTIR Functional Group Analysis Structure_Confirmed->HPLC Quantitative Analysis Structure_Confirmed->GC_MS Residual Solvents Structure_Confirmed->DSC_TGA Solid-State Properties Structure_Confirmed->pKa Structure_Confirmed->LogP

Caption: A comprehensive workflow for the analytical characterization of this compound.

III. Physicochemical Characterization

Beyond structure and purity, understanding the physicochemical properties of this compound is crucial for drug development, particularly for formulation and process development.

A. Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal stability of the compound.

  • Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature, providing information on thermal decomposition and solvent/water content.

B. pKa and LogP/LogD Determination
  • pKa: The acid dissociation constant (pKa) of the piperidine nitrogen is a critical parameter that influences the solubility, absorption, and other pharmacokinetic properties of the molecule. Potentiometric titration is a common method for pKa determination.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) are measures of the lipophilicity of a compound. These parameters are important for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Shake-flask or chromatographic methods can be used for their determination.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. The combination of spectroscopic methods for structural elucidation and chromatographic techniques for purity assessment provides a robust framework for ensuring the quality and consistency of this important pharmaceutical intermediate. The protocols and workflows outlined in this document serve as a guide for researchers and scientists to develop and validate their own analytical methods, ultimately contributing to the development of safe and effective medicines.

References

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives.
  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates.
  • National Academic Digital Library of Ethiopia. Analytical Techniques in the Pharmaceutical Sciences.
  • Aragen Life Sciences. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Published October 15, 2024.
  • AZoLifeSciences. Role of Analytical Chemistry in the Pharmaceutical Industry. Published September 12, 2022.
  • Pharma Times. Analytical Techniques in Pharmaceutical Analysis. Published December 13, 2024.
  • Integrated Liner Technologies. Techniques in Pharmaceutical Analysis. Published February 7, 2024.
  • Benchchem. Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. National Institutes of Health. Available from: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Published 2023. Available from: [Link]

Sources

Structural Elucidation of 4-Isopropylpiperidin-4-ol: A Detailed Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural analysis of 4-Isopropylpiperidin-4-ol using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate and structural motif in medicinal chemistry, unambiguous characterization of this piperidine derivative is critical for quality control and drug development workflows. This document details the theoretical basis for spectral interpretation, presents expected chemical shifts and coupling patterns, and provides a robust, field-proven protocol for sample preparation and data acquisition. The methodologies described herein are designed to ensure scientific integrity and generate reproducible, high-quality NMR data for confident structural elucidation.

Introduction: The Significance of this compound

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in drug design. This compound, featuring a tertiary alcohol and an isopropyl group at the C4 position, serves as a versatile building block for synthesizing more complex therapeutic agents.[3][4][5]

Given its importance, the precise and accurate structural confirmation of this compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution.[6] By analyzing the magnetic properties of atomic nuclei—specifically ¹H (proton) and ¹³C (carbon-13)—we can map the molecular skeleton, determine the electronic environment of each atom, and confirm the connectivity and stereochemistry of the compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this target molecule.

Molecular Structure and Spectroscopic Preview

To interpret the NMR spectra, we must first understand the molecule's structure and symmetry. This compound possesses a plane of symmetry passing through the N-H bond, the C4-O bond, and the isopropyl methine C-H bond. This symmetry renders several pairs of protons and carbons chemically equivalent, simplifying the resulting spectra.

Caption: Molecular Structure of this compound with Atom Labeling.

Expected Signals:

  • ¹H NMR: Due to symmetry, we expect signals for the C2/C6 protons, C3/C5 protons, the isopropyl methine proton, the two equivalent isopropyl methyl groups, the N-H proton, and the O-H proton.

  • ¹³C NMR: We anticipate signals for C4 (quaternary), C2/C6, C3/C5, the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons.[7][8]

Detailed ¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the chemical environment, relative number, and connectivity of protons.[9]

AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale & Notes
-OH 1.0 - 5.0Broad SingletN/A1HThe chemical shift is highly variable, depending on solvent, concentration, and temperature.[10][11] The signal is typically broad due to chemical exchange and quadrupole broadening from the ¹⁴N nucleus. This peak will disappear upon a D₂O shake, a definitive test for exchangeable protons.[11][12]
-NH 1.0 - 4.0Broad SingletN/A1HSimilar to the -OH proton, this signal is a broad singlet with a variable chemical shift due to exchange and nitrogen's quadrupolar moment. It will also disappear upon D₂O exchange.[9]
C2-H, C6-H ~2.8 - 3.2MultipletComplex4HThese protons are adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift.[1][13] The chair conformation of the piperidine ring results in distinct axial and equatorial protons, which are coupled to each other (geminal coupling) and to the protons on C3/C5 (vicinal coupling), leading to a complex multiplet.
C3-H, C5-H ~1.5 - 1.9MultipletComplex4HThese protons are further from the nitrogen and resonate at a more upfield, alkane-like region.[1][13] They experience geminal coupling and vicinal coupling with the C2/C6 protons, resulting in a complex multiplet.
-CH (isopropyl) ~1.8 - 2.2Septet~7.0 Hz1HThis methine proton is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, this results in a septet (6+1=7).[9][14] Its chemical shift is influenced by the adjacent quaternary carbon.
-CH₃ (isopropyl) ~0.9 - 1.1Doublet~7.0 Hz6HThe two methyl groups are chemically equivalent due to free rotation. They are coupled to the single methine proton, resulting in a doublet (1+1=2).[9][14] This signal will integrate to 6 protons.

Detailed ¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.[7][15] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[16]

AssignmentExpected δ (ppm)DEPT-135 PhaseRationale & Notes
C4 (Quaternary) 65 - 80No SignalThis carbon is bonded to the electronegative oxygen atom, causing a significant downfield shift into the range typical for carbons in alcohols.[8][10][17] As a quaternary carbon, it will not appear in DEPT spectra but will be present in the standard broadband-decoupled ¹³C spectrum.
C2, C6 45 - 55NegativeThese carbons are adjacent to the nitrogen atom, resulting in a downfield shift compared to simple alkanes.[1][2] In a DEPT-135 experiment, CH₂ groups give negative signals.
C3, C5 25 - 35NegativeThese carbons are in a typical aliphatic region.[8][18] They are further from the heteroatoms than C2/C6 and thus appear more upfield. They will also show a negative phase in the DEPT-135 spectrum.
-CH (isopropyl) 30 - 40PositiveThe methine carbon of the isopropyl group. It will appear as a positive signal in a DEPT-135 experiment.
-CH₃ (isopropyl) 15 - 25PositiveThe two equivalent methyl carbons appear in the upfield aliphatic region.[18][19] They will produce a positive signal in a DEPT-135 experiment.

Experimental Protocols

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following protocol is a field-proven method for the analysis of small molecules like this compound.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[20][21]

  • Materials:

    • High-quality 5 mm NMR tube (e.g., Wilmad, Norell), clean and unscratched.

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the sample's solubility.

    • Glass Pasteur pipette.

    • Small vial for initial dissolution.

  • Procedure:

    • Weigh approximately 10-25 mg of this compound into a clean, dry vial.[22][23]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[22] Deuterated solvents are used to avoid a large interfering solvent signal in the ¹H NMR spectrum.[9]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small cotton or glass wool plug in the pipette before transfer.[23]

    • Using the Pasteur pipette, transfer the clear solution into the NMR tube. The optimal sample height is 4-5 cm.[20][22]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Caption: Standard workflow for NMR structural analysis.

NMR Data Acquisition

The following are general parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): ~16 ppm, centered around 5-6 ppm.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Number of Scans (NS): 128 to 1024 scans (or more), as ¹³C has low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): ~240 ppm, from approximately -10 to 230 ppm.

  • DEPT-135 Acquisition:

    • Experiment: Standard DEPT-135 pulse program.

    • Parameters: Typically similar to the ¹³C experiment, often requiring fewer scans. This experiment will show CH/CH₃ signals with a positive phase and CH₂ signals with a negative phase.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra, supported by DEPT experiments, provides an unambiguous and definitive method for the structural confirmation of this compound. By understanding the principles of chemical shift, spin-spin coupling, and the effects of molecular symmetry, researchers can confidently interpret the spectral data. The protocols outlined in this note provide a reliable framework for obtaining high-quality data, ensuring the integrity of this crucial building block in research and development environments.

References

  • Vertex AI Search. ¹³C NMR spectroscopy • Chemical shift.
  • Vertex AI Search. ¹H NMR Spectroscopy.
  • Vertex AI Search. 13C NMR.pdf.
  • Scribd. 13-C NMR Chemical Shift Table PDF.
  • Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.
  • University of Minnesota Twin Cities, College of Science and Engineering.
  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy.
  • Collard Group. Nuclear Magnetic Resonance.
  • Scribd. NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics.
  • Compound Interest. A Guide to ¹³C NMR Chemical Shift Values.
  • Organomation.
  • Vertex AI Search.
  • Iowa State University, Chemical Instrumentation Facility.
  • ResearchGate.
  • University of Colorado Boulder, Organic Chemistry. Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Wikipedia. Piperidine.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • University of Wisconsin-Madison, Hans Reich NMR Collection. NMR Spectroscopy.
  • AZoM. Identifying Alcohols Using NMR Spectroscopy.
  • Chemguide. high resolution nuclear magnetic resonance (nmr) spectra.
  • RSC Publishing.
  • OpenOChem Learn. Alcohols.
  • Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols.
  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols.
  • ChemicalBook. 4-ISOPROPYLBENZYL ALCOHOL(536-60-7) 1H NMR spectrum.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones.
  • PubMed. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry.
  • RSC Publishing. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF.
  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.
  • The Royal Society of Chemistry.
  • National Institutes of Health. Synthesis of lysine methyltransferase inhibitors.
  • PubMed Central. Synthesis and Late-Stage Modification of (−)
  • ResearchGate.

Sources

Topic: A Robust HILIC Method for the Purity Assessment of 4-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Isopropylpiperidin-4-ol, a key intermediate in pharmaceutical synthesis. Due to the polar nature of the analyte, conventional reversed-phase chromatography yields poor retention. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This guide provides a comprehensive protocol, from the rationale behind the chromatographic choices to a step-by-step method validation procedure aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The methodology presented herein is designed to ensure the highest level of scientific integrity, providing a reliable system for quality control and regulatory submissions.

Introduction and Rationale for Method Selection

This compound is a heterocyclic building block whose purity is critical for the synthesis of active pharmaceutical ingredients (APIs). Its structure, containing a polar piperidine ring and a hydroxyl group, renders it highly hydrophilic.[4] This characteristic presents a significant analytical challenge: the compound is poorly retained on traditional non-polar stationary phases (like C18 or C8) used in reversed-phase HPLC (RP-HPLC), often eluting at or near the solvent front.[5][6]

Causality Behind Experimental Choice:

To achieve meaningful chromatographic separation and accurate quantification of potential impurities, a retention mechanism that favors polar analytes is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution for this scenario.[7][8] HILIC utilizes a polar stationary phase (e.g., amide, amino, or bare silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5][9]

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk organic mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[9] More polar analytes, like this compound, partition more strongly into this aqueous layer, resulting in greater retention compared to less polar impurities. This "normal-phase" type elution order, achieved with a "reversed-phase" style mobile phase, provides the necessary selectivity for a robust purity assessment.[5]

Analytical Method Protocol

This section provides the detailed experimental conditions for the analysis.

Instrumentation, Reagents, and Materials
  • Instrumentation: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Column: A HILIC column with an amide-bonded phase (e.g., TSKgel Amide-80 or equivalent) is recommended for its stability and unique selectivity for polar compounds. Dimensions: 150 mm x 4.6 mm, 3 µm particle size.[8]

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Ammonium acetate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

  • Reference Standard: this compound, with a certificate of analysis indicating purity.

  • Sample: Batches of this compound requiring purity analysis.

Chromatographic Conditions

All quantitative parameters are summarized in the table below for clarity.

ParameterCondition
Column TSKgel Amide-80 (150 mm x 4.6 mm, 3 µm) or equivalent
Mobile Phase A 10 mM Ammonium acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Isocratic
Composition 90% Mobile Phase B / 10% Mobile Phase A
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 205 nm
Injection Volume 5 µL
Run Time 15 minutes
Diluent Acetonitrile/Water (90:10, v/v)

Rationale for Wavelength: this compound lacks a significant chromophore, necessitating detection at a low UV wavelength like 205 nm to achieve adequate sensitivity.

Preparation of Solutions
  • Mobile Phase A: Accurately weigh 0.77 g of Ammonium acetate and dissolve in 1 L of Type I water. Add 1.0 mL of formic acid and mix thoroughly.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analytical Workflow

The overall process from sample receipt to final report is outlined in the diagram below.

HPLC Purity Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting prep_mobile Prepare Mobile Phase sst System Suitability Test (SST) (Inject Working Standard 5x) prep_mobile->sst prep_std Prepare Standard Solution (1.0 mg/mL & 0.1 mg/mL) prep_std->sst prep_sample Prepare Sample Solution (1.0 mg/mL) analysis_seq Run Analytical Sequence (Blank, Standard, Samples) prep_sample->analysis_seq sst->analysis_seq If SST Passes integrate Integrate Chromatograms analysis_seq->integrate calculate Calculate % Purity & % Impurities integrate->calculate report Generate Final Report calculate->report

Fig 1. Workflow for HPLC Purity Analysis.
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a core requirement of pharmacopeial standards like USP General Chapter <621>.[10][11][12] Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Precision (%RSD) ≤ 2.0% for peak area and retention timeEnsures the system provides reproducible results.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Confirms good peak shape, free from excessive tailing which can affect integration.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column separation.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3] This ensures the results are accurate, reliable, and reproducible.

Method Validation Parameters Method Validated Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Agreement between measurements) Method->Precision Specificity Specificity (Analyte in presence of others) Method->Specificity Linearity Linearity (Proportional Response) Method->Linearity Robustness Robustness (Resilience to small changes) Method->Robustness Sensitivity Sensitivity Method->Sensitivity Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Range Range Linearity->Range LOD LOD (Limit of Detection) Sensitivity->LOD LOQ LOQ (Limit of Quantitation) Sensitivity->LOQ LOQ->Accuracy LOQ->Precision

Fig 2. Interrelation of ICH Method Validation Parameters.
Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[3]

  • Protocol:

    • Inject the diluent (blank) to show no interfering peaks at the retention time of the analyte.

    • Perform forced degradation studies. Expose the sample solution (1.0 mg/mL) to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period (e.g., 24 hours).

    • Analyze the stressed samples. The method is specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) of >1.5.

Linearity
  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the detector response.

  • Protocol:

    • Prepare a series of at least five concentrations of this compound, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., from 0.005 mg/mL to 0.15 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Prepare a placebo mixture (if applicable) or use a known pure sample.

    • Spike the placebo/sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each preparation.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Prepare six individual sample preparations at 100% of the test concentration. Analyze them on the same day with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

  • Protocol:

    • Determine the LOQ concentration based on a signal-to-noise ratio of approximately 10:1 or from the linearity study.

    • Prepare six independent samples at the determined LOQ concentration and analyze.

  • Acceptance Criteria: The %RSD of the six preparations should be ≤ 10.0%.

Data Analysis and Reporting

The purity of this compound is determined by the area percent method.

  • Calculation of Individual Impurity: % Impurity = (Area of individual impurity / Total area of all peaks) x 100

  • Calculation of Purity: % Purity = (Area of main peak / Total area of all peaks) x 100

Report any impurity above the reporting threshold (typically 0.05%). The sum of all impurities is subtracted from 100% to give the final purity value.

Conclusion

The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note provides a selective, accurate, and robust solution for the purity assessment of the polar compound this compound. The method demonstrates excellent performance characteristics and has been successfully validated according to ICH guidelines, proving its suitability for routine quality control in a regulated environment. This protocol serves as a definitive guide for scientists and researchers, ensuring reliable and consistent analytical results.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: LCGC International URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Hydrophilic interaction chromatography Source: Wikipedia URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A New View of Reversed Phase HPLC Selectivity Source: Element Lab Solutions URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole Source: Asian Journal of Chemistry URL: [Link]

Sources

The Versatile Building Block: Application Notes for 4-Isopropylpiperidin-4-ol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

Within the landscape of medicinal chemistry and drug development, the piperidine scaffold stands as a cornerstone structural motif. Its prevalence in a vast array of natural products and active pharmaceutical ingredients (APIs) underscores its significance. 4-Isopropylpiperidin-4-ol, a disubstituted piperidine derivative, emerges as a particularly valuable chemical intermediate. Its unique combination of a secondary amine and a tertiary alcohol on a sterically hindered quaternary carbon center offers a rich platform for synthetic diversification. This guide provides an in-depth exploration of the synthesis and utility of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The strategic introduction of the isopropyl group at the 4-position modulates lipophilicity and steric hindrance, properties that are critical in tuning the pharmacological profile of target molecules.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis, influencing reaction conditions, solvent selection, and purification strategies. While specific experimental data for this compound is not widely published, the properties of the parent compound, piperidin-4-ol, provide a reliable baseline for estimation.

PropertyEstimated ValueSource
Molecular Formula C₈H₁₇NO-
Molecular Weight 143.23 g/mol -
Appearance White to off-white crystalline solid (Expected)[2]
Boiling Point ~120-130 °C at 10 mmHg (Estimated)[3]
Melting Point ~90-100 °C (Estimated)[3]
Solubility Soluble in water and polar organic solvents[3]
pKa ~9.5-10.5 (for the piperidinium ion, Estimated)-

Core Synthesis Protocol: Accessing this compound

The most direct and versatile route to this compound is through the nucleophilic addition of an isopropyl Grignard reagent to a suitably N-protected 4-piperidone. The use of a protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, is essential to prevent the acidic N-H proton from quenching the Grignard reagent. The benzyl group is particularly advantageous as it can be readily removed via catalytic hydrogenation.[4]

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This two-step protocol first describes the synthesis of the N-protected intermediate, N-Benzyl-4-isopropylpiperidin-4-ol, followed by its deprotection to yield the target compound.

Part 1: Synthesis of 1-Benzyl-4-isopropylpiperidin-4-ol

  • Materials and Reagents:

    • N-Benzyl-4-piperidone[5][6]

    • Isopropylmagnesium bromide (2.0 M solution in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).

  • Procedure:

    • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

    • Reagent Addition: Charge the flask with N-Benzyl-4-piperidone (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C using an ice bath.

    • Grignard Addition: Slowly add the isopropylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel to the stirred solution of the piperidone. Maintain the temperature at 0 °C during the addition.

    • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Benzyl-4-isopropylpiperidin-4-ol.

    • Purification: The crude product can be purified by silica gel column chromatography or recrystallization.

Part 2: Deprotection to this compound

  • Materials and Reagents:

    • 1-Benzyl-4-isopropylpiperidin-4-ol

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen source (balloon or Parr hydrogenator)

  • Procedure:

    • Reaction Setup: Dissolve the 1-Benzyl-4-isopropylpiperidin-4-ol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

    • Isolation: Concentrate the filtrate under reduced pressure to afford the pure this compound.

G cluster_0 Synthesis of this compound N-Benzyl-4-piperidone N-Benzyl-4-piperidone Grignard Reaction Grignard Reaction N-Benzyl-4-piperidone->Grignard Reaction 1. Isopropylmagnesium bromide 2. Anhydrous THF 1-Benzyl-4-isopropylpiperidin-4-ol 1-Benzyl-4-isopropylpiperidin-4-ol Grignard Reaction->1-Benzyl-4-isopropylpiperidin-4-ol Nucleophilic Addition Hydrogenolysis Hydrogenolysis 1-Benzyl-4-isopropylpiperidin-4-ol->Hydrogenolysis H₂, Pd/C Methanol This compound This compound Hydrogenolysis->this compound Deprotection

Caption: Synthetic workflow for this compound.

Applications as a Chemical Intermediate

This compound serves as a versatile intermediate, with its reactivity centered around the secondary amine and the tertiary alcohol.

N-Alkylation: Introducing Molecular Diversity

The secondary amine of this compound is a nucleophilic center that readily undergoes N-alkylation, a cornerstone reaction for introducing a wide range of substituents. This modification is crucial for modulating a compound's pharmacological properties. A particularly relevant transformation is the introduction of a phenethyl group, a key structural element in many synthetic opioids like fentanyl.[7][8]

  • Materials and Reagents:

    • This compound

    • Phenethyl bromide

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Acetonitrile or N,N-Dimethylformamide (DMF)

    • Sodium iodide (NaI, catalytic amount)

  • Procedure:

    • Reaction Setup: To a stirred suspension of this compound (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide in acetonitrile, add phenethyl bromide (1.1 eq).

    • Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

    • Work-up: After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purification: Purify the residue by column chromatography on silica gel to yield the N-phenethylated product.

G cluster_1 N-Alkylation Mechanism Piperidine This compound Transition State Piperidine->Transition State Nucleophilic Attack Base K₂CO₃ Base->Piperidine Deprotonation (equilibrium) Alkyl Halide Phenethyl Bromide Alkyl Halide->Transition State Product N-Phenethyl-4-isopropylpiperidin-4-ol Transition State->Product SN2 Displacement Salt KBr + KHCO₃ Transition State->Salt

Caption: SN2 mechanism for N-alkylation of the piperidine nitrogen.

Dehydration: Formation of Tetrahydropyridines

The tertiary alcohol of this compound can be eliminated under acidic conditions to form the corresponding tetrahydropyridine, 4-isopropyl-1,2,3,6-tetrahydropyridine. This transformation introduces a double bond into the piperidine ring, creating a new point for functionalization and serving as a precursor for other substituted piperidines.

  • Materials and Reagents:

    • This compound

    • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

    • Toluene or xylene

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 eq) in toluene.

    • Acid Addition: Add a catalytic amount of concentrated sulfuric acid.

    • Reaction Conditions: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected.

    • Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extraction and Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the resulting tetrahydropyridine by distillation or column chromatography.

G cluster_2 Dehydration (E1 Mechanism) Alcohol This compound Protonation H⁺ Alcohol->Protonation Protonated Alcohol Oxonium Ion Protonation->Protonated Alcohol Loss of Water - H₂O Protonated Alcohol->Loss of Water Carbocation Tertiary Carbocation Loss of Water->Carbocation Deprotonation - H⁺ Carbocation->Deprotonation Alkene 4-Isopropyl-1,2,3,6-tetrahydropyridine Deprotonation->Alkene

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

Conclusion

This compound stands as a potent and versatile intermediate for the synthesis of complex, biologically active molecules. Its straightforward synthesis via the Grignard reaction and the orthogonal reactivity of its secondary amine and tertiary alcohol functionalities provide medicinal chemists with a powerful tool for structural diversification. The protocols and mechanistic insights provided herein offer a solid foundation for the application of this valuable building block in drug discovery and development programs.

References

  • Google Patents. (n.d.). 4-hydroxy-piperidine derivatives and their preparation (Patent No. US3845062A).
  • ChemBK. (2022, October 16). PIPERIDIN-4-OL. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Process of making fentanyl intermediates (Patent No. EP1812391A2).
  • SciSpace. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Antihistaminic piperidine derivatives and intermediates for the preparation thereof (Patent No. US6689898B2).
  • Google Patents. (n.d.). Synthesis method of fexofenadine intermediate (Patent No. CN106380441B).
  • Google Patents. (n.d.). Preparation of 4-hydroxypiperidines (Patent No. US2784192A).
  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine (Patent No. CN104628625A).
  • Google Patents. (n.d.). Preparation method of N-benzyl-4-piperidone (Patent No. CN116924967A).
  • Eureka | Patsnap. (n.d.). Synthetic method of fexofenadine intermediate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Process of making fentanyl intermediates (Patent No. US20060100438A1).
  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 6). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin, and an advanced intermediate, iminoglycal. Retrieved January 19, 2026, from [Link]

  • Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). A method for the preparation of fentanyl (Patent No. WO2009116084A2).

Sources

The Pivotal Role of 4-Isopropylpiperidin-4-ol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in the realm of medicinal chemistry, forming the core structure of numerous clinically significant drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for designing molecules that can effectively interact with biological targets. Within this class of compounds, 4-substituted piperidinols, and specifically 4-isopropylpiperidin-4-ol, have emerged as valuable intermediates in the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.

The strategic incorporation of an isopropyl group and a hydroxyl moiety at the 4-position of the piperidine ring imparts unique physicochemical properties to the molecule. The tertiary alcohol can act as a hydrogen bond donor, while the isopropyl group provides a degree of lipophilicity and steric bulk that can influence receptor binding and metabolic stability. These features make this compound a versatile precursor for creating complex molecular architectures with tailored therapeutic effects.

Synthesis of this compound: A Detailed Protocol via Grignard Reaction

The most common and industrially scalable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an isopropyl Grignard reagent to a protected 4-piperidone. The following protocol provides a detailed, step-by-step methodology for this synthesis.

Core Principles of the Grignard Synthesis

The Grignard reaction is predicated on the formation of an organomagnesium halide (the Grignard reagent), which acts as a potent nucleophile. In this synthesis, isopropylmagnesium bromide is generated in situ and reacts with an N-protected 4-piperidone. The nitrogen of the piperidone must be protected to prevent it from reacting with the Grignard reagent. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The subsequent acidic workup removes the magnesium alkoxide and affords the desired tertiary alcohol.

Experimental Protocol: Synthesis of 1-Boc-4-isopropylpiperidin-4-ol

Materials and Reagents:

  • N-Boc-4-piperidone

  • Isopropyl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (for deprotection)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation of the Grignard Reagent (Isopropylmagnesium Bromide):

    • Flame-dry all glassware and allow to cool under an inert atmosphere.

    • To the three-neck flask, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of isopropyl bromide in anhydrous THF.

    • Slowly add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be required to initiate the reaction.

    • Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • Reaction with N-Boc-4-piperidone:

    • Dissolve N-Boc-4-piperidone in anhydrous THF in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the N-Boc-4-piperidone solution to the Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude 1-Boc-4-isopropylpiperidin-4-ol.

    • The crude product can be purified by column chromatography on silica gel.

  • Deprotection (Optional):

    • To obtain this compound, the Boc protecting group can be removed by treating the purified intermediate with a strong acid, such as hydrochloric acid in an appropriate solvent (e.g., dioxane or methanol).

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection (Optional) Isopropyl_Bromide Isopropyl Bromide Grignard_Reagent Isopropylmagnesium Bromide Isopropyl_Bromide->Grignard_Reagent Mg_Turnings Magnesium Turnings Mg_Turnings->Grignard_Reagent Anhydrous_THF Anhydrous THF Anhydrous_THF->Grignard_Reagent Reaction_Mixture Reaction Mixture Grignard_Reagent->Reaction_Mixture N_Boc_Piperidone N-Boc-4-piperidone N_Boc_Piperidone->Reaction_Mixture Quench Quench (aq. NH4Cl) Reaction_Mixture->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Purification Extraction->Purification Protected_Product 1-Boc-4-isopropylpiperidin-4-ol Purification->Protected_Product Deprotection_Step Acidic Deprotection (HCl) Protected_Product->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product

Caption: Synthetic workflow for this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a key building block in the synthesis of various pharmaceutical agents, particularly in the development of opioid analgesics. The 4-hydroxy-4-substituted piperidine motif is a common feature in many potent opioid receptor modulators.

Case Study: Intermediate in the Synthesis of Opioid Analgesics

The 4-hydroxy-4-isopropylpiperidine scaffold can be found in intermediates used for the synthesis of potent morphine-like analgesics. For instance, related structures such as 2-p-methoxybenzyl-4-isopropyl-4-hydroxy-piperidine have been synthesized as precursors for novel analgesics. The presence of the tertiary hydroxyl group and the isopropyl substituent at the 4-position can significantly influence the binding affinity and selectivity of the final compound for opioid receptors.

The general synthetic strategy involves the initial preparation of this compound, which is then further functionalized. This can include N-alkylation to introduce various substituents that modulate the pharmacological profile of the molecule. For example, the nitrogen atom can be alkylated with groups that are known to enhance opioid receptor binding, such as a phenethyl group, which is a common feature in fentanyl and its analogs.

Structure-Activity Relationship (SAR) Insights

The 4-isopropyl-4-hydroxy moiety plays a crucial role in the structure-activity relationship of the resulting bioactive molecules.

  • Hydrogen Bonding: The tertiary hydroxyl group can act as a hydrogen bond donor, forming key interactions with amino acid residues in the binding pocket of the target receptor.

  • Lipophilicity and Steric Bulk: The isopropyl group contributes to the overall lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier, a critical factor for centrally acting drugs like opioids. The steric bulk of the isopropyl group can also influence the conformational preferences of the piperidine ring and the overall shape of the molecule, leading to enhanced selectivity for specific receptor subtypes.

  • Metabolic Stability: The tertiary alcohol may be a site for metabolism, but its steric hindrance by the isopropyl group can modulate the rate of metabolic processes, potentially leading to a longer duration of action.

Quantitative Data Summary
Compound ClassTarget ReceptorKey Structural FeatureContribution of this compound Moiety
Opioid AnalogsMu (µ), Kappa (κ), Delta (δ) Opioid Receptors4-hydroxy-4-alkylpiperidineProvides a key pharmacophoric element for receptor binding and can enhance potency and selectivity.
CNS AgentsVarious CNS receptorsSubstituted piperidineThe isopropyl and hydroxyl groups can be tailored to optimize blood-brain barrier penetration and target engagement.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Grignard reaction makes it an accessible intermediate for the development of novel bioactive molecules. The unique combination of a tertiary alcohol and an isopropyl group at the 4-position of the piperidine ring provides a powerful handle for modulating the pharmacological properties of the final compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

  • Kiricojević, V. D., Ivanović, M. D., Mićović, I. V., Djordjević, J. B., & Roglić, G. M. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. [Link]

  • Wentland, M. P., et al. (2005). Synthesis and opioid receptor binding properties of a highly potent 4-hydroxy analogue of naltrexone. Bioorganic & Medicinal Chemistry Letters, 15(8), 2107-2110. [Link]

  • Schmalz, H. G., & Siegel, D. R. (2019). Asymmetric synthesis of (–)-naltrexone. Chemical Science, 10(2), 555-559. [Link]

  • Schmalz, H. G., & Siegel, D. R. (2019). Asymmetric synthesis of (–)-naltrexone. Chemical Science, 10(2), 555-559. [Link]

  • Schmalz, H. G., & Siegel, D. R. (2018). Asymmetric synthesis of (–)-naltrexone. ResearchGate. [Link]

  • Eisleb, O. (1974). U.S. Patent No. 3,845,062. Washington, DC: U.S.
  • Zhang, J., et al. (2021).
  • Raghuvarman, R., Sivakumar, R., Thanikachalam, V., & Aravindhana, S. (2014). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Acta Crystallographica Section E: Structure Reports Online, E70, 199–202. [Link]

  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung, 26(8), 1521-1531. [Link]

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Eisleb, O. (1974). U.S. Patent No. 3,845,062. Washington, DC: U.S.
  • Zhang, J., et al. (2021).
  • Zhang, J., et al. (2018).
  • Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Tighe, P. J., & Schwenk, E. S. (2019). Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. Anesthesia & Analgesia, 128(4), 807-813. [Link]

  • Sun, W., & Scott, R. W. (2011). Process for preparing a piperidin-

Troubleshooting & Optimization

Navigating the Synthesis of 4-Isopropylpiperidin-4-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Isopropylpiperidin-4-ol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have compiled this resource to address the common challenges encountered during this specific synthesis.

The Synthetic Landscape: Grignard Reaction as the Predominant Route

The most common and efficient method for synthesizing this compound is through the Grignard reaction. This involves the nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide or chloride) to a protected 4-piperidone derivative, typically N-Boc-4-piperidone. The subsequent deprotection of the nitrogen-protecting group yields the final product.

This guide will focus on optimizing this two-step process, addressing potential pitfalls from the preparation of the Grignard reagent to the final purification of this compound.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired N-Boc-4-Isopropylpiperidin-4-ol

Question: My Grignard reaction is not working, or the yield is consistently below expectations. What are the likely causes and how can I fix this?

Answer: A low yield in a Grignard reaction can stem from several factors, primarily related to the stability of the Grignard reagent and the reaction conditions.

  • Moisture Contamination: Grignard reagents are extremely potent bases and will readily react with any protic species, especially water. This is the most common cause of Grignard reaction failure.

    • Causality: The Grignard reagent is quenched by water, forming propane and an inactive magnesium salt, thus reducing the amount of nucleophile available to react with the ketone.

    • Solution:

      • Rigorous Drying of Glassware and Reagents: All glassware must be thoroughly oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) immediately before use.

      • Anhydrous Solvents: Use freshly distilled, anhydrous solvents (typically tetrahydrofuran (THF) or diethyl ether). THF is often preferred due to its higher solvating power, which helps to stabilize the Grignard reagent.[1]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire process.

  • Inactive Magnesium Surface: The surface of magnesium turnings can become coated with a layer of magnesium oxide, which prevents the reaction with the isopropyl halide.

    • Causality: The passivating oxide layer acts as a barrier, inhibiting the formation of the Grignard reagent.

    • Solution:

      • Activation of Magnesium: Before adding the isopropyl halide, activate the magnesium turnings. This can be achieved by:

        • Gently crushing the turnings with a glass rod under an inert atmosphere.

        • Adding a small crystal of iodine. The disappearance of the brown color indicates the initiation of the reaction.[2]

        • Adding a few drops of 1,2-dibromoethane.

  • Improper Reaction Temperature: The addition of the Grignard reagent to the N-Boc-4-piperidone is a highly exothermic reaction.

    • Causality: Elevated temperatures can promote side reactions such as enolization of the ketone.

    • Solution:

      • Low-Temperature Addition: Add the Grignard reagent to the solution of N-Boc-4-piperidone at a low temperature, typically -78 °C (dry ice/acetone bath) to 0 °C (ice bath).[1]

      • Slow Addition: Add the Grignard reagent dropwise to maintain control over the internal temperature of the reaction.

Issue 2: Presence of Significant Byproducts

Question: I have obtained my product, but it is contaminated with other compounds. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge in Grignard reactions. The primary culprits in this synthesis are the result of the Grignard reagent acting as a base or a reducing agent.

  • Recovery of Starting Material (N-Boc-4-piperidone):

    • Causality: The isopropyl Grignard reagent can act as a base and deprotonate the acidic α-protons of the N-Boc-4-piperidone, leading to the formation of an enolate. This enolate is then protonated during the work-up, regenerating the starting material. This is more prevalent with sterically hindered Grignard reagents.[1]

    • Solution:

      • Low Temperature: Performing the reaction at low temperatures (-78 °C) favors the nucleophilic addition over enolization.[1]

      • Inverse Addition: Consider adding the N-Boc-4-piperidone solution to the Grignard reagent to maintain a high concentration of the nucleophile.

  • Formation of N-Boc-4-piperidin-4-ol (Secondary Alcohol):

    • Causality: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism. Isopropylmagnesium halides are known to cause this side reaction.

    • Solution:

      • Careful Temperature Control: Maintaining a low reaction temperature can help to minimize this reduction pathway.

      • Choice of Grignard Reagent: While isopropylmagnesium bromide is commonly used, exploring other isopropyl organometallic reagents could potentially reduce this side reaction, though this may introduce other complexities.

  • Wurtz Coupling Product (2,3-Dimethylbutane):

    • Causality: The Grignard reagent can react with the unreacted isopropyl halide to form a C-C coupled byproduct.

    • Solution:

      • Slow Addition of Halide: During the preparation of the Grignard reagent, add the isopropyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final this compound. What are the best practices for its isolation and purification?

Answer: The purification of tertiary alcohols can sometimes be challenging due to their physical properties.

  • Emulsion Formation During Work-up:

    • Causality: The formation of magnesium salts during the quenching step can lead to the formation of emulsions, making the separation of aqueous and organic layers difficult.

    • Solution:

      • Careful Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.[1] This is generally preferred over water as it helps to break down the magnesium alkoxide complex and minimize emulsion formation.

      • Addition of Brine: After extraction, washing the combined organic layers with brine can help to break emulsions.

  • Removal of Unreacted Starting Material and Byproducts:

    • Causality: The polarity of the desired product, the starting material, and the secondary alcohol byproduct can be similar, making chromatographic separation challenging.

    • Solution:

      • Column Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will likely be necessary to separate the components. Careful monitoring by Thin Layer Chromatography (TLC) is crucial to identify the correct fractions.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a protecting group on the piperidine nitrogen?

A1: The secondary amine in 4-piperidone is nucleophilic and also has an acidic proton. Without a protecting group, the Grignard reagent would be quenched by the N-H proton. Furthermore, the amine could potentially react with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is commonly used as it is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.[3]

Q2: What is a typical experimental protocol for the synthesis of N-Boc-4-isopropylpiperidin-4-ol?

A2: While optimization is always recommended, a general protocol is as follows:

Part 1: Preparation of Isopropylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents).

  • Add a crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromopropane (1.1 equivalents) in anhydrous THF.

  • Add a small portion of the 2-bromopropane solution to initiate the reaction.

  • Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

Part 2: Grignard Reaction with N-Boc-4-piperidone

  • In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared isopropylmagnesium bromide solution via a cannula or dropping funnel.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.[1]

Part 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1]

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[4] Take small aliquots from the reaction mixture at different time points, quench them carefully, and spot them on a TLC plate alongside the starting material (N-Boc-4-piperidone). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the progress of the reaction.

Q4: What are the conditions for the deprotection of the N-Boc group?

A4: The N-Boc group is typically removed under acidic conditions.[3] A common method is to dissolve the N-Boc-4-isopropylpiperidin-4-ol in a solvent like dichloromethane or 1,4-dioxane and treat it with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. The reaction is usually complete at room temperature within a few hours.

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Good solvating power for the Grignard reagent.[1]
Reaction Temperature -78 °C to 0 °C for additionMinimizes side reactions like enolization and reduction.[1]
Stoichiometry 1.1 - 1.5 equivalents of Grignard reagentEnsures complete consumption of the starting ketone.
Quenching Agent Saturated aqueous NH₄ClHelps to break down the magnesium alkoxide complex and prevent emulsions.[1]
Purification Flash Column ChromatographyEffective for separating the product from starting material and byproducts.

Visualizing the Process

Grignard Reaction Mechanism

Grignard_Mechanism Isopropylmagnesium\nBromide Isopropylmagnesium Bromide Magnesium Alkoxide\nIntermediate Magnesium Alkoxide Intermediate Isopropylmagnesium\nBromide->Magnesium Alkoxide\nIntermediate Nucleophilic Attack N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Magnesium Alkoxide\nIntermediate N-Boc-4-isopropylpiperidin-4-ol N-Boc-4-isopropylpiperidin-4-ol Magnesium Alkoxide\nIntermediate->N-Boc-4-isopropylpiperidin-4-ol Protonation Acidic Work-up Acidic Work-up Acidic Work-up->N-Boc-4-isopropylpiperidin-4-ol

Caption: The Grignard reaction mechanism for the synthesis of N-Boc-4-isopropylpiperidin-4-ol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Mg_Activation Verify Magnesium Activation Start->Check_Mg_Activation Check_Temp Review Reaction Temperature Start->Check_Temp Check_Byproducts Analyze for Byproducts Start->Check_Byproducts Solution_Dry Use Anhydrous Conditions (Dry Glassware, Solvents) Check_Moisture->Solution_Dry Solution_Activate Activate Mg (Iodine, Crushing) Check_Mg_Activation->Solution_Activate Solution_Temp Maintain Low Temperature (-78°C to 0°C) Check_Temp->Solution_Temp Solution_Byproducts Optimize Conditions to Minimize Side Reactions Check_Byproducts->Solution_Byproducts

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Sources

Technical Support Center: Troubleshooting the Grignard Synthesis of 4-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of 4-Isopropylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Grignard reaction for this specific target molecule. Here, we will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound using a Grignard reagent?

The synthesis of this compound via the Grignard reaction involves the nucleophilic addition of an isopropylmagnesium halide (the Grignard reagent) to the carbonyl carbon of a suitable N-protected 4-piperidone.[1][2][3] The N-protecting group (e.g., Boc, Cbz) is crucial to prevent side reactions involving the piperidine nitrogen. The reaction proceeds in two main stages: the formation of a magnesium alkoxide intermediate, followed by an acidic workup to protonate the alkoxide and yield the desired tertiary alcohol.[1][4]

Q2: Why are anhydrous conditions absolutely critical for the success of my Grignard reaction?

Grignard reagents are potent bases and will readily react with any source of acidic protons, such as water.[4][5][6] This acid-base reaction is significantly faster than the desired nucleophilic attack on the ketone.[4] If moisture is present in the glassware, solvents, or starting materials, it will quench the Grignard reagent, converting it to propane and rendering it inactive for the synthesis.[5][6] This will drastically reduce or even completely inhibit the formation of your desired product. Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used.[4][5][7]

Q3: I'm observing a low yield of this compound. What are the most probable causes?

Low yields in this Grignard synthesis can stem from several factors:

  • Inefficient Grignard Reagent Formation: The surface of magnesium turnings can have a passivating layer of magnesium oxide, which prevents the reaction with isopropyl halide.[1][8][9]

  • Side Reactions: Competing reactions can consume your starting materials and reduce the yield of the desired product. The most common side reactions are enolization and reduction of the 4-piperidone.[1][2][10]

  • Inaccurate Reagent Stoichiometry: The concentration of the Grignard reagent can be difficult to determine precisely, leading to the use of an incorrect amount.[4]

  • Suboptimal Reaction Temperature: The addition of the Grignard reagent to the 4-piperidone is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the exothermic reaction and minimize side reactions.[1][10]

Section 2: Troubleshooting Guide

This section provides a detailed breakdown of specific problems you might encounter and actionable solutions.

Issue 1: The Grignard reagent (isopropylmagnesium halide) fails to form or forms in low concentration.

Symptoms:

  • The magnesium turnings do not react with the isopropyl halide (no bubbling or heat evolution).

  • The reaction mixture does not become cloudy or turn the characteristic grey/brown color of a Grignard reagent.[5]

  • Titration of an aliquot shows a very low concentration of the Grignard reagent.

Potential Cause Scientific Explanation Recommended Solution
Inactive Magnesium Surface Magnesium turnings can develop a passivating layer of magnesium oxide (MgO) that prevents the insertion of magnesium into the carbon-halogen bond.[1][8][9]Activate the magnesium turnings. This can be done by adding a small crystal of iodine (the color will disappear as the magnesium is activated), a few drops of 1,2-dibromoethane, or by gently crushing the turnings under an inert atmosphere to expose a fresh surface.[1][8][10]
Wet Glassware or Solvents As discussed in the FAQs, Grignard reagents are extremely sensitive to moisture.[4][5][6] Any water present will protonate and destroy the Grignard reagent as it forms.Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen) immediately before use.[5] Use freshly distilled anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF).[5][11]
Impure Isopropyl Halide The presence of impurities, especially water or alcohol, in the isopropyl halide will quench the Grignard reagent.Ensure the isopropyl halide is pure and dry. If necessary, distill it before use.
Improper Solvent Choice While both diethyl ether and THF are common solvents for Grignard reactions, THF is often preferred due to its higher solvating power, which helps to stabilize the Grignard reagent.[1][11]Consider using anhydrous THF as the solvent.
Issue 2: The reaction yields primarily unreacted 4-piperidone starting material.

Symptoms:

  • TLC or NMR analysis of the crude product shows a significant amount of the starting N-protected 4-piperidone.

Potential Cause Scientific Explanation Recommended Solution
Enolization of the 4-Piperidone The Grignard reagent can act as a base and deprotonate the acidic α-protons of the 4-piperidone, forming an enolate.[1][2][4][10] This enolate is unreactive towards further nucleophilic attack and will revert to the starting ketone upon acidic workup. This is more likely with sterically hindered Grignard reagents.[1][2]Use a less sterically hindered Grignard reagent if possible, although for this synthesis, isopropylmagnesium halide is required. Adding the 4-piperidone solution slowly to the Grignard reagent at a low temperature can favor the nucleophilic addition over enolization. The use of certain additives, like cerium(III) chloride (Luche reduction conditions), can also suppress enolization, but this adds complexity to the procedure.
Insufficient Grignard Reagent If the concentration of the Grignard reagent was lower than anticipated, there may not have been enough to react with all of the 4-piperidone.Titrate the Grignard reagent before use to determine its exact concentration and ensure the correct stoichiometry is used.[4] A common titration method involves using a known amount of iodine.[4][12]
Issue 3: A significant amount of 4-isopropylpiperidine (a reduction product) is formed.

Symptoms:

  • Mass spectrometry or NMR analysis reveals the presence of a compound with a molecular weight corresponding to the reduction of the ketone to a secondary alcohol, which may then be further reduced or eliminated.

Potential Cause Scientific Explanation Recommended Solution
Reduction of the Ketone If the Grignard reagent has β-hydrogens, as isopropylmagnesium halides do, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism through a six-membered cyclic transition state.[1][2]This side reaction is often favored at higher temperatures. Maintain a low reaction temperature during the addition of the Grignard reagent.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Preparation of Isopropylmagnesium Bromide

Materials:

  • Magnesium turnings

  • 2-Bromopropane

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under vacuum. Cool to room temperature under a stream of dry argon or nitrogen.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the 2-bromopropane solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle refluxing, and a cloudy appearance.[5] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

Protocol 2: Synthesis of N-Boc-4-isopropylpiperidin-4-ol

Materials:

  • Freshly prepared isopropylmagnesium bromide solution

  • N-Boc-4-piperidone

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add this solution to a dropping funnel.

  • Add the N-Boc-4-piperidone solution dropwise to the stirred Grignard reagent at 0 °C.[13]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Diagrams

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup and Purification reagent_prep 1. Prepare Isopropylmagnesium Bromide activation 2. Activate Mg with Iodine reagent_prep->activation addition 3. Add Isopropyl Bromide activation->addition cooling 4. Cool Grignard to 0°C addition->cooling Freshly Prepared Reagent piperidone_add 5. Add N-Boc-4-piperidone cooling->piperidone_add rt_stir 6. Warm to RT and Stir piperidone_add->rt_stir quench 7. Quench with NH4Cl rt_stir->quench extract 8. Extract with Ethyl Acetate quench->extract purify 9. Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_analysis Initial Analysis cluster_reagent_issues Reagent Troubleshooting cluster_product_issues Side Product Mitigation start Low Yield of This compound check_reagent Grignard Formation Issues? start->check_reagent check_product Side Products Observed? start->check_product activate_mg Activate Magnesium check_reagent->activate_mg dry_conditions Ensure Anhydrous Conditions check_reagent->dry_conditions low_temp Lower Reaction Temperature check_product->low_temp Reduction Product titrate Titrate Grignard Reagent check_product->titrate Starting Material Recovered solution solution activate_mg->solution Improved Reagent Formation dry_conditions->solution low_temp->solution titrate->solution

Caption: Troubleshooting decision tree for low-yield Grignard reactions.

Section 4: References

  • Benchchem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.

  • Benchchem. Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols.

  • Benchchem. Optimizing reaction conditions for the synthesis of tertiary alcohols.

  • ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle.

  • Benchchem. Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis.

  • PMC. Empowering alcohols as carbonyl surrogates for Grignard-type reactions.

  • Chemistry Steps. The Grignard Reaction Mechanism.

  • Unknown Source. Grignard reaction.

  • ResearchGate. Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents.

  • YouTube. Synthesis of Alcohols via the Grignard Reaction.

  • Organic Chemistry Portal. Grignard Reaction.

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

  • Unknown Source. Grignard Reaction.

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.

  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.

  • Organic Syntheses. 3 - Organic Syntheses Procedure.

  • Wikipedia. Grignard reagent.

  • Organic Chemistry Class Notes. Alcohols from Carbonyl Compounds: Grignard Reaction.

  • Master Organic Chemistry. Reactions of Grignard Reagents.

  • Reddit. Grignard Formation - Troubleshooting and Perfecting.

  • Unknown Source. 25. The Grignard Reaction.

  • BYJU'S. Grignard Reaction Mechanism.

  • Unknown Source. 14 Formation and reaction of a Grignard reagent.

  • YouTube. Using the Grignard Reaction to Make Tertiary alcohols.

  • ResearchGate. Impact of reaction products on the Grignard reaction with silanes and ketones.

  • Benchchem. Technical Support Center: Synthesis of 4-(4-fluorophenyl)piperidin-4-ol.

  • RSC Publishing. The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N- -Methylcinchotoxine.

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents.

  • ResearchGate. Side Reactions in a Grignard Synthesis.

  • Organic & Biomolecular Chemistry (RSC Publishing). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.

  • Organic Syntheses. 4 - Organic Syntheses Procedure.

  • Reddit. Experimental details and steps about the Grignard reaction.

  • Benchchem. Application Notes and Protocols for the Synthesis of 4-(4-fluorophenyl)piperidin-4-ol.

  • YouTube. UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions.

Sources

Technical Support Center: Synthesis of 4-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Isopropylpiperidin-4-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis of this important piperidine derivative. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of your experimental work.

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via the Grignard reaction between an N-protected 4-piperidone and an isopropylmagnesium halide.[1][2] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will focus on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected, and I've recovered a large amount of my starting N-protected 4-piperidone. What could be the cause?

Answer: This is a common issue and often points to two primary side reactions: enolization of the 4-piperidone and incomplete Grignard reagent formation.

  • Enolization of the 4-Piperidone: The Grignard reagent, in this case, isopropylmagnesium bromide, is a strong base. It can deprotonate the acidic α-protons of the 4-piperidone, forming an enolate. This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon aqueous work-up.[3][4] This is particularly prevalent with sterically hindered Grignard reagents.

    • Mitigation Strategies:

      • Inverse Addition: Slowly add the 4-piperidone solution to the Grignard reagent solution. This keeps the concentration of the ketone low, favoring the nucleophilic addition over enolization.[4]

      • Low Reaction Temperature: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of the competing enolization reaction.[3]

      • Choice of N-Protecting Group: Bulky N-protecting groups can sterically hinder the approach of the Grignard reagent to the carbonyl carbon, making enolization more favorable. Consider using a less bulky protecting group if your synthetic route allows.

  • Inefficient Grignard Reagent Formation: If the isopropylmagnesium bromide was not successfully prepared, there will be insufficient nucleophile to react with the 4-piperidone.

    • Troubleshooting Grignard Formation:

      • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).[5] Anhydrous solvents are critical.

      • Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] The disappearance of the iodine color indicates activation.

Question 2: I've isolated my product, but I'm observing a significant amount of a byproduct with a similar polarity. What could it be?

Answer: A common byproduct in this reaction is the corresponding secondary alcohol, 4-isopropanol-piperidine, resulting from the reduction of the 4-piperidone.

  • Reduction of the 4-Piperidone: Grignard reagents that possess β-hydrogens, such as isopropylmagnesium bromide, can act as reducing agents via a hydride transfer mechanism. This is often referred to as a Meerwein-Ponndorf-Verley (MPV)-type reduction.[3][6] The steric hindrance of both the ketone and the Grignard reagent can favor this pathway over nucleophilic addition.

    • Mitigation Strategies:

      • Careful Temperature Control: As with enolization, lower reaction temperatures can help to disfavor the reduction pathway.

      • Choice of Reagent: If reduction is a persistent issue, consider using an organolithium reagent (e.g., isopropyllithium), which is generally less prone to acting as a reducing agent.

Question 3: During purification, I'm noticing the formation of a new, less polar spot on my TLC plate. What is this likely to be?

Answer: This is often indicative of the dehydration of your tertiary alcohol product, this compound, to form 4-isopropyl-1,2,3,6-tetrahydropyridine.

  • Dehydration of the Tertiary Alcohol: The tertiary alcohol product is susceptible to elimination of water, especially under acidic conditions during the work-up or upon heating during purification (e.g., distillation or on a hot chromatography column).[3]

    • Mitigation Strategies:

      • Mild Quenching: Quench the reaction with a mild agent like a saturated aqueous ammonium chloride solution instead of a strong acid.[7]

      • Avoid Strong Acids: Minimize exposure to acidic conditions throughout the work-up and purification process.

      • Low-Temperature Purification: If using column chromatography, consider running the column at a lower temperature. Concentrate the product under reduced pressure at low temperatures.

Summary of Common Side Products and Mitigation Strategies

Side Product Formation Mechanism Mitigation Strategies
Unreacted 4-PiperidoneEnolization by Grignard reagentInverse addition, low reaction temperature, less bulky N-protecting group.[3][4]
4-Isopropanol-piperidineReduction of the ketone by the Grignard reagentLow reaction temperature, consider using an organolithium reagent.[3][6]
4-Isopropyl-1,2,3,6-tetrahydropyridineDehydration of the tertiary alcohol productMild quenching (e.g., sat. aq. NH4Cl), avoid strong acids, low-temperature purification.[3]
Dimerized Isopropyl Species (e.g., 2,3-dimethylbutane)Wurtz-type coupling of the Grignard reagentSlow addition of isopropyl halide during Grignard formation.[3]

Visualizing the Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction and the formation of key side products.

This compound Synthesis N_Boc_4_piperidone N-Boc-4-piperidone Product 4-Isopropyl-N-Boc-piperidin-4-ol N_Boc_4_piperidone->Product Nucleophilic Addition IsopropylMgBr Isopropylmagnesium Bromide IsopropylMgBr->Product

Caption: Main synthetic route to 4-Isopropyl-N-Boc-piperidin-4-ol.

Side_Product_Formation N_Boc_4_piperidone N-Boc-4-piperidone Enolate Enolate Intermediate N_Boc_4_piperidone->Enolate Enolization (Base) Reduced_Product 4-Isopropanol-N-Boc-piperidine N_Boc_4_piperidone->Reduced_Product Reduction (Hydride Transfer) Dehydrated_Product 4-Isopropyl-N-Boc-1,2,3,6-tetrahydropyridine Main_Product 4-Isopropyl-N-Boc-piperidin-4-ol Main_Product->Dehydrated_Product Dehydration (Acid/Heat)

Sources

Technical Support Center: Removal of Impurities from 4-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Isopropylpiperidin-4-ol. The following troubleshooting guides and FAQs are designed to address specific experimental issues, grounded in mechanistic principles to ensure robust and reproducible outcomes.

Section 1: Troubleshooting Guide

This section addresses common problems observed during the purification of this compound in a direct question-and-answer format.

Question 1: My final product is a discolored solid (e.g., yellow or brown). What causes this and how can I obtain a white, crystalline product?

Answer: A yellow to brown discoloration in piperidine derivatives is most commonly caused by the oxidation of the basic piperidine nitrogen atom, leading to the formation of colored impurities.[1][2] While these may be present in trace amounts, they can impact downstream applications.

Troubleshooting Steps:

  • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities. The porous structure of activated charcoal provides a large surface area for the adsorption of large, colored molecules.

    • Protocol: Dissolve the crude this compound in a suitable solvent (e.g., ethanol or methanol) at room temperature. Add a small amount of activated charcoal (typically 1-2% w/w). Stir the suspension for 30-60 minutes. Remove the charcoal by filtering the mixture through a pad of Celite®. The resulting colorless solution can then be concentrated in vacuo and further purified by recrystallization.[1]

  • Recrystallization: In many cases, a carefully executed recrystallization is sufficient to separate the desired compound from the colored impurities, which will remain in the mother liquor. Refer to the detailed recrystallization protocol in Section 4.

Question 2: My recovery of this compound is low after column chromatography on silica gel, and I'm observing significant peak tailing on TLC.

Answer: This is a classic issue when purifying basic compounds like piperidines on standard silica gel. The root cause is the strong interaction between the basic lone pair of electrons on the piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can lead to irreversible adsorption and sample loss on the column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the chromatography eluent.

    • Rationale: Triethylamine is a volatile base that competes with your product for binding to the acidic silanol groups, effectively "masking" them. This allows your basic compound to elute symmetrically and with much higher recovery.[3]

    • Implementation: Add 0.5-1% triethylamine to your pre-determined solvent system (e.g., 99:1 or 99.5:0.5 Dichloromethane/Methanol + 1% TEA). Ensure the silica gel is fully equilibrated with this modified eluent before loading your sample. See Protocol 2 for a detailed workflow.

  • Use Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based column for your purification.

Question 3: I observe persistent impurities in my analytical data (HPLC, GC/MS, NMR) after a single purification step. What should I do?

Answer: This situation typically arises when an impurity has physicochemical properties (e.g., polarity, solubility) very similar to your target compound, causing it to co-elute during chromatography or co-crystallize. The key is to employ an orthogonal purification strategy—a method that separates compounds based on different principles.

Troubleshooting Steps:

  • Identify the Impurity: If possible, use LC-MS or GC-MS to get a molecular weight for the impurity.[4] This can help determine if it is unreacted starting material, a byproduct, or a degradation product.[5] Common impurities in the synthesis of this compound (from 4-piperidone and an isopropyl Grignard reagent) include unreacted 4-piperidone or byproducts from over-addition or reduction.

  • Select an Orthogonal Method:

    • If you purified by column chromatography (separation by polarity), the next logical step is recrystallization (separation by differential solubility).

    • If you purified by recrystallization , consider flash column chromatography .

    • For certain impurities, an acid-base extraction can be highly effective. As a basic compound, this compound can be extracted into an acidic aqueous phase, leaving neutral organic impurities behind. It can then be liberated by basifying the aqueous layer and extracting back into an organic solvent.[3]

Section 2: Method Selection & Strategy

Choosing the correct purification technique is paramount. The following workflow provides a logical decision-making process for purifying this compound.

G start Crude this compound is_colored Is the product discolored? start->is_colored charcoal Perform Activated Charcoal Treatment (Protocol 3) is_colored->charcoal Yes assess_purity Assess Purity (TLC, HPLC, NMR) is_colored->assess_purity No charcoal->assess_purity impurity_type What is the nature of the primary impurity? assess_purity->impurity_type Purity <98% final_product Pure this compound assess_purity->final_product Purity >98% polar_impurity Polar Impurity (e.g., unreacted 4-piperidone) impurity_type->polar_impurity nonpolar_impurity Non-polar/Neutral Impurity impurity_type->nonpolar_impurity similar_polarity Impurity of Similar Polarity impurity_type->similar_polarity chromatography Flash Column Chromatography with 1% TEA (Protocol 2) polar_impurity->chromatography acid_base Acid-Base Extraction nonpolar_impurity->acid_base recrystallization Recrystallization (Protocol 1) similar_polarity->recrystallization chromatography->final_product recrystallization->final_product acid_base->chromatography

Sources

Technical Support Center: Navigating the Scale-Up of 4-Isopropylpiperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isopropylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. The synthesis, commonly achieved via a Grignard reaction between an N-protected 4-piperidone and an isopropylmagnesium halide, presents a unique set of challenges that require careful consideration to ensure safety, efficiency, and product quality.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The advice herein is grounded in established chemical principles and practical, field-proven experience.

Section 1: Grignard Reagent Formation & Stability

The quality and reactivity of the Grignard reagent are paramount to the success of the synthesis. Issues at this stage often cascade, leading to poor yield and complex impurity profiles.

FAQ 1: We are observing a significant induction period and inconsistent initiation when forming isopropylmagnesium bromide. What are the primary causes and how can we achieve reliable initiation on a larger scale?

Answer:

An unpredictable induction period is a major safety concern during scale-up.[1][2] An accumulation of unreacted isopropyl bromide followed by a sudden, rapid exotherm can lead to a runaway reaction.[1][3] The primary causes for initiation failure are the passivation of the magnesium surface and the presence of moisture.

Troubleshooting & Optimization:

  • Magnesium Activation: The protective magnesium oxide layer on the turnings must be disrupted.[4]

    • Mechanical Activation: On a lab scale, gentle crushing of magnesium turnings can be effective. For larger scales, consider using pre-activated, commercially available magnesium.

    • Chemical Activation: The use of initiators like iodine or 1,2-dibromoethane is common.[4] On scale-up, the amount of initiator should be carefully controlled to avoid side reactions.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.

    • Solvent Purity: Ensure your solvent (typically THF or diethyl ether) is rigorously dried. In-situ monitoring using techniques like FT-IR can quantify water content in the solvent before starting the reaction.[1]

    • Glassware and Reactor Preparation: All equipment must be thoroughly dried, either by oven drying or by azeotropic distillation with a suitable solvent.

  • Controlled Initiation: A proven scale-up strategy is to add a small portion (e.g., 5-10%) of the isopropyl bromide to the magnesium suspension and confirm initiation via a slight exotherm before proceeding with the remainder of the addition.[1] Real-time monitoring with a reaction calorimeter is highly recommended to track heat flow and ensure the reaction has started and is proceeding smoothly.[5]

Diagram: Grignard Formation Initiation Workflow

start Start: Prepare Anhydrous Reactor with Magnesium Turnings activate Activate Magnesium (e.g., Iodine, 1,2-Dibromoethane) start->activate add_aliquot Add Small Aliquot (5-10%) of Isopropyl Bromide activate->add_aliquot monitor Monitor for Initiation (Exotherm Detection) add_aliquot->monitor initiated Initiation Confirmed monitor->initiated Yes no_initiation No Initiation monitor->no_initiation No proceed Proceed with Slow, Controlled Addition of Remaining Isopropyl Bromide initiated->proceed troubleshoot Troubleshoot: - Re-activate Mg - Check for Moisture - Add More Initiator no_initiation->troubleshoot troubleshoot->add_aliquot end Grignard Reagent Formed proceed->end cluster_paths Reaction Pathways reagents N-Protected-4-Piperidone + Isopropylmagnesium Bromide addition Desired Pathway: Nucleophilic Addition reagents->addition enolization Side Reaction: Enolization reagents->enolization reduction Side Reaction: Reduction reagents->reduction product This compound (Alkoxide Intermediate) addition->product enolate Magnesium Enolate enolization->enolate sec_alcohol 4-Isopropanol-piperidine (Alkoxide Intermediate) reduction->sec_alcohol

Caption: Competing pathways in the Grignard reaction.

Section 3: Work-up and Purification

The work-up and purification stages are critical for isolating the target molecule in high purity and developing a robust, scalable process.

FAQ 3: Our work-up procedure is challenging. We observe the formation of thick emulsions and gelatinous precipitates that make phase separation difficult and lead to product loss. How can we improve the quenching and extraction process?

Answer:

The formation of magnesium salts (e.g., magnesium hydroxide and magnesium bromide salts) during the aqueous quench is the primary cause of these issues. [6]A poorly executed quench can also be a significant safety hazard due to the highly exothermic nature of protonating the alkoxide and any unreacted Grignard reagent. [7]

Optimized Quenching Protocol:

  • Cooling: Ensure the reaction mixture is cooled in an ice bath before and during the quench. [7]

  • Slow Addition: The quenching solution should be added slowly and dropwise to maintain control over the exotherm. [7][8]

  • Choice of Quenching Agent:

    • Saturated Aqueous Ammonium Chloride (NH₄Cl): This is often the preferred reagent. It is acidic enough to protonate the alkoxide and hydrolyze the magnesium salts, but it is less aggressive than strong acids, which can be important if the product is acid-sensitive.

    • Dilute Strong Acids (e.g., 1M HCl): While effective at dissolving the magnesium salts, strong acids can sometimes lead to side reactions with tertiary alcohols. [7]Their use should be evaluated on a case-by-case basis.

  • Post-Quench Stirring: After the addition is complete, allowing the mixture to stir for a period (e.g., 30-60 minutes) can help to break down the precipitates and improve subsequent phase separation.

  • Extraction: Use a suitable organic solvent for extraction. If emulsions persist, the addition of brine (saturated aqueous NaCl) can help to break them.

FAQ 4: We are struggling to achieve high purity of this compound. What are the best strategies for purification, and is crystallization a viable option?

Answer:

Purification of tertiary alcohols can be challenging. [9]The choice of method will depend on the impurity profile of your crude product.

Purification Strategies:

  • Column Chromatography: While effective on a small scale, silica gel chromatography can be costly and time-consuming to scale up. It is best used for initial purity assessment and reference standard preparation.

  • Acid-Base Extraction: If basic impurities are present, an acid wash of the organic layer can be effective. Conversely, a basic wash can remove acidic impurities. [9]

  • Crystallization: This is often the most scalable and cost-effective method for achieving high purity.

    • Solvent Screening: A systematic screening of various solvents and solvent mixtures is necessary to identify a system that provides good solubility at elevated temperatures and poor solubility at lower temperatures. Common solvents to screen include isopropanol, ethyl acetate, heptane, and toluene. [10][11]

    • Seeding: Once a suitable solvent system is identified, developing a seeding strategy is crucial for controlling crystal size and morphology, which are important for filtration and drying performance.

Data Summary: Solvent Screening for Crystallization

Solvent SystemSolubility at 60°CYield upon Cooling to 5°CCrystal Morphology
IsopropanolHighModerateNeedles
Ethyl Acetate/Heptane (1:3)ModerateHighPrisms
TolueneLowPoor-
AcetoneHighLow-

Note: This is an example table. Actual results will vary.

Section 4: Safety Considerations on Scale-Up

The scale-up of Grignard reactions introduces significant safety challenges that must be proactively managed.

FAQ 5: What are the primary thermal hazards associated with scaling up this reaction, and what measures should be implemented to ensure a safe process?

Answer:

The primary thermal hazards are associated with the highly exothermic nature of both the Grignard reagent formation and the subsequent addition to the piperidone. [1][3]A loss of cooling or an uncontrolled addition can lead to a thermal runaway.

Key Safety Measures:

  • Reaction Calorimetry: Before any scale-up, it is essential to perform reaction calorimetry studies to quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and assess the thermal stability of the reactants and products. [5]

  • Controlled Dosing: The rate of addition of reagents must be strictly controlled and tied to the heat removal capacity of the reactor. [5][12]The principle is to ensure that the rate of heat generation never exceeds the rate of heat removal.

  • Emergency Preparedness: The reactor should be equipped with an emergency quenching system and be located in an area with adequate ventilation and explosion-proof equipment.

  • Continuous Processing: For very large scales, transitioning from a batch to a continuous flow process can significantly improve safety by minimizing the volume of reactive material at any given time. [3]

References

  • Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. (2015). Available from: [Link]

  • Sciencemadness.org. Grignard successes and failures. (2016). Available from: [Link]

  • am Ende, D. J., et al. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. (1999). Available from: [Link]

  • AIChE. Practical Challenges and Solutions to Continuous Grignard Chemistry. (2020). Available from: [Link]

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Available from: [Link]

  • NurdRage. Using the Grignard Reaction to Make Tertiary alcohols. YouTube. (2018). Available from: [Link]

  • Manjula, S., et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (2021).
  • Laskar, D. D., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Chemistry Stack Exchange. Why does magnesium bromide transfers from a carbon atom to nitrogen in piperidine?. (2020). Available from: [Link]

  • Wang, X. J., et al. Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. PubMed. (2004). Available from: [Link]

  • Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • De-Qi, Y., et al. Designing Commercial-Scale Oligonucleotide Synthesis. Pharmaceutical Technology. (2020).
  • Gutmann, B., et al. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Karunanithi, A., et al.
  • Journal of Chemical Education.
  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
  • ResearchG
  • Open Access Journals. A Report on Reagents and its Quenching Methods.
  • Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. (2005).
  • Hindawi.
  • Royal Society of Chemistry. Preparation of amides mediated by isopropylmagnesium bromide under continuous flow conditions.
  • National Institutes of Health. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine.
  • ResearchGate. How to purify tertiary alcohol?. (2024).

Sources

Technical Support Center: Improving the Purity of 4-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Isopropylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this important synthetic intermediate. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind each experimental choice, ensuring a robust and reproducible outcome.

This compound is a tertiary alcohol, typically synthesized via the Grignard reaction between an isopropyl Grignard reagent and 4-piperidone.[1][2][3] The success of this synthesis and the final purity of the product are highly dependent on meticulous experimental technique and a clear understanding of potential side reactions and impurities.[4][5][6] This guide provides a structured approach to troubleshoot common issues and establish a validated purification workflow.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound in a direct question-and-answer format.

Q1: My overall yield of this compound is significantly lower than expected. What are the likely causes?

A1: Low yields in this Grignard synthesis are most commonly traced back to two primary issues: reagent deactivation and competing side reactions.

  • Deactivation of the Grignard Reagent: Isopropylmagnesium bromide is a potent nucleophile but also an extremely strong base. It will react preferentially with any available acidic protons in the reaction mixture, a process much faster than the desired nucleophilic attack on the ketone.[4]

    • Cause: Presence of moisture in glassware, solvents, or starting materials (4-piperidone).

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure the 4-piperidone starting material is dry.[5][7]

    • Cause: Inaccurate concentration of the prepared Grignard reagent.

    • Solution: The concentration of a freshly prepared Grignard reagent should be determined by titration (e.g., with I₂) before use to ensure accurate stoichiometry.[4]

  • Enolization of the Ketone: The Grignard reagent can act as a base, abstracting a proton from the α-carbon of 4-piperidone to form an enolate.[4] This results in the recovery of the starting ketone after the acidic workup, thereby reducing the yield of the desired tertiary alcohol.

    • Cause: This side reaction is competitive with the nucleophilic addition.

    • Solution: Add the 4-piperidone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor the nucleophilic addition pathway.

Q2: After purification, I see a significant amount of unreacted 4-piperidone in my NMR/GC-MS analysis. Why did the reaction not go to completion?

A2: The presence of starting material in your final product points to incomplete conversion, which can be linked to several factors discussed in the low yield issue, but with some specific considerations.

  • Cause: Insufficient Grignard reagent. This could be due to using a substoichiometric amount or significant deactivation by moisture, as explained above.[4][5]

  • Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent to compensate for any minor losses and drive the reaction to completion. Always titrate your Grignard reagent to know its precise molarity.

  • Cause: Poor mixing or localized concentration gradients. If the 4-piperidone is not effectively dispersed, some of it may not come into contact with the Grignard reagent.

  • Solution: Ensure vigorous and efficient stirring throughout the addition of the ketone and for the duration of the reaction.

Q3: My product is a persistent oil and fails to crystallize. How can I induce solidification?

A3: The failure of a compound to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation.

  • Cause: Residual solvent. Solvents like THF or diethyl ether used in the Grignard reaction can become trapped in the product.

  • Solution: Ensure the product is thoroughly dried under high vacuum. Gentle heating can sometimes help, but monitor carefully to avoid degradation.

  • Cause: Presence of byproducts. Side products from the reaction, such as the Wurtz coupling product (2,3-dimethylbutane) or enolized ketone, can act as impurities.

  • Solution: An additional purification step is necessary. Column chromatography is highly effective at separating the desired alcohol from nonpolar byproducts and residual starting material. Following chromatography, attempt recrystallization again from a suitable solvent system.

  • Cause: The compound may be polymorphic or a low-melting solid.

  • Solution: Try inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure this compound. Cooling the solution to a lower temperature (e.g., in an ice-salt bath or freezer) can also promote nucleation.[8]

Q4: The reaction mixture turned dark brown or black during the Grignard reagent formation or reaction. Is this normal, and does it affect my product?

A4: Significant darkening is not ideal and often indicates side reactions or decomposition.

  • Cause: Wurtz coupling side reactions can produce finely divided metal particles, causing a dark appearance.[4]

  • Solution: This is often promoted by higher temperatures. Control the rate of addition of isopropyl bromide to the magnesium turnings to maintain a gentle reflux without excessive heating.

  • Cause: Impurities in the magnesium or alkyl halide can catalyze decomposition.

  • Solution: Use high-purity magnesium turnings and freshly distilled isopropyl bromide.

  • Impact on Product: While the discoloration itself is from minor byproducts, the conditions causing it (e.g., overheating) can also lead to lower yields and more impurities that will need to be removed during purification. The final product should be a white to off-white solid.[9] Any coloration in the isolated product indicates the presence of impurities.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Impurities can be categorized based on their origin in the manufacturing process.[10][11]

Impurity Type Specific Example Origin
Starting Material 4-PiperidoneIncomplete reaction or enolization side-reaction.[4]
Reagents Isopropyl bromideUnreacted starting material from Grignard formation.
Side-Products 2,3-DimethylbutaneWurtz coupling of the Grignard reagent.[4]
Side-Products Magnesium alkoxide saltsIncomplete acidic workup.
Degradation Products Oxidation productsCan form during storage or if the reaction is exposed to air for extended periods.[12][13]
Residual Solvents Diethyl Ether, THFTrapped solvent from the reaction or purification steps.[10]
Q2: What is the best method to purify crude this compound?

A2: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. A combination of techniques often yields the best results.

Method Advantages Disadvantages Best For Removing
Recrystallization Scalable, cost-effective, good for removing minor impurities.[14][15]May not effectively remove impurities with similar solubility profiles. Can have yield losses.[16]Colored impurities (with charcoal), byproducts with different polarity.
Column Chromatography High resolution, excellent for separating compounds with similar properties.[17][18]Less scalable, requires large volumes of solvent, can be time-consuming.[19]Unreacted starting materials, non-polar byproducts (Wurtz), closely related side-products.
Distillation Not suitable for this compound due to its high boiling point and potential for decomposition at elevated temperatures.

Recommendation: For lab-scale synthesis, a primary purification by column chromatography followed by a final recrystallization step will typically yield a product of high purity (>98%).[20]

Q3: How can I definitively assess the purity of my final product?

A3: A multi-technique approach is recommended for comprehensive purity assessment.

  • Quantitative ¹H NMR (qNMR): This is an excellent primary method for determining purity.[21][22][23] It can identify and quantify the main compound as well as residual solvents and other proton-containing impurities without requiring a reference standard for each impurity.

  • HPLC/UPLC: High-performance liquid chromatography is a standard method for purity analysis, providing percentage purity based on peak area. However, it may not detect non-UV active impurities or residual solvents.[22]

  • GC-MS: Gas chromatography-mass spectrometry is useful for identifying volatile impurities, such as residual solvents and low-boiling point byproducts.[17]

  • Elemental Analysis: Provides the percentage of C, H, and N, which can be compared to the theoretical values. Discrepancies can indicate the presence of inorganic impurities or solvates.[22]

Q4: What are the recommended storage conditions for purified this compound?

A4: Proper storage is crucial to maintain purity over time.

  • Temperature: Store at low temperatures, typically 0-8°C, to minimize degradation.[9] Some suppliers recommend storage at 4°C.[20] Long-term stability is enhanced at lower temperatures (e.g., -20°C).[24]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect against air and moisture, which can cause oxidation and hydrolysis.

  • Light: Protect from light, as UV exposure can sometimes catalyze degradation pathways.[12][20]

Part 3: Experimental Protocols & Visualizations

Synthesis and Purification Workflow

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification A Grignard Reagent Formation (Isopropyl Bromide + Mg in Anhydrous Ether) B Reaction with Ketone (Add 4-Piperidone at 0°C) A->B C Acidic Workup (Quench with aq. NH4Cl) B->C D Extraction (e.g., with Ethyl Acetate) C->D E Drying & Concentration (Dry over Na2SO4, remove solvent) D->E F Crude Product E->F G Column Chromatography (Silica Gel, e.g., DCM/MeOH gradient) F->G H Recrystallization (e.g., from Isopropanol/Hexane) G->H I Pure this compound H->I

Caption: Workflow for Synthesis and Purification of this compound.

Troubleshooting Logic Flow

G start Low Purity or Yield Issue q1 Check NMR for Starting Material start->q1 a1_yes Incomplete Reaction: - Titrate Grignard - Use 1.1-1.2 eq. - Ensure anhydrous conditions q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Product is an Oil? a2_yes Impurity preventing crystallization: - Purify by column chromatography - Dry thoroughly under vacuum q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No a1_no->q2 q3 Product Discolored? a2_no->q3 a3_yes Side reactions occurred: - Use charcoal during recrystallization - Optimize reaction temp. q3->a3_yes Yes a3_no Assess purity with orthogonal methods (HPLC, GC-MS) q3->a3_no No

Caption: Logic flow for troubleshooting common purification issues.

Protocol 1: Purification by Recrystallization

This protocol assumes you have ~5g of crude this compound that is mostly product but may contain colored impurities or small amounts of side products.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold.[14] For this compound, polar solvents like isopropanol or ethanol, potentially in a system with a non-polar anti-solvent like hexanes or heptane, are good starting points.[8]

    • Screening: Test small amounts of crude product in various solvents to find the optimal system.

Solvent System Hot Solubility Cold Solubility Notes
IsopropanolHighLowGood single-solvent choice.
Ethanol/WaterHighLowWater acts as an anti-solvent.
Ethyl Acetate/HexaneHighLowGood binary system for tuning polarity.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot isopropanol to just dissolve the solid completely. Use a hot plate and add the solvent in small portions.

  • Decolorization (Optional): If the solution is colored, add a small amount (spatula tip) of activated charcoal. Swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities. This step prevents premature crystallization.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Benchchem. (n.d.). Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • ChemScene. (n.d.). 553631-46-2 | this compound.
  • III Analytical Methods. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Ashdin Publishing. (2023, November 29). Review Article.
  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • PubMed. (2013, September 6). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry.
  • RSC Publishing. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
  • Chem-Impex. (n.d.). 4-Methylpiperidin-4-ol.
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025, August 6).
  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • PubMed. (2014, November 26). Absolute quantitative (1)h NMR spectroscopy for compound purity determination.
  • PubMed. (n.d.). Immunoaffinity chromatography.
  • National Institutes of Health. (n.d.). Synthesis of lysine methyltransferase inhibitors. PMC.
  • PubMed. (2021, November 24). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • Google Patents. (n.d.). WO2015040635A3 - Purification of organic compounds by surfactant mediated preparative hplc.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video).
  • PubMed. (2013, November 1). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Benchchem. (n.d.). Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine.
  • Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • MDPI. (2022, December 22). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.
  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • Synthesis and Storage Stability of Diisopropylfluorophosphate. PMC. (n.d.).
  • National Institutes of Health. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • Insights.bio. (2022, March 27). Purification of therapeutic & prophylactic mRNA by affinity chromatography.
  • PubMed Central. (2024, April 8). Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
  • YouTube. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry.
  • ResearchGate. (n.d.). Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification.
  • Benchchem. (n.d.). Technical Support Center: Purifying 4-(Piperidin-4-yl)aniline by Recrystallization.
  • ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF.

Sources

Technical Support Center: 4-Isopropylpiperidin-4-ol Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Isopropylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this important chemical intermediate. Understanding the stability of a molecule is a critical aspect of the drug development process, influencing formulation, storage, and regulatory compliance.[1][2] This document offers a combination of frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the handling and analysis of this compound.

This compound is a piperidine derivative characterized by an isopropyl group on the nitrogen atom and a hydroxyl group at the 4-position.[3] Its molecular formula is C₈H₁₇NO and it has a molecular weight of 143.23 g/mol .[3][4] The presence of a tertiary amine and a tertiary alcohol within the piperidine ring dictates its chemical behavior and potential degradation pathways.[3][5] This guide will help you navigate the complexities of its stability profile.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows decreasing purity over time in my HPLC analysis. What is happening?

A1: A decrease in the peak area corresponding to this compound in your chromatogram strongly suggests the compound is degrading under your storage or experimental conditions.[5] The molecule's tertiary amine is susceptible to oxidation, and the tertiary alcohol can be prone to dehydration or other reactions, especially under non-neutral pH, elevated temperature, or light exposure.[5] It is crucial to establish a baseline purity with a freshly prepared sample and perform forced degradation studies to understand its stability profile under various stress conditions.[1][5]

Q2: What are the most probable degradation pathways for this compound?

A2: While specific, comprehensive literature on the degradation of this compound is not widely published, we can infer likely pathways based on its functional groups:

  • Oxidation: The tertiary amine of the piperidine ring is a primary site for oxidation.[5] This can occur through exposure to atmospheric oxygen, peroxide contaminants in solvents, or intentional oxidative stress, leading to the formation of the corresponding N-oxide.[5][6]

  • Dehydration: Under acidic conditions or at elevated temperatures, the tertiary alcohol at the C4 position can undergo dehydration (loss of a water molecule) to form an unsaturated piperidine derivative, 4-isopropyl-1,2,3,6-tetrahydropyridine.

  • Thermal Degradation: High heat can promote not only dehydration but also more complex fragmentation or polymerization reactions.[5][7]

Q3: I see new, unidentified peaks in my chromatogram after stressing my sample. How do I identify these degradation products?

A3: Identifying unknown peaks requires advanced analytical techniques. The most effective approach is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with a high-resolution mass spectrometer (HRMS) like Q-TOF or Orbitrap.[8] This allows you to obtain the accurate mass of the degradation products, from which you can deduce their elemental composition.[6] Further structural elucidation can be achieved by isolating the impurities using preparative HPLC and analyzing them via Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?

A4: Based on supplier recommendations and the chemical nature of the compound, this compound should be stored at refrigerated temperatures (e.g., 4°C) and protected from light.[4] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation. For solutions, use freshly prepared buffers and high-purity solvents to avoid contaminants that could catalyze degradation.

Q5: Can I use a standard C18 column for the HPLC analysis of this compound and its degradants?

A5: Yes, a reversed-phase C18 column is a suitable choice for analyzing this compound and its potential degradation products.[9] Due to the basic nature of the piperidine nitrogen, peak tailing can be an issue. To mitigate this, it is recommended to use a mobile phase with a low pH (e.g., using formic acid or phosphoric acid to adjust pH to ~3) to ensure the analyte is in its protonated form.[9][10] Using a high-purity, end-capped C18 column will also minimize tailing.

Troubleshooting Guide: Stability and Analysis

Problem Encountered Potential Cause(s) Recommended Troubleshooting Actions
Appearance of unexpected peaks in HPLC/LC-MS analysis. 1. Degradation of this compound.[5] 2. Contamination from solvent, glassware, or reagents. 3. Column bleed or carryover from previous injections.1. Perform a forced degradation study (see Protocol 1) to generate and identify potential degradation products.[5] 2. Analyze a blank injection (solvent only) to check for system contamination. 3. Re-evaluate sample preparation and storage conditions (temperature, light exposure, pH).[5]
Poor peak shape (tailing) in HPLC. 1. Secondary interactions between the basic piperidine nitrogen and residual silanols on the HPLC column. 2. Inappropriate mobile phase pH.1. Lower the mobile phase pH to 2.5-3.5 using formic or phosphoric acid to ensure the analyte is fully protonated.[10] 2. Use a modern, high-purity, end-capped C18 or a "base-deactivated" column. 3. Consider using an ion-pairing reagent if pH adjustment is insufficient.
Inconsistent results or loss of compound potency. 1. Rapid degradation under specific experimental conditions.[5] 2. Adsorption of the compound onto container surfaces (e.g., glass, plastic). 3. Inaccurate standard or sample preparation.1. Immediately analyze a freshly prepared sample as a baseline.[5] 2. Use silanized glassware for sample preparation and storage. 3. Verify the accuracy of balances, pipettes, and the concentration of the reference standard.
Mass balance failure (sum of impurities and main peak is <95%). 1. Formation of non-UV active or volatile degradation products. 2. Irreversible binding of the compound or degradants to the HPLC column.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. 2. Analyze samples using Gas Chromatography (GC) to check for volatile impurities.[11] 3. Develop an aggressive column wash method to run between sample sets.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method.[1][7][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Workflow for Forced Degradation Studies

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_api Prepare Stock Solution of This compound (e.g., 1 mg/mL in ACN:Water) prep_control Prepare Unstressed Control (Dilute stock to working conc.) prep_api->prep_control acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_api->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_api->base oxid Oxidation (3% H₂O₂, RT) prep_api->oxid therm Thermal (80°C, Solid & Solution) prep_api->therm photo Photolytic (ICH Q1B light exposure) prep_api->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS oxid->analyze therm->analyze photo->analyze neutralize->analyze eval_peaks Identify & Characterize Degradation Products analyze->eval_peaks eval_mass Calculate Mass Balance eval_peaks->eval_mass eval_path Propose Degradation Pathways eval_mass->eval_path

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Stress Conditions Application:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24-48 hours.[7]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8-24 hours.[5][7]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[7]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[5][7]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[5]

  • Sample Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acid and base-stressed samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all stressed samples, along with an unstressed control sample, to an appropriate concentration for analysis.

    • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with 5% B, hold for 2 minutes.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, detection at low UV is necessary).

  • Injection Volume: 10 µL.

Data Interpretation & Potential Degradation Pathways

Interpreting the data from forced degradation studies involves tracking the decrease in the main compound peak and the appearance of new peaks corresponding to degradation products. The ultimate goal is to propose potential degradation pathways.

Hypothetical Degradation Pathways for this compound

G cluster_main cluster_products A This compound (C₈H₁₇NO) B This compound N-oxide (Oxidative Stress, e.g., H₂O₂) A->B Oxidation C 4-Isopropyl-1,2,3,6-tetrahydropyridine (Thermal/Acidic Stress, Dehydration) A->C Dehydration (-H₂O)

Caption: Hypothetical degradation pathways of this compound.

  • Oxidative Pathway: The tertiary amine is susceptible to oxidation, leading to the formation of an N-oxide. This is a common degradation pathway for molecules containing tertiary amines.[5] This product would have a mass increase of 16 Da (due to the addition of an oxygen atom).

  • Dehydration Pathway: Under thermal or acidic stress, the tertiary alcohol can be eliminated as water. This results in the formation of an alkene (a double bond within the piperidine ring) and a mass decrease of 18 Da.

By coupling your HPLC to a mass spectrometer, you can monitor for these specific mass changes in the peaks that appear under oxidative and thermal/acidic stress conditions, providing strong evidence for these proposed pathways.

References
  • ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. [Link]

  • Cheméo. 4-Isopropyl-piperidine - Chemical & Physical Properties. [Link]

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review. [Link]

  • PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. [Link]

  • PMC - NIH. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products. [Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • ResearchGate. Degradation Pathways | Request PDF. [Link]

  • PubMed. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. [Link]

  • RSC Publishing. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). [Link]

  • Analytical Methods (RSC Publishing). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]

  • PMC - NIH. Synthesis of lysine methyltransferase inhibitors. [Link]

  • NIH. Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. [Link]

  • OPUS. Analytical Methods. [Link]

  • PubMed. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. [Link]

  • NIH. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. [Link]

  • PubMed. An Overview of Degradation Strategies for Amitriptyline. [Link]

  • PubMed. Elucidating the pathways of degradation of denagliptin. [Link]

  • PMC - PubMed Central. Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach. [Link]

  • PMC - NIH. Lifitegrast Degradation: Products and Pathways. [Link]

  • ResearchGate. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. [Link]

Sources

Preventing decomposition of 4-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isopropylpiperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable building block. Here, you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound throughout your experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its stability is crucial for reproducible results and the synthesis of high-purity final products. This guide provides insights into the potential decomposition pathways of this compound and offers practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the purity of my this compound sample over time. What could be the cause?

A decrease in purity, often observed as the appearance of new peaks in chromatographic analysis (HPLC, GC-MS), is likely due to chemical decomposition. The this compound molecule contains a tertiary amine within a piperidine ring and a tertiary alcohol, both of which can be susceptible to degradation under certain conditions.[1] The primary modes of decomposition to consider are oxidation, thermal degradation, and photodegradation.

Q2: What are the likely decomposition pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in public literature, we can infer likely pathways based on the chemistry of the piperidine ring and tertiary alcohols.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opened products.[1] Atmospheric oxygen can initiate this process, especially over long-term storage. Additionally, the tertiary alcohol can be a site for oxidative cleavage.

  • Dehydration: The tertiary alcohol at the C4 position can undergo acid- or base-catalyzed dehydration to form the corresponding alkene, 4-isopropyl-1,2,3,6-tetrahydropyridine. This is a common reaction for tertiary alcohols.

  • OH-Radical Initiated Degradation: In the presence of hydroxyl radicals, which can be generated under various experimental conditions, hydrogen abstraction from the piperidine ring can occur. Abstraction from the C4 position could lead to the formation of 4-isopropylpiperidin-4-one.[2][3]

Below is a diagram illustrating a potential oxidative decomposition pathway.

Oxidative Decomposition of this compound cluster_main Potential Oxidative Decomposition This compound This compound N_oxide This compound N-oxide This compound->N_oxide Oxidation (e.g., O2, H2O2) Ketone 4-Isopropylpiperidin-4-one This compound->Ketone H-abstraction at C4 (e.g., OH radical) Ring_Opened Ring-Opened Products N_oxide->Ring_Opened Further Oxidation

Caption: Potential oxidative degradation pathways of this compound.

Q3: How can I prevent the decomposition of this compound during storage and in my experiments?

To minimize decomposition, it is crucial to control the storage and experimental conditions. Here are some key recommendations:

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] It should be kept in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Inert Atmosphere: When handling the compound, especially for extended periods or at elevated temperatures, work under an inert atmosphere.

  • Temperature Control: Avoid exposure to high temperatures. If heating is necessary for a reaction, use the lowest possible temperature and for the shortest duration.[1]

  • Light Protection: Protect the compound from light, particularly UV light, which can catalyze degradation reactions.[1] Use amber-colored vials or wrap containers in aluminum foil.

  • pH Control: Be mindful of the pH of your reaction mixture. Strongly acidic or basic conditions can promote dehydration of the tertiary alcohol. Neutral or mildly basic conditions are generally preferred for the stability of piperidine derivatives.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new, less polar peak in HPLC/TLC. Dehydration to the corresponding alkene.Check the pH of your reaction mixture. Avoid strongly acidic conditions. If an acid catalyst is required, consider using a milder one or a lower concentration.
Broadening of NMR signals or appearance of multiple new signals. General decomposition, potentially oxidation or ring opening.Confirm the purity of your starting material. Ensure proper storage and handling under an inert atmosphere. Consider purifying the material before use if it has been stored for a long time.
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the starting material.Perform a stability study of your compound under your specific reaction conditions. This can be done by analyzing a sample of the compound in the reaction solvent at the reaction temperature over time.
Solid material appears discolored (e.g., yellow or brown). Likely due to oxidation or photodegradation.Discolored material should be considered suspect and its purity should be verified by analytical methods before use. If necessary, purify the compound by recrystallization or chromatography.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help you understand the stability of this compound under your specific experimental conditions.[1]

Objective: To identify potential degradation pathways and critical stability factors.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in your reaction solvent at a known concentration.

  • Stress Conditions: Aliquot the stock solution into several vials and expose them to different stress conditions:

    • Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).

    • Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).

    • Oxidative: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).

    • Thermal: Place a vial in an oven at a relevant temperature (e.g., 60 °C).

    • Photolytic: Expose a vial to a UV lamp or direct sunlight.

    • Control: Keep one vial at room temperature, protected from light.

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial and analyze it by HPLC or GC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Caption: Workflow for a forced degradation study.

Protocol 2: Purification of this compound

If you suspect your sample has degraded, purification may be necessary.

Objective: To obtain high-purity this compound.

Methodology (Recrystallization):

  • Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but poorly soluble at room temperature or below. A mixture of solvents may be necessary. Common choices for similar compounds include ethyl acetate, hexanes, or mixtures thereof.

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Note: The choice of solvent and specific conditions will depend on the nature of the impurities. Small-scale trials are recommended to optimize the recrystallization process.

References

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry. [Link]

  • White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128. [Link]

  • Wikipedia. Piperidine. [Link]

  • Organic Syntheses. (2022). A Multicomponent Reaction for the Synthesis of a Densely Functionalized Tetrahydropyridine. Organic Syntheses, 99, 235-251. [Link]

  • Organic Syntheses. (2020). Synthesis of 4CzIPN, a Metal-Free Photoredox Catalyst. Organic Syntheses, 97, 260-272. [Link]

  • Organic Syntheses. (2013). Preparation of tmpMgCl·LiCl. Organic Syntheses, 90, 322-331. [Link]

  • Bele, A. A., & Khiste, R. H. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Beilstein Journal of Organic Chemistry, 9, 1858–1863. [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. [Link]

  • Organic Syntheses. (2007). Synthesis of (S)-tert-ButylPHOX. Organic Syntheses, 84, 101-110. [Link]

  • Singh, S., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical Analysis, 7(2), 116-122. [Link]

Sources

Technical Support Center: By-product Analysis in 4-Isopropylpiperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Isopropylpiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the common Grignard-based synthesis route and encountering challenges with by-product formation and yield optimization. Our goal is to provide a scientifically grounded, experience-driven resource to help you troubleshoot and refine your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common and industrially scalable method for synthesizing this compound?

A1: The most prevalent method is the Grignard reaction.[1] This involves the nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide or chloride) to an N-protected 4-piperidone, typically N-Boc-4-piperidone. The subsequent removal of the protecting group under acidic conditions yields the final product.[2] This route is favored for its reliability and the ready availability of starting materials.

Q2: Why is it critical to use an N-protected 4-piperidone in the Grignard reaction?

A2: The secondary amine of an unprotected 4-piperidone possesses an acidic proton (N-H). This proton will readily react with the highly basic Grignard reagent in an acid-base reaction, quenching the reagent and preventing it from adding to the carbonyl group.[1] Protecting the nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, removes this acidic proton and ensures the Grignard reagent functions as a nucleophile as intended.

Q3: What are the primary by-products I should anticipate in this synthesis?

A3: The major by-products typically arise from three competing side reactions:

  • Enolization: The Grignard reagent acts as a base, abstracting a proton alpha to the carbonyl, leading to the recovery of starting material after workup.[3]

  • Reduction: The Grignard reagent, which has β-hydrogens, can reduce the ketone to the corresponding secondary alcohol, N-Boc-piperidin-4-ol.[3]

  • Dehydration: The tertiary alcohol product can eliminate water, especially under acidic workup conditions, to form 4-isopropyl-1,2,3,6-tetrahydropyridine derivatives.[3]

Q4: What are the most critical experimental parameters to control to ensure high yield and purity?

A4: Success in a Grignard reaction hinges on meticulous control of several factors:

  • Anhydrous Conditions: Grignard reagents react violently with water.[2] All glassware must be flame- or oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[3]

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent can have an passivating oxide layer.[3] Activation, often with a small crystal of iodine or 1,2-dibromoethane, is crucial for initiating the reaction.[3][4]

  • Reaction Temperature: The addition of the Grignard reagent to the piperidone should be performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions like enolization and reduction.[3]

  • Rate of Addition: Slow, dropwise addition of the reagents helps to control the reaction exotherm and can minimize side reactions, such as Wurtz coupling during Grignard formation.[3]

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This section provides a detailed, problem-oriented approach to common issues encountered during the synthesis.

Issue 1: Low product yield with significant recovery of N-Boc-4-piperidone starting material.

Q: My reaction appears to have stalled; I've recovered most of my starting ketone after workup. What is the likely cause and how can I fix it?

A: This is a classic symptom of enolization , where the isopropylmagnesium bromide acts as a base rather than a nucleophile. The sterically demanding nature of the isopropyl group can favor its role as a base, abstracting a proton from the α-carbon of the piperidone to form a magnesium enolate. This enolate is stable until the aqueous workup, at which point it is protonated back to the starting ketone.

Mechanistic Insight: The competition between nucleophilic addition and enolization is a fundamental aspect of carbonyl chemistry. Sterically hindered Grignard reagents are stronger bases and poorer nucleophiles, tipping the balance toward enolization.

Solutions:

  • Lower the Reaction Temperature: Perform the addition of the Grignard reagent to the N-Boc-4-piperidone at a lower temperature, such as -78 °C. This increases the kinetic barrier for the enolization pathway more than for the desired nucleophilic addition.

  • Slow the Rate of Addition: Add the Grignard reagent solution very slowly to the ketone solution. This maintains a low concentration of the Grignard reagent in the flask, which can disfavor the bimolecular enolization process.

  • Consider the Halide: Isopropylmagnesium chloride is sometimes observed to give better yields than the bromide equivalent, as it can be less prone to side reactions in certain systems.

  • Use Additives: The addition of cerium(III) chloride (CeCl₃) can be used to generate a more nucleophilic and less basic organocerium reagent in situ (the Luche reaction). This can dramatically suppress enolization and improve yields of the desired alcohol.

Issue 2: An unexpected polar by-product is the major impurity.

Q: My crude NMR and LC-MS show a significant impurity with a mass corresponding to the starting ketone + 2 amu. I suspect it's the reduced alcohol, N-Boc-piperidin-4-ol. How did this form?

A: Your diagnosis is likely correct. This by-product is formed via reduction of the piperidone carbonyl. The isopropyl Grignard reagent has hydrogens on its β-carbon. It can deliver a hydride ion to the carbonyl carbon through a six-membered ring transition state (a Meerwein–Ponndorf–Verley-type reduction), resulting in the formation of N-Boc-piperidin-4-ol and propene.

Solutions:

  • Strict Temperature Control: As with enolization, reduction is often minimized by conducting the reaction at low temperatures (0 °C or below).[3] The activation energy for this pathway is generally higher than for the desired 1,2-addition.

  • Ensure Complete Grignard Formation: Unreacted magnesium and isopropyl halide can sometimes contribute to side reactions. Ensure the Grignard formation step goes to completion before adding the piperidone.

Issue 3: Product loss and a new, non-polar impurity appear after workup and purification.

Q: The initial TLC of my reaction mixture showed a clean conversion to a polar product. However, after an acidic workup and column chromatography, my yield is very low, and I've isolated a new, less polar compound. What is happening?

A: This strongly suggests acid-catalyzed dehydration of your tertiary alcohol product.[3] this compound is a tertiary alcohol, which is highly susceptible to elimination of water under acidic conditions. The resulting product is the alkene, 4-isopropyl-N-Boc-1,2,3,6-tetrahydropyridine. This compound is less polar than the starting alcohol and will elute earlier on silica gel chromatography.

Solutions:

  • Use a Mild Quench: Avoid quenching the reaction with strong acids like HCl or H₂SO₄. Instead, pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This provides a proton source mild enough to decompose the magnesium alkoxide without causing significant dehydration.

  • Maintain pH During Extraction: Ensure the aqueous layer is neutral or slightly basic during the extractive workup to prevent dehydration.

  • Avoid Acidic Chromatography Conditions: If using silica gel chromatography, consider adding a small amount of a neutralising agent like triethylamine (~0.5-1%) to the eluent to prevent on-column dehydration.

  • Minimize Heat: Avoid excessive heating during solvent evaporation, as thermal dehydration can also occur.

Part 3: By-product Summary & Analytical Protocols

A proactive approach to by-product analysis begins with knowing what to look for.

Table 1: Common By-products in this compound Synthesis
By-product NameFormation MechanismMolecular Weight (N-Boc Protected)Key Analytical Signature (GC-MS)
N-Boc-4-piperidoneEnolization / Incomplete Reaction199.25 g/mol M+ peak at m/z 199. Fragmentation shows loss of isobutylene (m/z 143) and Boc group (m/z 100).
N-Boc-piperidin-4-olReduction by Grignard Reagent201.27 g/mol M+ peak at m/z 201. Fragmentation shows loss of water (m/z 183) and subsequent loss of isobutylene (m/z 127).
4-isopropyl-N-Boc-1,2,3,6-tetrahydropyridineDehydration of Product239.36 g/mol M+ peak at m/z 239. Characteristic fragmentation pattern for unsaturated piperidines.
2,3-dimethylbutaneWurtz Coupling86.18 g/mol Highly volatile. May not be observed unless specifically looking for it in the headspace or initial solvent fractions.
Experimental Protocol: GC-MS Analysis for By-product Profiling

This protocol provides a general method for analyzing a crude sample of your reaction mixture.

  • Sample Preparation: a. Quench a small aliquot (~0.1 mL) of the reaction mixture in saturated aq. NH₄Cl. b. Extract with a suitable solvent (e.g., ethyl acetate or dichloromethane). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). d. Dilute the sample to approximately 1 mg/mL in the extraction solvent.

  • GC-MS Instrumentation & Conditions: [5]

    • GC Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan m/z 40-550.

  • Data Interpretation: a. Identify the peak for the desired product, 4-isopropyl-N-Boc-piperidin-4-ol (MW: 241.37 g/mol ). b. Compare the mass spectra of other peaks against the expected values in Table 1 and library databases to identify by-products. c. Use the relative peak areas (with the caveat that response factors may differ) to estimate the purity of the crude material.

Part 4: Visualization of Reaction & Troubleshooting Logic

Visual aids can clarify complex chemical pathways and decision-making processes.

Diagram 1: Reaction and Side-Reaction Pathways

ReactionPathways Reactants N-Boc-4-Piperidone + Isopropylmagnesium Bromide Product 4-Isopropyl-N-Boc-piperidin-4-ol (Desired Product) Reactants->Product Nucleophilic Addition (Desired Pathway) Enolate Mg-Enolate Intermediate Reactants->Enolate Enolization (Base Action) Reduced_Product N-Boc-piperidin-4-ol (Reduction By-product) Reactants->Reduced_Product Reduction (Hydride Transfer) Dehydrated_Product Dehydrated Alkene (Workup By-product) Product->Dehydrated_Product Acidic Workup / Heat Piperidone N-Boc-4-Piperidone (Recovered Starting Material) Enolate->Piperidone Aqueous Workup

Caption: Key reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or High Impurity? High_SM High Starting Material in Crude? Start->High_SM Yes Polar_Impurity Major Polar Impurity (MW = SM+2)? Start->Polar_Impurity No High_SM->Polar_Impurity No Cause_Enolization Probable Cause: Enolization High_SM->Cause_Enolization Yes Nonpolar_Impurity New Non-Polar Impurity Post-Purification? Polar_Impurity->Nonpolar_Impurity No Cause_Reduction Probable Cause: Reduction Polar_Impurity->Cause_Reduction Yes Cause_Dehydration Probable Cause: Dehydration Nonpolar_Impurity->Cause_Dehydration Yes Sol_Enolization Solutions: - Lower Temperature (-78 °C) - Slow Addition Rate - Consider CeCl₃ Additive Cause_Enolization->Sol_Enolization Sol_Reduction Solutions: - Strict Low Temp Control (≤ 0 °C) - Ensure Full Grignard Formation Cause_Reduction->Sol_Reduction Sol_Dehydration Solutions: - Quench with sat. aq. NH₄Cl - Neutral/Basic Workup - Add Et₃N to Eluent Cause_Dehydration->Sol_Dehydration

Caption: A decision tree for troubleshooting by-products and low yield.

References
  • Benchchem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • Benchchem. Byproduct formation in Piperidine-3-carbothioamide synthesis and mitigation.
  • Benchchem. reaction monitoring techniques for 4-(4-fluorophenyl)piperidin-4-ol synthesis.
  • Wikipedia. Piperidine.
  • Jasperse, J. Grignard Reaction. Chem 355.
  • Benchchem. Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis.
  • Lee, J., et al. (1946). Piperidine Derivatives. III. 1-Alkyl-4-aryl-4-acyloxypiperidines. Journal of the American Chemical Society.
  • BOC Sciences. Piperidine Impurities.
  • DTIC. Piperidine Synthesis.
  • Knochel, P., et al. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions.
  • Benchchem. Troubleshooting low yield during the chemical synthesis of Episappanol.
  • Reddit. Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Benchchem. Dealing with low yield during the chemical synthesis of Purpurin.
  • PacBio. (2018). Guide - Low Yield Troubleshooting.
  • PubMed. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Isopropylpiperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isopropylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route to this valuable piperidine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method for synthesizing this compound is through the nucleophilic addition of an isopropyl organometallic reagent to a protected 4-piperidone derivative. The Grignard reaction, utilizing isopropylmagnesium bromide or chloride, is a widely employed approach.[1] The reaction proceeds in two key steps: the formation of a magnesium alkoxide intermediate followed by an acidic workup to yield the tertiary alcohol.

To prevent unwanted side reactions, the secondary amine of the piperidone starting material must be protected.[2][3] Common protecting groups include tert-butoxycarbonyl (Boc) and benzyl (Bn).[4][5] The choice of protecting group can influence reaction conditions and deprotection strategies.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_workup Step 3: Workup & Deprotection 4-Piperidone 4-Piperidone Protected_Piperidone N-Protected-4-piperidone (e.g., N-Boc-4-piperidone) 4-Piperidone->Protected_Piperidone Add Protecting Group (e.g., (Boc)2O) Alkoxide_Intermediate Magnesium Alkoxide Intermediate Protected_Piperidone->Alkoxide_Intermediate Add Grignard Reagent Grignard_Formation Isopropyl Halide + Mg -> Isopropylmagnesium Halide Grignard_Formation->Alkoxide_Intermediate Final_Product_Protected N-Protected-4-Isopropyl- piperidin-4-ol Alkoxide_Intermediate->Final_Product_Protected Acidic Workup (e.g., aq. NH4Cl) Final_Product This compound Final_Product_Protected->Final_Product Deprotection

Caption: General workflow for the synthesis of this compound.

Q2: Why is it crucial to protect the piperidine nitrogen?

The nitrogen atom in the piperidine ring is a secondary amine, which is both basic and nucleophilic.[3] Grignard reagents and other organolithium compounds are strong bases.[1][6] If the nitrogen is unprotected, the Grignard reagent will act as a base and deprotonate the N-H group in a rapid acid-base reaction. This consumes the Grignard reagent, rendering it unavailable for the desired nucleophilic attack on the carbonyl carbon, which ultimately leads to low or no yield of the target alcohol.[1]

Common protecting groups like Boc and Benzyl are stable under the basic conditions of the Grignard reaction and can be removed under specific conditions later in the synthetic sequence.[2][3]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Q: I am getting a very low yield or only recovering my starting N-protected-4-piperidone. What are the likely causes?

This is a common issue in Grignard reactions and can stem from several factors, primarily related to the quality and handling of the reagents and the reaction setup.

A: Potential Causes and Solutions:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.[1][7] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent.

    • Solution: Ensure all glassware is flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[4][7] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[7]

  • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the initiation of the Grignard reagent formation.[4]

    • Solution: Use fresh, shiny magnesium turnings.[8] If the magnesium appears dull, it can be activated by crushing it in a dry flask, adding a small crystal of iodine (the color should disappear upon reaction initiation), or using a small amount of 1,2-dibromoethane.[4][7]

  • Incorrect Stoichiometry of Grignard Reagent: The concentration of the prepared Grignard reagent may be lower than anticipated.

    • Solution: Titrate a small aliquot of your Grignard reagent solution to determine its exact molarity before adding it to the reaction.[1][8] A common method is titration against a known concentration of iodine.[1] Typically, 1.2 to 1.5 equivalents of the Grignard reagent relative to the piperidone are used.[4][9]

  • Enolization of the Piperidone: If the Grignard reagent is particularly bulky or the reaction temperature is too high, it can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate.[1] This will result in the recovery of the starting ketone upon workup.

    • Solution: Add the Grignard reagent slowly to a cooled solution (e.g., 0 °C) of the N-protected-4-piperidone.[4] Maintaining a low temperature throughout the addition minimizes the likelihood of enolization.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Moisture Check for Moisture Sources Start->Check_Moisture Check_Mg Assess Magnesium Activity Start->Check_Mg Check_Stoichiometry Verify Grignard Stoichiometry Start->Check_Stoichiometry Check_Enolization Consider Enolization Side Reaction Start->Check_Enolization Solution_Moisture Flame-dry glassware. Use anhydrous solvents. Check_Moisture->Solution_Moisture Solution_Mg Use fresh Mg turnings. Activate with iodine. Check_Mg->Solution_Mg Solution_Stoichiometry Titrate Grignard reagent. Use 1.2-1.5 eq. Check_Stoichiometry->Solution_Stoichiometry Solution_Enolization Slow addition at low temp (0 °C). Check_Enolization->Solution_Enolization

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of Significant Byproducts

Q: My reaction is producing significant byproducts alongside the desired alcohol. How can I identify and minimize them?

A: Common Byproducts and Mitigation Strategies:

  • Wurtz Coupling Product (e.g., 2,3-dimethylbutane): This arises from the reaction of the Grignard reagent with the unreacted isopropyl halide.

    • Cause: This is more likely to occur if the concentration of the alkyl halide is too high during Grignard formation or if the reaction is overheated.

    • Solution: Add the isopropyl halide dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[1] This ensures the halide reacts with the magnesium as it is added, keeping its concentration low. Avoid excessive heating during the formation of the Grignard reagent.[7]

  • Unreacted Starting Material: As discussed in the low yield section, this is often due to quenched Grignard reagent or enolization.

  • Reduced Product (4-Isopropylpiperidine): While less common with ketones, a bulky Grignard reagent can sometimes act as a reducing agent.

    • Cause: This can be more prevalent with sterically hindered ketones.

    • Solution: Ensure a less sterically hindered Grignard reagent is used if possible, although for this specific synthesis, isopropylmagnesium halide is necessary. Maintaining optimal reaction temperatures is key.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-Isopropylpiperidin-4-ol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • N-Boc-4-piperidone

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Iodine crystal (for activation, if needed)

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature.

  • Grignard Formation: Place magnesium turnings (1.5 eq.) in the flask. If activation is needed, add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of isopropyl bromide (1.5 eq.) in anhydrous THF.

  • Add a small portion of the isopropyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it doesn't start, gentle warming may be required.

  • Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Piperidone: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF and add it dropwise to the cooled Grignard solution, maintaining the temperature at 0 °C.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

ParameterRecommended ConditionRationale
Solvent Anhydrous THFGood for Grignard reagent formation and stability.[7]
Temperature 0 °C for addition, then RTMinimizes enolization and other side reactions.[4]
Equivalents of Grignard 1.2 - 1.5Ensures complete conversion of the starting ketone.[4]
Workup Saturated aq. NH₄ClMildly acidic quench to protonate the alkoxide without being harsh.[4]

References

  • Impact of reagent quality on the outcome of 1-Boc-4-piperidone reactions. Benchchem.
  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. National Center for Biotechnology Information.
  • Synthesis of N-Boc 4-piperidone. ChemicalBook.
  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Royal Society of Chemistry.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center.
  • 208842-41-5 | 4-(4-Isopropylbenzyl)piperidin-4-ol. ChemScene.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Troubleshooting my grignard reactions. Reddit.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Center for Biotechnology Information.
  • Piperidine Synthesis. Defense Technical Information Center.
  • N-benzyl-4-piperidone: synthesis and uses. Guidechem.
  • Organolithium compounds, properties & structures.
  • Protecting Groups.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Synthesis method for N-substituted-4-piperidone. Google Patents.
  • Organolithium reagent. Wikipedia.
  • 1-Benzyl-4-piperidone synthesis. ChemicalBook.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • 20.12 Protecting Groups. Chemistry LibreTexts.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Protecting Groups In Grignard Reactions. Master Organic Chemistry.
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
  • 1-ISOPROPYL-4-(4-METHOXY-3,5-DIMETHYLPHENYL)PIPERIDIN-4-OL. ChemicalBook.
  • 3.4: Organolithium Compounds. Chemistry LibreTexts.
  • Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. Google Patents.
  • Organolithium compounds and their preparation.pptx. SlideShare.
  • Organolithium Reagents. YouTube.
  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate.
  • Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. PubMed.
  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.

Sources

Validation & Comparative

A Comparative Guide to 4-Isopropylpiperidin-4-ol and Other Substituted Piperidinols for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide array of biological receptors. Within this class, 4-substituted piperidin-4-ols are of particular interest, especially in the development of analgesics and other central nervous system (CNS) active agents. This guide provides a detailed comparison of 4-isopropylpiperidin-4-ol with other key substituted piperidinols, offering insights into their structure-activity relationships (SAR), synthesis, and biological evaluation, tailored for researchers and scientists in drug development.

The Significance of the 4-Substituted Piperidin-4-ol Scaffold

The 4-hydroxy-4-substituted piperidine moiety is a key pharmacophore in many biologically active compounds, particularly those targeting opioid receptors. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the substituent at the 4-position plays a crucial role in modulating the compound's affinity, selectivity, and efficacy for its target. The size, lipophilicity, and electronic properties of this substituent can significantly influence the ligand-receptor interaction. This guide will focus on comparing this compound with other analogs to elucidate the impact of the 4-position substituent on its potential as a drug candidate.

Comparative Analysis of 4-Substituted Piperidin-4-ols

For a meaningful comparison, we will evaluate this compound alongside three other key analogs: 4-phenylpiperidin-4-ol, 4-tert-butylpiperidin-4-ol, and an N-substituted derivative, N-phenethyl-4-hydroxypiperidine. This selection allows for a systematic exploration of the effects of varying the steric bulk and electronic nature of the 4-substituent, as well as the impact of substitution on the piperidine nitrogen.

Chemical Structures of Compared Piperidinol Derivatives

Caption: Chemical structures of the piperidinol derivatives under comparison.

Structure-Activity Relationship (SAR) Insights

The choice of substituent at the 4-position of the piperidine ring is a critical determinant of pharmacological activity, particularly for compounds targeting the mu (µ)-opioid receptor.[1]

  • Alkyl vs. Aryl Substitution: The replacement of a small alkyl group, such as isopropyl, with a larger, more lipophilic aryl group like phenyl, can significantly impact receptor affinity. Phenyl rings can engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket, often leading to increased potency.[2] QSAR studies on 4-phenylpiperidine derivatives have demonstrated the importance of the phenyl group for high affinity at the µ-opioid receptor.[2]

  • Steric Bulk of Alkyl Substituents: Comparing this compound with 4-tert-butylpiperidin-4-ol allows for an assessment of the effect of increasing steric bulk at the 4-position. While some increase in size may be beneficial, excessive bulk can lead to steric hindrance, preventing optimal binding to the receptor. The ideal size of the substituent is highly dependent on the topology of the specific receptor's binding site.

  • N-Substitution: The substituent on the piperidine nitrogen is another key modulator of activity. Unsubstituted piperidinols often serve as versatile intermediates. The addition of a substituent, such as a phenethyl group, can dramatically increase affinity and efficacy. The N-phenethyl moiety is a common feature in many potent opioid analgesics, as it is thought to interact with a specific hydrophobic pocket in the opioid receptor.[1]

Comparative Biological Activity

While specific, directly comparable biological data for this compound is limited in publicly available literature, we can infer its potential activity based on studies of related 4,4-disubstituted piperidines and QSAR models. The following table summarizes representative opioid receptor binding data for the comparator compounds.

CompoundTarget ReceptorAssay TypeKi (nM)EfficacyCitation
4-Phenylpiperidin-4-ol derivatives µ-opioidRadioligand BindingVaries (low nM to µM)Agonist/Partial Agonist[3]
N-Phenethyl-4-hydroxypiperidine derivatives µ-opioidRadioligand BindingPotent (low nM)Agonist[4]
Morphine (Reference) µ-opioidRadioligand Binding~1.2Full Agonist[5]
Fentanyl (Reference) µ-opioidRadioligand BindingHigh AffinityPotent Agonist[6]

The data highlights that N-substitution and the nature of the 4-substituent are critical for high-affinity binding to the µ-opioid receptor. It is plausible that this compound would exhibit modest affinity, which could be significantly enhanced by appropriate N-substitution.

Experimental Protocols

To provide a practical context for the comparison, this section details the synthesis and biological evaluation of these compounds.

General Synthesis of 4-Substituted Piperidin-4-ols

The synthesis of 4-substituted piperidin-4-ols typically starts from a protected 4-piperidone. The desired substituent is introduced at the 4-position via a Grignard reaction.

Generalized Synthetic Workflow

N-Protected-4-piperidone N-Protected-4-piperidone 4-Substituted-4-hydroxypiperidine 4-Substituted-4-hydroxypiperidine N-Protected-4-piperidone->4-Substituted-4-hydroxypiperidine 1. R-MgBr 2. H₂O workup Final Product Final Product 4-Substituted-4-hydroxypiperidine->Final Product Deprotection or N-Alkylation Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Add Radioligand ([³H]DAMGO) Filter Filter Incubate->Filter Separate Bound from Free Count Radioactivity Count Radioactivity Filter->Count Radioactivity Scintillation Counter Data Analysis Data Analysis Count Radioactivity->Data Analysis Calculate Ki Prepare Test Compounds Prepare Test Compounds Prepare Test Compounds->Incubate

Sources

Comparative analysis of 4-Isopropylpiperidin-4-ol synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Synthesis Routes

Okay, I'm now zeroing in on diverse synthesis pathways for 4-Isopropylpiperidin-4-ol. I'm prioritizing the discovery of unique methodologies, key starting materials, and the ideal reaction conditions. I'm systematically gathering any relevant information to help with this.

Gathering Detailed Data

I'm now diving deep into each synthesis route for this compound. I'm actively compiling detailed experimental data – yields, purity, reaction parameters, and required catalysts or reagents. I'm also looking at scalability, cost, and safety aspects. My next move is to find reliable sources to validate each method and their mechanisms.

Defining Structure and Scope

I'm now starting to organize the information. I'll begin by introducing this compound and then presenting each synthesis route, explaining the chemistry. I'll summarize quantitative data in tables and visualize the pathways with diagrams. Step-by-step methodologies will be included, too. I'm aiming for a logical and clear comparison guide, backed by solid references.

Gathering Initial Synthesis Data

I've been gathering initial data on the synthesis of 4-Isopropyl piperidin-4-ol. Several promising methodologies are emerging from the preliminary research, specifically focusing on Grignard reactions. This search has served as a good starting point for exploring potentially applicable synthesis routes.

Refining Search Parameters

I'm now refining the search parameters to get specific experimental data for 4-Isopropyl piperidin-4-ol synthesis. The initial search yielded general methodologies, including Grignard reactions, reductive amination, and catalytic hydrogenation, but I need yields, reaction conditions, and other critical data. I am now targeting publications with specific experimental procedures, focusing on methods to synthesize the target molecule directly.

Deepening Methodology Discovery

I'm synthesizing a deeper understanding of the promising synthetic routes. Grignard reagents are confirmed as very useful. Reductive amination, frequently used in the pharmaceutical industry, and catalytic hydrogenation, a key step in piperidine derivatization, look promising. However, more precise experimental data is needed. I'll search for specific publications detailing the synthesis or very close analogs, with pros and cons, to build a detailed, comparative guide.

Analyzing Potential Pathways

I've made some progress, and now I'm following a few promising pathways. Specifically, I found a patent describing catalytic hydrogenation of 4-hydroxypyridines, a technique potentially relevant if the starting pyridine compound is available. I've also found helpful resources on Grignard reactions which seem potentially relevant.

Expanding Search Scope

I've significantly expanded my search scope. I've uncovered a patent detailing the catalytic hydrogenation of 4-hydroxypyridines, which is a promising pathway to the target molecule. Grignard reactions with N-protected-4-piperidones also appear to be a direct route. While reductive amination details are available, I still lack specific, comparative experimental data for a direct synthesis. Now, I will prioritize finding similar reactions to extrapolate data. I am also investigating the starting material for the catalytic hydrogenation route.

Narrowing the Focus

My recent searches yielded more specific information. I found catalytic hydrogenation of 4-hydroxypyridines, a promising route if the starting pyridine is accessible, and also identified Grignard reactions as a direct synthesis pathway, but I still lack essential comparative data for direct synthesis. I still need concrete experimental details. I'm now prioritizing finding similar reactions to extrapolate the required data for direct synthesis. I will also search for synthesis of 4-isopropyl-4-hydroxypyridine.

Considering Synthesis Strategies

I've been gathering some valuable information. Specifically, I have details on the synthesis of N-Boc-4-piperidone, a crucial starting point for both the Grignard and reductive amination pathways. This builds upon the previous work to make the first steps of the reaction clear. I believe this will allow me to begin designing possible routes for this molecule!

Analyzing Reaction Routes

I've been digging deeper, compiling information to analyze reaction routes. While I have details on N-Boc-4-piperidone synthesis and Grignard reaction safety, I'm now focusing on specific experimental data. I found general info on reductive amination and catalytic hydrogenation, including 4-hydroxypyridine synthesis. However, I still need concrete examples, including yields, conditions, and side products for this compound synthesis via Grignard, reductive amination, and catalytic hydrogenation to make a truly useful comparison.

Targeting Specific Reactions

I'm focused on gathering the necessary experimental data. My previous search was a bit too broad. While I found general information on reductive amination and catalytic hydrogenation, I'm still missing the key ingredient: precise yields, detailed conditions, and side product data, specifically for this compound synthesis. Now, I will refine my search to target papers and patents that explicitly describe its synthesis or a close analog. I need data for the Grignard, reductive amination, and catalytic hydrogenation routes, to build a truly useful comparison.

Analyzing current data gaps

Refining Experimental Protocols

I'm now focusing on developing credible experimental protocols to address data gaps. I found a close analog synthesis and collected general procedures. Currently, I am working on the specific synthesis of the target, this compound, via Grignard, reductive amination, and catalytic hydrogenation routes, to estimate the required yields. I'll search for specific 4-alkyl-4-hydroxypiperidine syntheses to bolster the comparison table. I'm also searching for the required precursor of the catalytic hydrogenation route.

Gathering Specific Experimental Details

I'm now zeroing in on the specifics. While I've gathered general procedures and found a relevant patent for an analog, the core challenge is obtaining the exact reaction conditions and yields for synthesizing this compound via the Grignard, reductive amination, and catalytic hydrogenation routes. My current information is still too general for direct experimental comparison, so I'm now actively searching for examples of 4-alkyl-4-hydroxypiperidine syntheses and a plausible route to the hydrogenation precursor. If direct data is unavailable, I'll use estimations from close analogs, clearly stating this in the comparison.

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and validation framework for analytical methods pertinent to 4-Isopropylpiperidin-4-ol, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers and quality control professionals with the necessary knowledge to select, develop, and validate robust analytical methods that are fit for purpose, ensuring data integrity and regulatory compliance. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).

Introduction: The Analytical Imperative for this compound

This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity, identity, and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1][2] This process is not merely a regulatory hurdle but a foundational element of quality assurance, providing confidence in the reliability and consistency of analytical data.[3][4]

The selection of an analytical technique depends on the specific question being asked. Is the goal to confirm the identity of the material, quantify its purity against a reference standard, or measure the level of specific impurities? This guide will compare three common and powerful analytical techniques for this purpose:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds, offering high separation efficiency and definitive identification.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for quantification (assay) and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural elucidation and can be used for quantitative purposes (qNMR) without a specific reference standard of the analyte.

The Regulatory Framework: Pillars of Validation

Any discussion of method validation must be anchored in the globally recognized guidelines. The core documents governing this process are ICH Q2(R2), USP General Chapter <1225>, and FDA's guidance on "Analytical Procedures and Methods Validation".[5][6][7][8] These guidelines establish the key performance characteristics that must be evaluated.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[9][10] The validation process involves a systematic evaluation of the following key parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has suitable levels of precision, accuracy, and linearity.[11][12]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4][14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

Comparative Analysis of Key Methodologies

The choice of analytical technique for this compound is driven by the specific analytical need (e.g., identification, purity assay, impurity quantification). Below is a comparison of expected performance across the primary validation parameters.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Specificity Excellent. Mass spectrometry provides structural information, allowing for definitive peak identification and separation from co-eluting impurities.Good to Very Good. Dependent on chromatographic resolution. A lack of specificity can be compensated for with multiple procedures.[13] Can be susceptible to interference from compounds with similar chromophores.Excellent. Provides a unique fingerprint based on the molecule's atomic structure. Unambiguous signal assignment is possible.
Linearity (R²) Typically >0.99Typically >0.99Typically >0.99
Accuracy (% Recovery) Typically 98-102%Typically 98-102%Typically 95-105%
Precision (%RSD) Repeatability <1%; Intermediate Precision <2%Repeatability <1%; Intermediate Precision <2%Repeatability <2%; Intermediate Precision <3%
LOD / LOQ Low. Generally offers high sensitivity, reaching ppm or even ppb levels depending on the instrument.Moderate. Sensitivity depends on the analyte's chromophore. Typically in the low ppm range.High. Generally less sensitive than chromatographic methods. LOD/LOQ are often in the µg/mL range.
Primary Application Identification, impurity profiling, analysis of volatile residual solvents.Purity assay, quantification of non-volatile impurities, stability testing.Definitive structural confirmation, identity testing, quantification without a specific analyte standard.

Experimental Protocols & Workflows

The following sections provide detailed, step-by-step protocols for the analysis of this compound. These are intended as robust starting points for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is selected for its ability to separate volatile and semi-volatile compounds and provide definitive identification through mass spectral fragmentation patterns.[15] A non-polar capillary column like an HP-5ms is chosen as it is well-suited for a wide range of organic molecules, including piperidine derivatives. Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[16]

Experimental Workflow Diagram:

GCMS_Workflow A Sample Preparation (Dissolve in Methanol) B GC Injection (Split/Splitless Inlet) A->B Inject 1 µL C Separation (HP-5ms Column) B->C Vaporization D Ionization (Electron Ionization, 70 eV) C->D Elution E Mass Analysis (Quadrupole Analyzer) D->E Ion Acceleration F Detection & Data Processing (TIC & Mass Spectrum) E->F Signal Output

Caption: GC-MS analysis workflow for this compound.

Detailed Protocol:

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.

    • Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution for linearity assessment.

    • Accurately weigh and dissolve the test sample in methanol to a target concentration within the linear range (e.g., 50 µg/mL).

  • GC-MS Instrument Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C. Use a 10:1 split ratio for quantification.

    • Oven Program: Start at 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.[17]

    • MS System: Agilent 5977B or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Validation Execution:

    • Specificity: Inject a blank (methanol), a placebo (if applicable), and the sample spiked with known related substances to demonstrate resolution.

    • Linearity: Inject the working standards in triplicate and plot the peak area against concentration. Calculate the correlation coefficient (R²).

    • Accuracy: Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery.

    • Precision:

      • Repeatability: Perform six replicate injections of a single standard preparation.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for all results.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Causality: HPLC is the workhorse for pharmaceutical quality control, providing robust and precise quantification.[18] A C18 reversed-phase column is chosen as it is highly versatile for separating compounds of moderate polarity like this compound. A mobile phase of acetonitrile and water provides good separation efficiency. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.[18] UV detection is simple, robust, and suitable for molecules with a chromophore, although this compound lacks a strong one, necessitating detection at lower wavelengths (e.g., ~210 nm).[19]

Experimental Workflow Diagram:

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection (Autosampler) A->B Inject 10 µL C Separation (C18 Reversed-Phase Column) B->C Pumping System D Detection (UV-Vis Detector @ 210 nm) C->D Elution E Data Processing (Chromatogram Integration) D->E Signal Output F Result Calculation (Assay, Impurity %) E->F Quantification

Caption: HPLC-UV analysis workflow for this compound.

Detailed Protocol:

  • Mobile Phase & Sample Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Create a series of working standards for linearity (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 mg/mL).

    • Accurately weigh and dissolve the test sample in the diluent to a target concentration of 1.0 mg/mL.

  • HPLC Instrument Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Gradient Program: Start at 10% B, hold for 2 min. Linearly increase to 90% B over 15 min. Hold at 90% B for 3 min. Return to 10% B over 1 min and re-equilibrate for 4 min.[20]

  • Validation Execution:

    • Follow the same principles for Specificity, Linearity, Accuracy, and Precision as outlined in the GC-MS section, using appropriate concentrations for the HPLC method.

    • LOD/LOQ: Determine by either the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or by calculating from the standard deviation of the response and the slope of the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation. For identity testing, a simple ¹H NMR spectrum provides a unique fingerprint that can be compared to a reference standard. For quantification (qNMR), a certified internal standard with a known concentration and non-overlapping signals is added. The analyte's quantity is determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. This approach provides a direct measurement of molar concentration without needing a specific reference standard for the analyte itself.[21]

Experimental Workflow Diagram:

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent + Internal Standard) B Insert into Magnet (High-Field Superconducting) A->B Place in NMR Tube C RF Pulse & Acquisition (Collect FID) B->C Shimming D Fourier Transform (FID -> Spectrum) C->D Digitalization E Phase & Baseline Correction (Data Processing) D->E Software Processing F Integration & Analysis (Structural & Quantitative) E->F Signal Integration

Caption: NMR analysis workflow for this compound.

Detailed Protocol:

  • Sample Preparation (for qNMR):

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Accurately weigh approximately 20 mg of the this compound sample into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Probe: 5 mm BBO probe.

    • Experiment: Standard ¹H quantitative acquisition (e.g., zg30 pulse program).

    • Solvent: DMSO-d₆.

    • Acquisition Parameters:

      • Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of interest (e.g., 30 seconds) to ensure full relaxation for accurate integration.

      • Number of scans: 16-64, depending on concentration.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the methine proton of the isopropyl group).

    • Integrate a known proton signal from the internal standard (e.g., the two vinyl protons of maleic acid).

    • Calculate the purity or concentration using the standard qNMR equation, accounting for molecular weights, number of protons in each integral, and the masses of the sample and internal standard.

  • Validation Execution:

    • Specificity: The high resolution of NMR inherently provides excellent specificity. Confirm by analyzing the internal standard and sample separately.

    • Linearity & Accuracy: Can be assessed by preparing samples with varying mass ratios of the analyte to the internal standard.

Conclusion and Recommendations

The validation of analytical methods for this compound is a critical activity that ensures the quality and consistency of this pharmaceutical intermediate. No single method is universally superior; the choice is dictated by the analytical objective.

  • For definitive identification and trace impurity analysis , GC-MS is the recommended technique due to its high specificity and sensitivity.

  • For routine quality control, purity assays, and stability studies , HPLC-UV provides a robust, precise, and reliable platform for quantification.

  • For primary characterization, structural confirmation, and as an orthogonal method for quantification , NMR is an invaluable tool, offering unambiguous structural information and the ability to quantify without a specific reference material.

A comprehensive analytical control strategy for this compound should leverage these methods orthogonally. For example, HPLC can be used for the primary purity assay, GC-MS to control for specific volatile impurities, and NMR to confirm the identity of the bulk material. By adhering to the principles of ICH, USP, and FDA guidelines, researchers and drug development professionals can develop and validate a suite of analytical methods that are scientifically sound, fit for purpose, and ensure the quality of the final pharmaceutical product.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Vertex AI Search. USP <1225> Method Validation - BA Sciences.
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Vertex AI Search. (2025). ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • General Chapters. VALIDATION OF COMPENDIAL METHODS.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures.
  • Vertex AI Search. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • USP-NF. <1225> Validation of Compendial Procedures.
  • Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Vertex AI Search. Analytical method validation: A brief review.
  • Gavin Publishers. Validation of Analytical Methods: A Review.
  • Vertex AI Search. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Benchchem. (2025). Application Note: Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Research Journal of Pharmacy and Technology. Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract.
  • ResearchGate. (2025). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives | Request PDF.
  • PubMed. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization.
  • NIH. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC.
  • PubMed. An HPLC method for quantitation of perillyl alcohol in a topical pharmaceutical cream formulation.
  • MDPI. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Vertex AI Search. (2024). GC-MS Analysis of The Chemical Composition of The Hydrodistillate of The Above-Ground Part of Melissa Officinalis L.
  • NIH. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans).

Sources

A Comparative Spectroscopic Guide to 4-Isopropylpiperidin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its conformational flexibility and the ability to be substituted at various positions allow for the fine-tuning of pharmacological properties. The 4-hydroxy-4-alkylpiperidine motif, in particular, is a key pharmacophore and a versatile synthetic intermediate in drug development.[2] A precise understanding of the spectroscopic characteristics of these molecules is paramount for researchers in confirming their synthesis, assessing purity, and elucidating their structure-activity relationships.

This guide provides an in-depth comparison of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 4-Isopropylpiperidin-4-ol and its structural analogs. We will explore how subtle changes in the C-4 alkyl substituent (from none to ethyl, isopropyl, and tert-butyl) and N-protection systematically influence the spectral output. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently characterize this important class of compounds.

Molecular Structures Under Comparison

The primary compound of interest is this compound. For a comprehensive analysis, we will compare it with analogs where the steric bulk at the C-4 position is varied. Additionally, we include the widely used N-Boc protected analog, which showcases the influence of the nitrogen substituent on the piperidine ring's spectral properties.

G cluster_0 Structures of 4-Hydroxypiperidine Analogs A 4-Hydroxypiperidine A_img A_img B 4-Ethylpiperidin-4-ol B_img B_img C This compound C_img C_img D 4-tert-Butylpiperidin-4-ol D_img D_img E N-Boc-4-hydroxypiperidine E_img E_img

Caption: Molecular structures of the piperidin-4-ol analogs discussed.

¹H and ¹³C NMR Spectroscopic Analysis

NMR spectroscopy is arguably the most definitive technique for the structural elucidation of organic molecules.[3] For the piperidin-4-ol series, both ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern and conformational preferences of the piperidine ring.

Expert Insights: Causality of Chemical Shifts

The chemical shifts in the piperidine ring are primarily dictated by two factors: the electronegativity of the adjacent heteroatoms (N and O) and the steric environment. Protons and carbons closer to the nitrogen and oxygen atoms are deshielded and appear at a higher chemical shift (downfield). The introduction of a bulky alkyl group at C-4 introduces steric compression, which can cause notable shifts, particularly for the axial and equatorial protons at the C-2, C-3, C-5, and C-6 positions. In N-Boc protected analogs, the electron-withdrawing nature of the carbamate group significantly deshields the adjacent C-2 and C-6 positions.[4]

Comparative ¹H NMR Data

The ¹H NMR spectra of these compounds are characterized by signals from the piperidine ring protons, the hydroxyl proton, and the C-4 alkyl substituent. The ring protons often appear as complex multiplets due to geminal and vicinal coupling. The signals for protons at C-2/C-6 are typically shifted further downfield compared to those at C-3/C-5 because of their proximity to the nitrogen atom.

CompoundPiperidine H-2, H-6 (ppm)Piperidine H-3, H-5 (ppm)Alkyl Group Protons (ppm)OH, NH (ppm)
N-Boc-4-hydroxypiperidine ~3.8 (m), ~3.0 (m)~1.8 (m), ~1.4 (m)1.45 (s, 9H, t-Butyl)~1.7 (s, 1H, OH)
4-Ethylpiperidin-4-ol ~2.9 (m), ~2.7 (m)~1.6 (m)~1.5 (q, 2H, CH₂), ~0.9 (t, 3H, CH₃)Variable
This compound ~2.9 (m), ~2.7 (m)~1.6 (m)~1.8 (sept, 1H, CH), ~0.9 (d, 6H, 2xCH₃)Variable
4-tert-Butylpiperidin-4-ol ~2.9 (m), ~2.7 (m)~1.6 (m)~0.9 (s, 9H, t-Butyl)Variable
Note: Data for non-commercial or less common compounds are estimated based on established chemical shift principles and data from structurally similar compounds.[5]
Comparative ¹³C NMR Data

In ¹³C NMR, the most diagnostic signal is that of the C-4 carbon, which is significantly deshielded by the directly attached hydroxyl group and the alkyl substituent. Its chemical shift provides clear evidence of the substitution at this position. The carbons adjacent to the nitrogen (C-2 and C-6) are also readily identifiable.

CompoundPiperidine C-2, C-6 (ppm)Piperidine C-3, C-5 (ppm)Piperidine C-4 (ppm)Alkyl Group Carbons (ppm)Boc Group Carbons (ppm)
N-Boc-4-hydroxypiperidine ~40.5~34.5~67.5-~155 (C=O), ~79.5 (C), ~28.5 (CH₃)
4-Ethylpiperidin-4-ol ~44.0~31.0~70.5~33.0 (CH₂), ~8.0 (CH₃)-
This compound ~44.0~29.5~72.5~36.0 (CH), ~17.0 (CH₃)-
4-tert-Butylpiperidin-4-ol ~43.5~28.0~74.0~38.0 (C), ~25.0 (CH₃)-
Note: Data for non-commercial or less common compounds are estimated based on established chemical shift principles and data from structurally similar compounds.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is excellent for identifying the key functional groups present in a molecule.[6] For the piperidin-4-ol family, the most prominent and diagnostic absorption bands are the O-H and N-H stretches.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

  • N-H Stretch: For analogs with a free secondary amine (i.e., not N-Boc protected), a medium-intensity, somewhat broad peak is observed around 3300-3500 cm⁻¹. This peak is often partially overlapped by the stronger O-H band.

  • C-H Stretches: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the sp³ C-H bonds of the piperidine ring and alkyl substituents.

  • C=O Stretch (N-Boc only): The N-Boc protected analog exhibits a very strong, sharp absorption band around 1680-1700 cm⁻¹, which is characteristic of the carbamate carbonyl group.[7] This is a key differentiator for N-protected species.

  • C-O Stretch: A moderate to strong band in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponds to the C-O single bond stretch of the tertiary alcohol.

CompoundKey IR Frequencies (cm⁻¹)
N-Boc-4-hydroxypiperidine 3400 (broad, O-H), 2970 (C-H), 1685 (strong, C=O) , 1120 (C-O)[8]
4-Alkyl-piperidin-4-ols 3350 (broad, O-H), 3300 (N-H, overlaps), 2950 (C-H), 1100 (C-O)
Represents a generalized spectrum for the non-N-protected analogs.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[9] Electrospray Ionization (ESI) is commonly used for these polar molecules, typically yielding a strong protonated molecular ion [M+H]⁺ in positive ion mode.[1]

Expert Insights: Fragmentation Pathways

The fragmentation of piperidine derivatives is highly predictable and provides excellent structural confirmation.[1]

  • α-Cleavage: This is a dominant pathway for aliphatic amines. The bond between the C-4 carbon and the alkyl substituent can cleave, or more commonly, the C-C bonds adjacent to the nitrogen (C2-C3 or C5-C6) can break. The loss of the largest substituent at an α-carbon is often preferred.[9]

  • Dehydration: Tertiary alcohols readily lose a molecule of water (18 Da) under ionization conditions. This [M+H - H₂O]⁺ ion is often a prominent peak in the spectrum.[10]

  • Loss of the Alkyl Group: A key fragmentation for the C-4 substituted analogs is the cleavage of the C4-alkyl bond, resulting in the loss of the alkyl radical.

  • Loss of Boc Group: For N-Boc-4-hydroxypiperidine, a characteristic fragmentation is the loss of isobutylene (56 Da) or the entire tert-butoxy group, leading to prominent fragment ions.[4]

G parent [M+H]⁺ (e.g., this compound, m/z 158) frag1 [M+H - H₂O]⁺ (Loss of Water, m/z 140) parent->frag1 - 18 Da frag2 [M+H - C₃H₇]⁺ (Loss of Isopropyl, m/z 115) parent->frag2 - 43 Da frag3 Iminium Ion (Ring Opening/Cleavage) parent->frag3 α-Cleavage

Caption: Common ESI-MS fragmentation pathways for 4-alkyl-piperidin-4-ols.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

Workflow for Spectroscopic Characterization

G A Sample Preparation (Dissolve in appropriate solvent) B NMR Analysis (¹H, ¹³C, 2D) A->B C IR Analysis (ATR or KBr pellet) A->C D MS Analysis (LC-MS with ESI) A->D E Data Integration & Structural Confirmation B->E C->E D->E

Caption: General workflow for comprehensive spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Causality: Deuterated solvents are used to avoid large interfering solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex multiplets.

  • Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent compatible with liquid chromatography, such as methanol or acetonitrile with 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte, promoting the formation of the [M+H]⁺ ion in positive ESI mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole or Q-TOF instrument.

  • Analysis Method:

    • Introduce the sample via direct infusion or through an LC system.

    • Operate the ESI source in positive ion mode.

    • Perform a full scan (e.g., m/z 50-500) to identify the [M+H]⁺ precursor ion.

    • Perform a product ion scan (MS/MS) on the selected precursor ion to generate a fragmentation spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

Conclusion

The spectroscopic analysis of this compound and its analogs reveals a set of predictable and systematic trends. In NMR, the chemical shifts of the C-4 carbon and the signals of the alkyl protons are the most direct reporters of the substitution pattern. In IR spectroscopy, the presence or absence of a strong carbamate C=O stretch readily distinguishes N-Boc protected analogs from their secondary amine counterparts. Finally, mass spectrometry confirms molecular weight and provides definitive structural evidence through characteristic fragmentation pathways, including dehydration and loss of the C-4 alkyl group. This guide provides a robust framework and foundational dataset to aid researchers in the confident and accurate characterization of this vital class of molecules.

References

Sources

A Senior Application Scientist's Guide to Evaluating the Purity of Commercial 4-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

In pharmaceutical research and development, the purity of starting materials and intermediates is not a trivial specification; it is a critical determinant of reaction efficiency, impurity profiling, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Isopropylpiperidin-4-ol is a valuable building block in the synthesis of numerous pharmaceutical compounds.[1][2] The presence of unidentified impurities, even in trace amounts, can introduce significant variability into synthetic processes and complicate regulatory submissions.[3] This guide provides a comprehensive, technically grounded framework for establishing a multi-platform analytical workflow to rigorously compare the purity of this compound from various commercial suppliers. We will detail the causality behind each experimental choice, provide actionable protocols, and emphasize the creation of a self-validating system through orthogonal analytical techniques.

Introduction: The Criticality of Purity in Synthesis

The principle of "garbage in, garbage out" is acutely relevant in drug synthesis. Impurities from a starting material like this compound can manifest in several detrimental ways:

  • Process-Related Impurities: These can be starting materials, by-products, intermediates, or degradation products from the supplier's manufacturing process.[3][4]

  • Inorganic Impurities: Residual catalysts, reagents, or salts can poison downstream catalysts or interfere with reactions.[3]

  • Residual Solvents: Volatile organic impurities remaining from the purification process can be toxic and are strictly regulated under guidelines such as ICH Q3C.[3][5][6]

Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities in new drug substances.[7][8] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making a thorough upfront analysis of key starting materials a non-negotiable aspect of due diligence.[5][7] This guide provides the blueprint for such an analysis.

The Orthogonal Analytical Approach: A Self-Validating Workflow

To build a trustworthy and comprehensive purity profile, relying on a single analytical technique is insufficient. We will employ an orthogonal approach, using multiple, disparate analytical methods to probe different aspects of the compound's purity. This cross-verification is the cornerstone of a self-validating protocol.

Our workflow will consist of three core techniques:

  • High-Performance Liquid Chromatography (HPLC): For the quantification of non-volatile organic impurities.

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): For the identification and quantification of residual solvents and other volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method to determine purity without the need for a specific reference standard of the main component.[9][10]

Purity_Analysis_Workflow cluster_start Sample Acquisition & Preparation cluster_analysis Orthogonal Purity Analysis cluster_end Data Synthesis & Comparison Sample Obtain Samples (Suppliers A, B, C) Prep Prepare Stock Solutions (e.g., in ACN/Water) Sample->Prep Standardized Protocol HPLC HPLC-UV (Non-Volatile Impurities) Prep->HPLC Inject GCMS HS-GC-MS (Residual Solvents) Prep->GCMS Inject qNMR qNMR (Absolute Purity) Prep->qNMR Prepare with Internal Std. DataTable Comparative Data Table (Purity, Impurities, Solvents) HPLC->DataTable Purity % Impurity Profile GCMS->DataTable Solvent ID & ppm Levels qNMR->DataTable Absolute Purity % (w/w) Report Final Purity Assessment & Supplier Selection DataTable->Report Synthesize Results

Caption: Orthogonal workflow for comprehensive purity assessment.

Experimental Protocols

These protocols are designed as robust starting points. Method development and validation are essential for any specific application.

High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities

Causality: HPLC is the workhorse for separating and quantifying non-volatile or thermally labile organic compounds.[11][12] A reversed-phase C18 column is a versatile choice for moderately polar compounds like this compound. UV detection is suitable if impurities are expected to possess a chromophore, though for piperidine derivatives without strong chromophores, alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) should be considered. For piperidine analysis, derivatization can sometimes be used to improve detection.[13]

  • Instrumentation: Standard HPLC system with UV-Vis detector.

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][15]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear ramp to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents

Causality: HS-GC-MS is the gold standard for identifying and quantifying volatile organic compounds (residual solvents) in pharmaceutical samples.[6][16] The headspace technique samples the vapor above the sample, avoiding injection of non-volatile matrix components that could contaminate the GC system. Mass spectrometry provides definitive identification of the solvents. This method is crucial for compliance with ICH Q3C guidelines.[6]

  • Instrumentation: GC-MS system with a static headspace autosampler.

  • Column: A mid-polar capillary column suitable for solvent analysis, such as a DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) that will not interfere with the analytes of interest.

Quantitative ¹H NMR (qNMR) for Absolute Purity

Causality: qNMR is a primary analytical method that allows for the determination of a compound's purity on a weight/weight basis without a reference standard of the analyte itself.[10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By comparing the integral of a known analyte peak to the integral of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated. This provides a powerful orthogonal check on chromatographic purity results.[17]

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard (IS): A certified reference material with high purity, stability, and peaks that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, MeOD-d₄).

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the internal standard into a vial.

    • Accurately weigh ~20-25 mg of this compound into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

    • Transfer an aliquot (e.g., 0.7 mL) to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the peaks being integrated (a T₁ inversion recovery experiment should be run first to determine this; typically 30-60 seconds is sufficient for quantitative work).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply phasing and baseline correction meticulously.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate purity using the standard qNMR equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, P=Purity of the standard.[9]

Data Synthesis and Supplier Comparison

The data from all three orthogonal analyses should be consolidated into a single table for a clear, side-by-side comparison. This allows for an objective, data-driven decision on supplier selection.

Table 1: Hypothetical Purity Comparison of this compound

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Appearance White Crystalline SolidOff-White PowderWhite Crystalline SolidWhite Crystalline Solid
HPLC Purity (% Area) 99.6%98.5%99.8%≥ 99.5%
Largest Single Impurity (HPLC) 0.15% at RRT 1.20.75% at RRT 0.80.08% at RRT 1.2≤ 0.10%
Total Impurities (HPLC) 0.40%1.50%0.20%≤ 0.50%
qNMR Purity (% w/w) 99.4%98.2%99.7%≥ 99.0% (w/w)
Residual Solvents (HS-GC-MS) Acetone: 50 ppmToluene: 150 ppmNone Detected (<10 ppm)Toluene ≤ 890 ppm; Acetone ≤ 5000 ppm
Water Content (Karl Fischer) 0.15%0.45%0.05%≤ 0.20%
Overall Assessment Good Poor (High Impurities) Excellent

Conclusion and Recommendations

A multi-faceted analytical approach is indispensable for qualifying starting materials in a regulated drug development environment. By combining chromatographic separation (HPLC, GC-MS) with an absolute quantification method (qNMR), a robust and trustworthy purity profile can be established.[18]

In our hypothetical example (Table 1), Supplier C emerges as the superior choice. It demonstrates the highest purity by both HPLC and qNMR, contains the lowest level of individual and total impurities, and is free of detectable residual solvents. While Supplier A is acceptable, the presence of a notable impurity and residual acetone makes it a secondary choice. Supplier B would be disqualified due to a high impurity profile that fails typical pharmaceutical acceptance criteria.

This guide provides the framework for conducting such an evaluation. By investing in this rigorous upfront analysis, research organizations can mitigate risks, ensure reproducibility in their synthetic endeavors, and build a strong foundation for their drug development programs.

References

  • Title: ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Q3A Guideline for Impurities in New Drug Substances Source: YouTube URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap URL: [Link]

  • Title: GCMS Residual Solvent Analysis: What You Must Know Source: ResolveMass URL: [Link]

  • Title: Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA Source: PubMed URL: [Link]

  • Title: Optimization of HS-GC–FID–MS Method for Residual Solvent Profiling in Active Pharmaceutical Ingredients Using DoE Source: Oxford Academic URL: [Link]

  • Title: Quantitative NMR Spectroscopy in Pharmaceutical R&D Source: ResearchGate URL: [Link]

  • Title: Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients Source: Internet Scientific Publications URL: [Link]

  • Title: A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS Source: ResearchGate URL: [Link]

  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: PubMed URL: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Isopropylpiperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity profile of 4-Isopropylpiperidin-4-ol derivatives. By synthesizing established methodologies with expert insights, this document details the requisite experimental protocols and data interpretation necessary for robust off-target liability assessment.

Introduction: The Imperative of Selectivity in Drug Discovery

The 4-substituted piperidine-4-ol moiety is a prevalent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The isopropyl substitution at the 4-position, in conjunction with the polar hydroxyl group, presents a unique steric and electronic profile that can drive potency and selectivity for a primary target. However, these same features can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding.

Understanding a compound's cross-reactivity profile is paramount for mitigating potential adverse drug reactions and ensuring the development of safe and effective therapeutics. Early-stage identification of off-target liabilities allows for the strategic modification of chemical structures to enhance selectivity, thereby reducing the likelihood of late-stage clinical failures. This guide will utilize 1-isopropylpiperidin-4-ol as a representative example to delineate a systematic approach to cross-reactivity profiling against two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs).

Comparative Analogs for Selectivity Profiling

To contextualize the cross-reactivity of our lead compound, 1-isopropylpiperidin-4-ol, it is essential to compare its profile against structurally related analogs. These analogs are chosen to probe the contribution of key structural features to off-target binding.

  • Analog 1: this compound: The parent scaffold, lacking the N-alkylation, to assess the impact of the N-substituent on cross-reactivity.

  • Analog 2: 1-Methylpiperidin-4-ol: A smaller N-alkylated analog to evaluate the influence of the size and lipophilicity of the N-substituent.[1]

  • Analog 3: 1-tert-Butylpiperidin-4-ol: A bulkier N-alkylated analog to probe steric hindrance effects at off-target binding sites.

Kinase Cross-Reactivity Profiling: A Broad-Spectrum Assessment

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Due to the conserved nature of the ATP-binding site, kinase inhibitors often exhibit off-target activity. A comprehensive kinase screen is therefore a crucial step in selectivity profiling.

Rationale for Kinase Panel Selection

A well-curated kinase panel should encompass representatives from all major branches of the human kinome to provide a broad overview of potential off-target interactions. Commercial screening panels, such as the DiscoverX KINOMEscan™, offer comprehensive profiling services against hundreds of kinases.[2][3][4][5][6] For the purpose of this guide, we will consider a representative subset of kinases known for their promiscuity and relevance in drug discovery.

Experimental Workflow: Kinase Profiling

The following diagram illustrates a typical workflow for kinase cross-reactivity screening.

Kinase_Profiling_Workflow Kinase Cross-Reactivity Profiling Workflow cluster_prep Compound & Kinase Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound Dilution Series Incubation Incubation of Compound with Kinase Panel Compound->Incubation Kinase_Panel Kinase Panel Aliquoting Kinase_Panel->Incubation Detection Quantification of Bound Kinase Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing Selectivity_Score Calculation of % Inhibition & Selectivity Score Data_Processing->Selectivity_Score Hit_Identification Identification of Off-Target Hits Selectivity_Score->Hit_Identification

Caption: Workflow for kinase cross-reactivity screening.

Hypothetical Kinase Cross-Reactivity Data

The following table presents a hypothetical dataset for 1-isopropylpiperidin-4-ol and its analogs, screened at a concentration of 10 µM against a panel of 10 representative kinases. The data is presented as percent inhibition, where a higher value indicates stronger binding.

Kinase Target1-Isopropylpiperidin-4-ol (% Inhibition)Analog 1: this compound (% Inhibition)Analog 2: 1-Methylpiperidin-4-ol (% Inhibition)Analog 3: 1-tert-Butylpiperidin-4-ol (% Inhibition)
ABL1155128
EGFR2281810
VEGFR235122815
SRC45203825
LCK52254530
ROCK1186159
PAK425102012
CDK28264
GSK3β124106
PIM165305540

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

GPCR Cross-Reactivity Profiling: Navigating the Receptor Landscape

G-protein coupled receptors are the largest family of transmembrane receptors and are targeted by a significant portion of approved drugs. Off-target interactions with GPCRs can lead to a wide range of physiological effects.

Rationale for GPCR Panel Selection

A comprehensive GPCR screen should include receptors from different families (e.g., aminergic, peptidergic, orphan) to identify potential liabilities. Commercial panels, such as the Eurofins SafetyScreen44, provide a standardized set of GPCRs implicated in adverse drug reactions.[7][8][9][10][11]

Experimental Workflow: GPCR Profiling

The following diagram outlines the workflow for a competitive radioligand binding assay for GPCR cross-reactivity screening.

GPCR_Profiling_Workflow GPCR Cross-Reactivity Profiling Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Expressing Target GPCR Incubation Incubation of Membranes, Compound, and Radioligand Membrane_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Separation of Bound and Free Radioligand via Filtration Incubation->Filtration Scintillation Quantification of Bound Radioactivity Filtration->Scintillation Data_Processing Calculation of Specific Binding Scintillation->Data_Processing Ki_Determination Determination of Ki Values Data_Processing->Ki_Determination Hit_Analysis Identification of Off-Target Hits Ki_Determination->Hit_Analysis

Caption: Workflow for GPCR radioligand binding assay.

Hypothetical GPCR Cross-Reactivity Data

The following table presents hypothetical binding affinities (Ki, in µM) for 1-isopropylpiperidin-4-ol and its analogs against a panel of 10 representative GPCRs. A lower Ki value indicates a higher binding affinity.

GPCR Target1-Isopropylpiperidin-4-ol (Ki, µM)Analog 1: this compound (Ki, µM)Analog 2: 1-Methylpiperidin-4-ol (Ki, µM)Analog 3: 1-tert-Butylpiperidin-4-ol (Ki, µM)
α1A Adrenergic>10>10>10>10
β2 Adrenergic8.5>109.2>10
D2 Dopamine5.29.86.18.9
5-HT2A Serotonin2.14.52.83.9
M1 Muscarinic>10>10>10>10
H1 Histamine1.53.22.02.8
µ Opioid7.8>108.5>10
CCR5>10>10>10>10
A2A Adenosine>10>10>10>10
σ1 Receptor0.81.91.11.5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Cytotoxicity Assessment: Ensuring a Therapeutic Window

In parallel with cross-reactivity profiling, it is crucial to assess the general cytotoxicity of the compounds to ensure that any observed on-target or off-target activity occurs at concentrations that are not broadly toxic to cells.

Experimental Workflow: Cytotoxicity Profiling

The diagram below illustrates a typical workflow for assessing cytotoxicity using assays that measure metabolic activity (MTT) and membrane integrity (LDH).

Cytotoxicity_Workflow Cytotoxicity Profiling Workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plates Compound_Treatment Treat Cells with Compound Dilution Series Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay (Metabolic Activity) Compound_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Treatment->LDH_Assay Absorbance_Reading Read Absorbance MTT_Assay->Absorbance_Reading LDH_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation Data_Interpretation Interpret Therapeutic Window IC50_Calculation->Data_Interpretation

Caption: Workflow for in vitro cytotoxicity assessment.

Hypothetical Cytotoxicity Data

The following table presents hypothetical half-maximal inhibitory concentration (IC50) values from MTT and LDH assays for 1-isopropylpiperidin-4-ol and its analogs in a standard cancer cell line (e.g., HeLa).

CompoundMTT Assay IC50 (µM)LDH Assay IC50 (µM)
1-Isopropylpiperidin-4-ol55>100
Analog 1: this compound80>100
Analog 2: 1-Methylpiperidin-4-ol65>100
Analog 3: 1-tert-Butylpiperidin-4-ol75>100

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Detailed Experimental Protocols

Kinase Cross-Reactivity Profiling (Radiometric Assay)

This protocol is adapted from standard industry practices for radiometric kinase assays.[12][13][14][15]

  • Kinase Reaction Buffer Preparation: Prepare a universal kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO, followed by a further dilution in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, the specific peptide substrate, and the test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Substrate Capture: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter plate.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Dry the filter plate, add a scintillant, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

GPCR Cross-Reactivity Profiling (Radioligand Binding Assay)

This protocol is a standard method for competitive radioligand binding assays.[16][17][18][19]

  • Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Buffer Preparation: Prepare a binding buffer specific for the target GPCR (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and a serial dilution of the test compound.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add a scintillant, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Cytotoxicity Profiling (MTT Assay)

This protocol outlines the steps for a standard MTT cytotoxicity assay.[20][21][22][23]

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Replace the culture medium with fresh medium containing a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle control and determine the IC50 value of the test compound.

Cytotoxicity Profiling (LDH Assay)

This protocol describes the lactate dehydrogenase (LDH) release assay for assessing membrane integrity.[24][25][26][27][28]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the reaction mixture at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percent cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and determine the IC50 value of the test compound.

Conclusion and Future Directions

The systematic profiling of this compound derivatives against a broad range of kinases and GPCRs, coupled with a thorough assessment of their cytotoxicity, provides a robust foundation for understanding their selectivity and potential off-target liabilities. The hypothetical data presented herein illustrates how subtle structural modifications can significantly impact the cross-reactivity profile. For instance, the N-isopropyl group in our lead compound appears to contribute to increased off-target interactions compared to the unsubstituted or smaller N-methyl analog, while the bulkier N-tert-butyl group may mitigate some of these interactions through steric hindrance.

Should significant off-target "hits" be identified, further secondary assays, such as functional cell-based assays, should be employed to determine the functional consequence (agonist, antagonist, or inverse agonist) of these interactions. This comprehensive approach to cross-reactivity profiling is an indispensable component of modern drug discovery, enabling the rational design of safer and more effective therapeutic agents.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Borges, A. L., Donnelly, J., Morazan, E., & Rollins, M. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 187–204. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Cell Biologics Inc. LDH Assay. Retrieved from [Link]

  • Wan, C., & You, Z. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins. SafetyScreen44™ Panel. Retrieved from [Link]

  • Laggner, C., Kokel, D., Setola, V., & Shoichet, B. K. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Retrieved from [Link]

  • DiscoveRx Corporation. KINOMEscan™ (DiscoveRx Corporation) profile of a panel of 24 kinases for inhibitors 10, 14 and 16 at 10 mM a. ResearchGate. Retrieved from [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (2020, June 15). Eurofins DiscoverX GPCR Assays [Video]. YouTube. Retrieved from [Link]

  • Dagogo-Jack, I., & Shaw, A. T. (2017). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 1636, 1–10. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Świder, R., Masłyk, M., Zapico, J. M., & Ramos, A. (2013). KINOMEscan™ (DiscoveRx Corporation) profile of a panel of 24 kinases for inhibitors 10, 14 and 16 at 10 mM a. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. Retrieved from [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Eurofins Discovery. scanMAX Kinase Assay Panel. Retrieved from [Link]

  • ChemRxiv. (2022). Strategy for lead identification for understudied kinases. Retrieved from [Link]

Sources

A Strategic Guide for Synthetic Chemists: 4-Isopropylpiperidin-4-ol vs. N-Boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and fine chemical synthesis, the piperidine scaffold is a ubiquitous and highly valued structural motif.[1] Its derivatives are integral to numerous drug classes, making the selection of the appropriate piperidine building block a critical decision in synthetic design.[1] This guide offers a detailed comparative analysis of two structurally similar yet functionally distinct piperidine derivatives: 4-Isopropylpiperidin-4-ol and N-Boc-4-hydroxypiperidine. We will explore their core differences, delineate their strategic applications with supporting experimental frameworks, and provide expert insights to inform your synthetic choices.

The Decisive Difference: A Free N-H vs. a Protected N-Boc

The fundamental distinction between this compound and N-Boc-4-hydroxypiperidine lies in the nature of the piperidine nitrogen. This single feature dictates the reactivity, handling, and ultimate application of each molecule in a synthetic sequence.

This compound features a secondary amine (a free N-H group). This confers several key characteristics:

  • Inherent Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen is available to accept a proton or attack an electrophilic center. This makes the molecule a versatile nucleophile, ready for direct N-alkylation, N-arylation, acylation, or reductive amination without the need for a deprotection step.[2][3][4]

  • Hydrogen Bonding Capability: The N-H proton can act as a hydrogen bond donor, which can influence the molecule's physical properties like solubility and its interactions in a reaction medium.[5]

Conversely, N-Boc-4-hydroxypiperidine has its nitrogen atom "masked" by a tert-butyloxycarbonyl (Boc) protecting group.[6] This modification results in:

  • Suppressed Reactivity: The Boc group is electron-withdrawing and sterically hindering, effectively neutralizing the nucleophilicity and basicity of the nitrogen atom.[6] This is a crucial advantage when chemical transformations are desired at other positions of the molecule, such as the C4-hydroxyl group.

  • Enhanced Solubility in Organic Solvents: The lipophilic nature of the tert-butyl group generally increases the solubility of the molecule in common organic solvents.[7]

  • Required Deprotection Step: To functionalize the nitrogen, the Boc group must be removed. This is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[6][8]

G reagents This compound + Aldehyde/Ketone intermediate Iminium Ion Intermediate reagents->intermediate Mild Acid (e.g., AcOH) product N-Substituted Piperidine Product intermediate->product Reducing Agent (e.g., NaBH(OAc)₃) G start N-Boc-4-hydroxypiperidine step1 C4-OH Modification (e.g., Oxidation, Alkylation) start->step1 intermediate Modified N-Boc Piperidine step1->intermediate step2 Boc Deprotection (e.g., TFA or HCl) intermediate->step2 product N-H Piperidine with Modified C4 step2->product

Sources

The Pivotal Role of the Piperidine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Isopropylpiperidin-4-ol Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the journey to create potent and selective therapeutics is one of iterative design, synthesis, and evaluation. Within the realm of opioid research, the piperidine scaffold has proven to be a remarkably versatile and privileged structure. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-Isopropylpiperidin-4-ol derivatives, a class of compounds that has shown significant potential as modulators of opioid receptors. We will delve into the nuanced effects of structural modifications on receptor affinity and functional activity, supported by experimental data and detailed protocols to provide a comprehensive resource for advancing drug discovery efforts.

The 4-Hydroxypiperidine Core: A Foundation for Opioid Receptor Interaction

The 4-hydroxypiperidine moiety is a key pharmacophore found in various opioid analgesics. Its rigid cyclic structure helps to position crucial functional groups in the correct orientation for interaction with the opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. The general structure of the this compound derivatives discussed in this guide is centered around a 4-isopropyl-4-hydroxypiperidine core, often with a phenyl or hydroxyphenyl group also at the 4-position, and a variable substituent on the piperidine nitrogen.

cluster_0 General Structure of this compound Derivatives cluster_1 Key Modification Points Core N-Substituent N-Substituent Core->N-Substituent R1 C4-Substituents C4-Substituents Core->C4-Substituents R2, R3, OH Modifications N-Substituent_mod N-Substituent_mod Modifications->N-Substituent_mod Agonist/Antagonist Switch C4-Alkyl_mod C4-Alkyl_mod Modifications->C4-Alkyl_mod Potency & Selectivity C4-Aryl_mod C4-Aryl_mod Modifications->C4-Aryl_mod Receptor Interaction

Caption: Key modification points on the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly sensitive to modifications at several key positions. Understanding these relationships is crucial for designing compounds with desired pharmacological profiles.

The Critical Role of the N-Substituent (R1)

The substituent on the piperidine nitrogen is a primary determinant of whether a compound will act as an agonist or an antagonist at the opioid receptors. This is a well-established principle in opioid chemistry.

  • Small Alkyl Groups (e.g., Methyl): Generally, a methyl group at the R1 position confers agonist properties.

  • Larger Groups (e.g., Cyclopropylmethyl, Allyl): The introduction of a cyclopropylmethyl or allyl group often results in antagonist or partial agonist activity. This switch from agonist to antagonist is a classic example of how small structural changes can have profound effects on functional activity.

Influence of the C4-Alkyl Group (R2 = Isopropyl)

The size and nature of the alkyl group at the C4 position significantly impact receptor affinity and selectivity. In the context of 4-alkyl-4-(m-hydroxyphenyl)piperidines, increasing the bulk of the 4-alkyl substituent from hydrogen to t-butyl has been studied.[1]

  • Isopropyl Group: The isopropyl group, being of intermediate size, offers a balance of steric bulk that can enhance binding affinity. It is predicted to favor a phenyl axial conformation, which is a common feature among potent opioid ligands in this class.[1]

  • Comparison with other alkyl groups:

    • Methyl: Often provides a good starting point for agonist activity.

    • n-Propyl: Can lead to potent µ-selective agonists.[1]

    • t-Butyl: The increased steric hindrance of the t-butyl group can sometimes lead to a decrease in affinity, but it strongly favors the phenyl axial conformation.[1]

The C4-Aryl/Hydroxyphenyl Group (R3)

A phenyl or, more commonly, a meta-hydroxyphenyl group at the C4 position is a crucial element for high-affinity binding to opioid receptors. The hydroxyl group can act as a hydrogen bond donor, mimicking a key interaction of endogenous opioid peptides and morphine with the receptor.

Stereochemistry: The 3,4-Dimethyl Analogs

Even subtle changes in stereochemistry can dramatically alter the pharmacological profile. In the case of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related to the 4-isopropyl derivatives, the stereoisomers exhibit distinct properties. The (3R,4R)-isomer is a more potent opioid antagonist than the (3S,4S)-isomer.[2] This highlights the importance of precise stereochemical control during synthesis and the three-dimensional arrangement of substituents for optimal receptor interaction.

Comparative Performance Data

The following table summarizes the in vitro binding affinities (Ki) of representative 4-alkyl-4-(m-hydroxyphenyl)piperidine derivatives at the µ, δ, and κ opioid receptors. This data illustrates the impact of modifying the C4-alkyl and N-substituents.

CompoundN-Substituent (R1)C4-Substituent (R2)µ Ki (nM)δ Ki (nM)κ Ki (nM)Activity
1 MethylH141200250Agonist
2 MethylMethyl3.61800180Agonist
3 Methyln-Propyl1.11100120Agonist
4 Methylt-Butyl4.82100230Agonist
5 AllylH2.51300100Antagonist
6 AllylMethyl0.860030Antagonist
7 Allyln-Propyl0.340020Antagonist
8 Allylt-Butyl1.280040Antagonist

Data is illustrative and compiled from trends observed in published studies.[1]

Experimental Protocols

To facilitate further research and validation, we provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 4-Isopropyl-4-(3-hydroxyphenyl)piperidine Derivatives

A general synthetic route starts from N-substituted-4-piperidones.

Start N-Substituted-4-piperidone Step1 Grignard Reaction (3-methoxyphenylmagnesium bromide) Start->Step1 Intermediate1 4-(3-methoxyphenyl)-piperidin-4-ol Step1->Intermediate1 Step2 Dehydration (e.g., H2SO4) Intermediate1->Step2 Intermediate2 Tetrahydropyridine intermediate Step2->Intermediate2 Step3 Alkylation (Isopropyl lithium) Intermediate2->Step3 Intermediate3 4-isopropyl-4-(3-methoxyphenyl)-piperidine Step3->Intermediate3 Step4 Demethylation (e.g., BBr3) Intermediate3->Step4 Final 4-isopropyl-4-(3-hydroxyphenyl)-piperidine Step4->Final

Caption: General synthetic workflow for 4-alkyl-4-arylpiperidines.

Step-by-Step Protocol:

  • Grignard Reaction: To a solution of the appropriate N-substituted-4-piperidone in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 3-methoxyphenylmagnesium bromide in THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Dehydration: The resulting tertiary alcohol is then dehydrated, for example, by refluxing in the presence of an acid catalyst like p-toluenesulfonic acid, to yield the corresponding tetrahydropyridine intermediate.

  • Alkylation: The tetrahydropyridine is reacted with an isopropyl nucleophile, such as isopropyllithium, to introduce the isopropyl group at the 4-position.

  • Demethylation: The methoxy group on the phenyl ring is cleaved to the free hydroxyl group using a demethylating agent like boron tribromide (BBr3) in dichloromethane to yield the final 4-isopropyl-4-(3-hydroxyphenyl)piperidine derivative.

In Vitro Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the µ, δ, and κ opioid receptors.

Prepare Prepare cell membranes (expressing opioid receptors) Incubate Incubate membranes with radioligand (e.g., [3H]DAMGO for µ) and test compound Prepare->Incubate Separate Separate bound and free radioligand (via rapid filtration) Incubate->Separate Quantify Quantify bound radioactivity (using liquid scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and Ki Quantify->Analyze

Caption: Workflow for an in vitro opioid receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing the human µ-opioid receptor) in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a selective radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U69,593 for κ-receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Place the filtermats in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate G-protein activation.

Start Prepare cell membranes expressing opioid receptors and G-proteins Incubate_Agonist Incubate membranes with [35S]GTPγS and varying concentrations of test compound (agonist) Start->Incubate_Agonist Incubate_Antagonist For antagonist testing, co-incubate with a known agonist Start->Incubate_Antagonist Separate Separate bound and free [35S]GTPγS Incubate_Agonist->Separate Incubate_Antagonist->Separate Quantify Quantify bound radioactivity Separate->Quantify Analyze Determine EC50 (potency) and Emax (efficacy) Quantify->Analyze

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes as described for the binding assay.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. To test for antagonist activity, include a fixed concentration of a known opioid agonist.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Quantification: Terminate the assay by rapid filtration and quantify the amount of bound [³⁵S]GTPγS as described in the binding assay protocol.

  • Data Analysis: For agonists, plot the stimulated binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (maximal effect). For antagonists, the ability to shift the dose-response curve of a known agonist is used to determine their potency.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the development of novel opioid receptor modulators. The structure-activity relationships discussed herein demonstrate that subtle modifications to the N-substituent and the C4-alkyl group can profoundly influence receptor affinity, selectivity, and functional activity. The provided experimental protocols offer a validated framework for the synthesis and evaluation of new derivatives. Future research should focus on fine-tuning these structural features to design compounds with improved pharmacological profiles, such as biased agonists that preferentially activate G-protein signaling over β-arrestin pathways, potentially leading to safer and more effective analgesics with reduced side effects.

References

  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Available at: [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Isopropylpiperidin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 4-Isopropylpiperidin-4-ol, ensuring the protection of personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on the known risks of piperidine, this compound should be handled as a substance that is potentially:

  • Highly Flammable: Poses a fire risk when exposed to heat, sparks, or open flames.[2][3][4] Vapors may form explosive mixtures with air.[2]

  • Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[3]

  • Corrosive: Capable of causing severe skin burns and serious eye damage.[2][3]

  • Environmentally Hazardous: Potentially harmful to aquatic life.

To mitigate these risks, all personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE):

Equipment Specification
Eye/Face Protection Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]
Hand Protection Chemically resistant gloves, such as nitrile rubber, are essential.[1]
Body Protection A flame-retardant lab coat or a chemical-resistant apron should be worn.[1]
Respiratory Protection All handling must occur in a well-ventilated area, preferably within a chemical fume hood.[1][3]
II. Step-by-Step Disposal Procedure

The proper disposal of this compound is a systematic process that demands meticulous attention to detail to ensure safety and regulatory adherence.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste streams containing this compound. This includes unused or expired product, contaminated solutions, reaction byproducts, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves).

  • Segregate Waste: It is critical to segregate this compound waste from non-hazardous materials.[5] Do not mix it with general laboratory trash or dispose of it down the sink.[6] Furthermore, avoid mixing it with incompatible chemicals in the same waste container to prevent dangerous reactions.

Step 2: Waste Collection and Containment

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tightly fitting lid.

  • Labeling: Clearly and accurately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste mixture.[5] The label should also include the approximate concentration and accumulation start date.

Step 3: Storage of Hazardous Waste

  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[3]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Engage a Licensed Professional: The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[5] Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved vendors for this purpose.

  • Documentation: Maintain accurate records of the waste generated, including the chemical composition, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

III. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure adequate ventilation to disperse any flammable or toxic vapors.[7]

  • Control Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[3][4][7]

  • Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain the substance.[3] For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.[5]

  • Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container for proper disposal, following the procedures outlined above.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Stream (Pure, Contaminated, Spill Debris) ppe->identify segregate Segregate from Non-Hazardous Waste identify->segregate container Use Labeled, Leak-Proof Hazardous Waste Container segregate->container store Store in Designated, Secure Area with Secondary Containment container->store contact_ehs Contact Institutional EHS Office store->contact_ehs schedule_pickup Schedule Pickup with Licensed Disposal Company contact_ehs->schedule_pickup document Document Waste for Manifest schedule_pickup->document end End: Compliant Disposal document->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.

References

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • Wikipedia. Piperidine. [Link]

  • International Labour Organization. PIPERIDINE. [Link]

  • YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • Australian Government Department of Health. Piperidine: Human health tier II assessment. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Persistence, environmental hazards, and mitigation of pharmaceutically active residual contaminants from water matrices. [Link]

  • U.S. Environmental Protection Agency. Environmental and Human Health Hazards of Five Persistent, Bioaccumulative and Toxic Chemicals. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Isopropylpiperidin-4-ol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 4-Isopropylpiperidin-4-ol demands the highest standards of safety and operational excellence. While specific hazard data for this particular compound is limited, its structural relation to the piperidine class of chemicals necessitates a cautious and robust safety protocol. This guide provides an in-depth, field-proven framework for handling this compound, ensuring the protection of laboratory personnel and the integrity of your research. Our approach is grounded in the principle of treating compounds with unknown toxicity as potentially hazardous, extrapolating from well-documented, structurally similar chemicals.

Hazard Assessment: Understanding the Risks of the Piperidine Class

Piperidine and its derivatives are well-characterized compounds, and their hazard profiles provide the basis for our safety recommendations. It is prudent to assume this compound may share these properties.

  • Corrosivity: Piperidines are known to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[1][2][3][4]

  • Toxicity: This class of chemicals can be toxic if inhaled, swallowed, or absorbed through the skin.[1][2] Acute exposure can lead to irritation of the nose and throat, coughing, and wheezing.[5]

  • Flammability: Many piperidine derivatives are flammable liquids and vapors, posing a fire hazard.[1][2][6] Vapors can be heavier than air and may travel to an ignition source.[6] Therefore, all sources of ignition must be strictly controlled.[1][5][6]

Personal Protective Equipment (PPE): A Self-Validating System of Protection

A multi-layered PPE strategy is essential to create a reliable barrier against potential exposure. Each component is chosen to address the specific hazards identified in the piperidine class.

  • Eye and Face Protection:

    • Rationale: The high risk of severe, irreversible eye damage from splashes of corrosive chemicals makes this a critical control point.

    • Protocol: Always wear indirect-vent, impact- and splash-resistant chemical goggles.[5] When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to goggles.[5][6][7]

  • Skin and Body Protection:

    • Rationale: To prevent skin contact with this potentially corrosive and toxic substance, comprehensive body protection is required.

    • Gloves: Wear chemical-resistant gloves tested according to standards like EN 374.[8][9] Butyl or nitrile rubber gloves are often recommended for piperidines.[10] Always inspect gloves for tears or punctures before use.[7] Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste.

    • Protective Clothing: A chemically resistant lab coat is mandatory.[7] For procedures with a higher risk of splashes, a chemical-resistant apron or suit should be utilized. All protective clothing should be removed before leaving the laboratory.

  • Respiratory Protection:

    • Rationale: The potential for inhalation toxicity from vapors or aerosols necessitates strict engineering controls and, where required, respiratory protection.

    • Protocol: All handling of this compound must be conducted in a certified chemical fume hood to minimize vapor inhalation.[7][9] If engineering controls are insufficient or during an emergency situation such as a spill, a government-approved respirator (e.g., NIOSH-approved) with an appropriate cartridge for organic vapors should be used.[6][7]

Table 1: Summary of Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Small Quantities (<1g) Chemical Splash GogglesChemical-Resistant Gloves (Nitrile or Butyl Rubber)Lab CoatRequired: Chemical Fume Hood
Solution Preparation / Transfers Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile or Butyl Rubber)Lab CoatRequired: Chemical Fume Hood
Large-Scale Operations (>10g) Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile or Butyl Rubber)Chemical-Resistant Apron over Lab CoatRequired: Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit/CoverallsRequired: Air-Purifying Respirator with Organic Vapor Cartridges
Operational Plan: From Safe Handling to Disposal

A systematic workflow is critical for minimizing risk throughout the entire lifecycle of the chemical in the laboratory.

  • Ventilation: Confirm that the chemical fume hood is functioning correctly before starting any work. Always handle the compound well within the hood sash.[7][9]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][6][11] Use only non-sparking tools.[1][6]

  • Grounding: For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static electricity discharge.[1][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5][10] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][8]

  • Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[9][12] Do not use combustible materials like paper towels.

  • Clean-Up: Wearing the appropriate PPE (see Table 1), carefully collect the absorbent material and spilled substance with non-sparking tools and place it into a designated, labeled hazardous waste container.[6][12]

  • Decontaminate: Clean the spill area thoroughly.

  • Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[13][14] Segregate this waste from other waste streams.[14]

  • Containerization: Use only approved, clearly labeled, and sealed containers for hazardous waste.[14][15] The label must clearly state "Hazardous Waste" and identify the contents.[14]

  • Disposal Route: Do not dispose of this compound down the drain or in regular trash.[16] All waste must be disposed of through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[15]

Diagram 1: Safe Handling and Disposal Workflow

This diagram outlines the critical decision points and procedural flow for safely managing this compound from initial assessment to final disposal.

cluster_prep Preparation & Assessment cluster_handling Handling Operations cluster_disposal Waste & Disposal cluster_spill Emergency Spill Protocol start Start: New Procedure assess Hazard Assessment (Review SDS of Piperidine Class) start->assess ppe Select & Don Appropriate PPE (See Table 1) assess->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood grounding Control Ignition Sources & Ground Equipment fume_hood->grounding procedure Perform Experimental Procedure grounding->procedure segregate Segregate Contaminated Waste (Gloves, Glassware, etc.) procedure->segregate spill Spill Occurs procedure->spill container Place in Labeled Hazardous Waste Container segregate->container dispose Arrange Disposal via Licensed Service container->dispose end End: Procedure Complete dispose->end evacuate Evacuate & Alert spill->evacuate contain Contain with Inert Absorbent evacuate->contain cleanup Clean & Decontaminate (Full Spill PPE) contain->cleanup cleanup->segregate

Caption: Workflow for safe handling of this compound.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Alpha Chemika. PIPERIDINE For Synthesis. [Link]

  • New Jersey Department of Health. PIPERIDINE - HAZARD SUMMARY. [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • LookChem. This compound Safety Data Sheets(SDS). [Link]

  • University of Delaware. HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. [Link]

  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropylpiperidin-4-ol
Reactant of Route 2
4-Isopropylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.